molecular formula C43H84O5 B1643924 1,2-Diarachidoyl-rac-glycerol

1,2-Diarachidoyl-rac-glycerol

Cat. No.: B1643924
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate is a synthetic glycerolipid compound classified as a monoacylglycerol analog, specifically a mono-radylglycerol . This structured lipid features two long-chain saturated fatty acids, specifically icosanoic acid (arachidic acid), esterified to a glycerol backbone . Compounds of this class are of significant interest in biochemical and biophysical research. They are widely utilized as standard reagents in lipidomics for method development and calibration . Furthermore, due to their amphiphilic nature, they serve as valuable model compounds for studying the behavior of lipids in cellular membranes, including investigations into lipid bilayer formation, stability, and intermolecular interactions . Research into similar glyceryl esters also explores their potential role as signaling molecules or their interactions with various biological targets, such as enzymes and receptors involved in lipid metabolism . As a well-defined synthetic lipid, it provides researchers with a pure standard to probe complex biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-hydroxy-2-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUTXIBMYVFOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol: Structure, Properties, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) featuring two saturated 20-carbon arachidic acid chains esterified at the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a diacylglycerol, it serves as an important analog to endogenous DAGs, which are critical second messengers in a multitude of cellular signaling pathways. The primary and most well-studied role of diacylglycerols is the activation of protein kinase C (PKC) isoforms, which in turn regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological functions of this compound, with a focus on its role as a tool for studying signal transduction.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. Due to the long, saturated acyl chains, it is a solid at room temperature with limited solubility in aqueous solutions.

PropertyValueSource
Chemical Formula C₄₃H₈₄O₅[1]
Molecular Weight 681.1 g/mol [1]
Appearance Solid[1]
Solubility Chloroform (B151607): 50 mg/ml[1]
Storage Temperature -20°C[1]
Melting Point Not available. The melting point of the closely related rac-1,2-distearoylglycerol (C18:0) is 72-74 °C.[2]
Spectroscopic Data Specific NMR and mass spectrometry data for this compound are not readily available in the public domain. Researchers would typically confirm the structure of a synthesized batch using standard analytical techniques.

Biological Activity and Signaling Pathways

This compound, as a diacylglycerol analog, is a potent activator of conventional (cPKC) and novel (nPKC) protein kinase C isoforms.[3][4] The activation of PKC is a critical step in numerous signal transduction cascades initiated by the hydrolysis of membrane phospholipids.

The canonical pathway involves the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.

The increase in intracellular calcium concentration and the presence of DAG in the membrane synergistically activate conventional PKC isoforms (α, β, γ). Novel PKC isoforms (δ, ε, η, θ) are calcium-independent but still require DAG for their activation.[4] Once activated, PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.

The saturated nature of the arachidoyl chains in this compound may influence its efficacy in activating specific PKC isoforms compared to unsaturated DAGs.[5] The precise effects on individual PKC isoforms would require empirical determination.

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein GPCR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca2+ Ca2->PKC activates ER->Ca2 releases Ligand Ligand Ligand->GPCR

Caption: G-protein coupled receptor signaling cascade leading to PKC activation.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

  • rac-Glycerol

  • Arachidic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Molecular sieves

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine rac-glycerol and arachidic acid in a 1:2 molar ratio in anhydrous 2-methyl-2-butanol.

  • Dehydration: Add activated molecular sieves to the mixture to remove water, which can inhibit the reaction.

  • Enzymatic Esterification: Add immobilized lipase (e.g., 10% by weight of substrates) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Filtration: Once the reaction is complete, cool the mixture and remove the immobilized lipase and molecular sieves by filtration.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to separate the desired 1,2-diacylglycerol from unreacted starting materials and byproducts like mono- and triacylglycerols.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

synthesis_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Glycerol + Arachidic Acid B Add Solvent & Molecular Sieves A->B C Add Immobilized Lipase B->C D Incubate with Stirring C->D E Filter to Remove Enzyme & Sieves D->E Reaction Completion H TLC Monitoring D->H F Evaporate Solvent E->F G Silica Gel Chromatography F->G I NMR & Mass Spectrometry G->I Pure Product

Caption: A representative workflow for the synthesis of this compound.

In Vitro Protein Kinase C (PKC) Activation Assay (Representative Protocol)

This protocol describes a general method for assessing the ability of this compound to activate PKC in vitro. The specific conditions, including the concentration of the lipid activator and the choice of PKC isoform, may require optimization.

Materials:

  • Purified PKC isoform

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)

  • [γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA solution)

  • Phosphocellulose paper or microplate reader for detection

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass vial, mix this compound and phosphatidylserine in chloroform at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film further under vacuum for at least 1 hour.

    • Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.

    • Add the purified PKC enzyme to the mixture.

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: If using a fluorescently labeled substrate, measure the change in fluorescence intensity or polarization in a microplate reader.

PKC Assay Workflow Diagram

pkc_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Mix this compound & Phosphatidylserine B Create Lipid Film (Evaporation) A->B C Resuspend & Sonicate to form Vesicles B->C D Combine Assay Buffer, Lipid Vesicles, & Substrate E Add PKC Enzyme D->E F Initiate with ATP E->F G Incubate at 30°C F->G Phosphorylation H Stop Reaction G->H I Quantify Substrate Phosphorylation H->I

Caption: A general workflow for an in vitro Protein Kinase C activation assay.

Conclusion

This compound is a valuable tool for researchers investigating cellular signaling pathways mediated by diacylglycerols and protein kinase C. Its well-defined structure with saturated long acyl chains provides a means to probe the specific requirements for PKC activation and to dissect the complex roles of different DAG species in cellular function. While some specific physicochemical data for this compound are not widely published, its properties can be reasonably inferred from closely related saturated diacylglycerols. The representative experimental protocols provided in this guide offer a starting point for its synthesis and use in in vitro assays, enabling further exploration of its biological activities and potential applications in drug discovery and development.

References

An In-Depth Technical Guide to 1,2-Diarachidoyl-rac-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,2-Diarachidoyl-rac-glycerol, a saturated diacylglycerol, for its application in research and drug development. It covers its nomenclature, physicochemical properties, role in cellular signaling, and detailed experimental protocols.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and product sourcing.

Common Synonyms:

  • 1,2-Diarachidin

  • DG(20:0/20:0/0:0)

  • 1,2-Dieicosanoin

  • 1,2-Dieicosanoyl-rac-glycerol

  • Eicosanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and use in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C43H84O5--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 681.1 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 89648-24-8--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility Ethanol (B145695) (~0.25 mg/ml), DMSO (~30 mg/ml), Dimethyl formamide (B127407) (~20 mg/ml), PBS (pH 7.2) (~0.7 mg/ml)--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥4 years at -20°C--INVALID-LINK--
Melting Point Undetermined, but expected to be similar to or slightly higher than 1,2-Distearoyl-rac-glycerol (72-74 °C) due to longer acyl chains.--INVALID-LINK--

Role in Cellular Signaling

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways.[1] The primary and most well-characterized role of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.

The generation of DAG at the plasma membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), creates a binding site for the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the membrane, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein targets. This cascade of events regulates diverse cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

While the general mechanism of PKC activation by DAG is well-established, research has shown that the specific acyl chain composition of the DAG molecule can influence which PKC isoforms are activated and the magnitude of that activation.[2][3] Saturated diacylglycerols like this compound are components of cellular membranes and can be generated through various metabolic pathways. Their specific roles in modulating distinct signaling outcomes are an active area of research.

Below is a diagram illustrating the general diacylglycerol signaling pathway leading to PKC activation.

Diacylglycerol_Signaling_Pathway General Diacylglycerol (DAG) Signaling Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag 1,2-Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates ca2_release Ca²⁺ Release er->ca2_release Triggers ca2_release->pkc Activates (with DAG) downstream Downstream Substrates pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) downstream->cellular_response Leads to

General Diacylglycerol (DAG) Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., argon or nitrogen)

  • Glass vials with PTFE-lined caps

Procedure:

  • DMSO Stock (High Concentration):

    • Allow the vial of this compound to warm to room temperature before opening.

    • Weigh the desired amount of the solid in a sterile glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 30 mg/ml.

    • Purge the vial headspace with an inert gas, cap tightly, and vortex until the solid is completely dissolved. Gentle warming in a water bath may be required.

    • Store the stock solution at -20°C.

  • Ethanol Stock (Lower Concentration):

    • Follow the same initial steps as for the DMSO stock.

    • Add the appropriate volume of anhydrous ethanol to achieve a concentration of approximately 0.25 mg/ml.

    • Purge with inert gas, cap, and vortex until dissolved.

    • Store at -20°C.

  • Aqueous Working Solutions:

    • For cell culture experiments, it is often necessary to prepare aqueous solutions.

    • Directly dissolving the solid in PBS (pH 7.2) can achieve a concentration of approximately 0.7 mg/ml. Agitation and gentle warming may be necessary. It is recommended to use aqueous solutions fresh and not to store them for more than one day.

    • Alternatively, dilute a high-concentration DMSO or ethanol stock solution into the aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cellular effects.

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general method for measuring the activation of PKC by this compound. This is often performed using a kinase activity assay kit that measures the phosphorylation of a specific substrate.

Materials:

  • Purified PKC isoform

  • This compound stock solution (in DMSO)

  • Phosphatidylserine (B164497) (PS)

  • Kinase assay buffer

  • ATP

  • PKC substrate (e.g., a specific peptide)

  • Method for detecting phosphorylation (e.g., radioactive ATP [γ-³²P], fluorescence-based antibody, or luminescence-based assay)

  • Microplate reader (if applicable)

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, combine phosphatidylserine and this compound in a suitable molar ratio (e.g., 4:1 PS:DAG).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form lipid vesicles.

  • Kinase Reaction:

    • In a microplate well or microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, and the purified PKC enzyme.

    • Add the PKC substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Detect the amount of phosphorylated substrate using the chosen method.

    • Include appropriate controls, such as reactions without DAG, without PKC, and without ATP.

  • Data Analysis:

    • Quantify the kinase activity based on the amount of phosphorylated substrate.

    • Compare the activity in the presence of this compound to the basal activity (without DAG) to determine the fold activation.

Preparation of Liposomes

Liposomes are useful for studying the biophysical effects of this compound on lipid bilayers and for cellular delivery applications.

Materials:

  • This compound

  • Other lipids as required (e.g., a phosphatidylcholine like DPPC)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For saturated lipids like this compound, this will be a relatively high temperature.

    • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To create unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

The following diagram illustrates a general workflow for preparing and using this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for Cell-Based Assay start Start prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock culture_cells Culture Cells to Desired Confluency start->culture_cells prepare_working Prepare Working Solution (Dilute stock in media) prepare_stock->prepare_working treat_cells Treat Cells with This compound culture_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells and Prepare Lysate incubate->lyse_cells downstream_assay Perform Downstream Assay (e.g., Western Blot for p-PKC, Kinase Assay) lyse_cells->downstream_assay analyze_data Analyze and Interpret Data downstream_assay->analyze_data end End analyze_data->end

Experimental Workflow for Cell-Based Assay

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying lipid signaling and membrane biophysics. Its well-defined structure as a saturated diacylglycerol makes it a useful standard and component in in vitro and cell-based assays. A thorough understanding of its properties and appropriate handling is essential for obtaining reliable and reproducible results. This guide provides a foundational resource for the effective use of this compound in a research setting.

References

The Role of 1,2-Diarachidoyl-rac-glycerol in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC). The specific fatty acid composition of a DAG molecule can significantly influence its signaling properties, including its affinity for effector proteins and its impact on membrane biophysics. This technical guide focuses on 1,2-Diarachidoyl-rac-glycerol, a diacylglycerol containing two saturated 20-carbon arachidic acid chains. While direct research on this specific DAG is limited, this document extrapolates its likely functions based on our understanding of long-chain saturated DAGs and provides a comprehensive overview of the broader DAG signaling landscape. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this signaling axis.

Core Concepts in Diacylglycerol Signaling

Diacylglycerol is generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) following the activation of various cell surface receptors. As a lipid second messenger, DAG recruits and activates a range of downstream effector proteins, the most prominent being the Protein Kinase C (PKC) family.

The activation of conventional PKC isoforms is a synergistic process requiring both DAG and calcium ions. DAG binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and promotes the enzyme's kinase activity.[1] The fatty acid composition of DAG is a key determinant of its signaling efficacy. Unsaturated fatty acids in the sn-2 position generally lead to more potent PKC activation compared to saturated fatty acids.[2]

Beyond PKC, other effector proteins with C1 domains that are regulated by DAG include:

  • Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras/Rap1.[3]

  • Munc13 family: Scaffolding proteins involved in exocytosis.[3]

  • Chimaerins: A family of Rac GTPase-activating proteins.[3]

  • Protein Kinase D (PKD) family: Involved in various cellular processes including cell migration and oxidative stress response.

The signaling activity of DAG is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs), or through hydrolysis by DAG lipases.[1]

The Inferred Role of this compound

Direct experimental data on the specific signaling role of this compound is scarce. However, based on studies of other long-chain saturated fatty acids and diacylglycerols, we can infer its likely properties and functions.

Saturated long-chain fatty acids, such as arachidic acid (20:0), have been shown to induce the accumulation of diacylglycerol and ceramides (B1148491) in muscle cells, which can lead to insulin (B600854) resistance.[4] This suggests that an accumulation of this compound could contribute to metabolic dysregulation. In human muscle primary cultures, incubation with saturated fatty acids like palmitic and stearic acid led to a significant increase in 1,2-DAG levels.[5]

Compared to their unsaturated counterparts, saturated diacylglycerols are generally considered to be weaker activators of PKC.[2] The rigid nature of the saturated acyl chains may result in a lower affinity for the C1 domain of PKC. However, the accumulation of even weakly activating DAG species can still have significant physiological consequences.

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89648-24-8[6]
Molecular Formula C43H84O5[6]
Molecular Weight 681.1 g/mol [6]
Physical Form Solid[6]
Solubility Chloroform: 50 mg/ml[6]

Table 2: Comparative Biological Activities of Diacylglycerols

Diacylglycerol SpeciesKey Biological EffectQuantitative Data (if available)Reference
Saturated Long-Chain DAGs (e.g., 1,2-Distearoyl-rac-glycerol) Weaker PKC activators compared to unsaturated DAGs.Not specified[2]
Unsaturated DAGs (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) Potent PKC activators.Synergistically enhances PKC activity with Ca2+.[2]
1-oleoyl, 2-acetyl sn-glycerol (OAG) A synthetic, cell-permeable DAG analog used in experiments.Half-maximal inhibition of Ca2+ currents at ~25 µM in GH3 cells.[1]
1,2-dioctanoyl-s,n-glycerol (diC8) Cell-permeable PKC activator.5 µM stimulates neurite outgrowth; 60 µM reduces neurite outgrowth.[7]
1,2-Dimyristoyl-rac-glycerol Increases insulin receptor phosphorylation.Effective at 100 µg/ml in IM-9 cells.[8]

Signaling Pathway Diagrams

Diacylglycerol_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Munc13 Munc13 DAG->Munc13 Activates PKD Protein Kinase D (PKD) DAG->PKD Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets RasGRP->Downstream Modulates Ras/Rap Munc13->Downstream Regulates Exocytosis PKD->Downstream Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: General Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow_PKC_Activity start Cell Culture Treatment (e.g., with this compound) lysis Cell Lysis and Protein Extraction start->lysis ip Immunoprecipitation of PKC isoform lysis->ip kinase_assay In Vitro Kinase Assay (with substrate and [γ-³²P]ATP) ip->kinase_assay sds_page SDS-PAGE and Autoradiography kinase_assay->sds_page quant Quantification of Substrate Phosphorylation sds_page->quant

Caption: Experimental workflow for in vitro PKC activity assay.

Experimental Protocols

Measurement of Cellular Diacylglycerol Levels

This protocol is adapted from a method utilizing diacylglycerol kinase to quantify total cellular DAG.[9]

Materials:

  • Cells of interest (~2 x 10^6 cells)

  • Chloroform, Methanol, 1M NaCl

  • Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0

  • 2x reaction buffer: 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA

  • 100 mM DTT (freshly prepared)

  • E. coli DAG kinase

  • [γ-³³P]-ATP or [γ-³²P]-ATP

  • TLC plates (silica)

  • TLC solvents: Acetone (B3395972), and Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

Procedure:

  • Lipid Extraction:

    • Harvest and wash cells.

    • Perform a Bligh-Dyer lipid extraction using a chloroform/methanol/aqueous phase system.

    • Collect the lower organic phase containing the lipids and dry it under nitrogen.

  • DAG Kinase Reaction:

    • Resuspend the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing.

    • Incubate at room temperature for 10 minutes.

    • On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase.

    • Initiate the reaction by adding 3 µCi of [γ-³³P]-ATP (or [γ-³²P]-ATP).

    • Incubate at 25°C for 30 minutes.

    • Stop the reaction by placing the tubes on ice and re-extract the lipids.

  • Thin-Layer Chromatography (TLC):

    • Dry the re-extracted lipids and resuspend in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the lipid extract onto a TLC plate alongside a phosphatidic acid standard.

    • Develop the plate first in acetone for 30 minutes.

    • Dry the plate and then develop it in chloroform/methanol/acetic acid (65:15:5, v/v/v).

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphor-imaging screen.

    • Scan the screen and quantify the radiolabeled phosphatidic acid spot, which corresponds to the amount of DAG in the original sample.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general method for measuring the activity of an immunoprecipitated PKC isoform.[10]

Materials:

  • Cell lysate containing the PKC isoform of interest

  • Antibody against the specific PKC isoform

  • Protein A/G sepharose beads

  • PKC kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Reaction buffer: PKC kinase buffer containing 100 µM ATP, 10 µCi [γ-³²P]ATP, myelin basic protein (as substrate), phosphatidylserine (B164497) (PtdSer), and a DAG analog (e.g., PMA or the DAG of interest).

  • 5x SDS-PAGE loading buffer

Procedure:

  • Immunoprecipitation:

    • Lyse cells and clarify the lysate by centrifugation.

    • Incubate the supernatant with the specific PKC antibody overnight at 4°C.

    • Add Protein A/G sepharose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer and then with PKC kinase buffer.

  • Kinase Reaction:

    • Resuspend the washed beads in 25 µl of the reaction buffer.

    • Incubate at 30°C for 30 minutes with gentle shaking.

    • Stop the reaction by adding 6.25 µl of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphor-imaging screen.

    • Quantify the phosphorylation of the myelin basic protein substrate.

PKC Translocation Assay Using GFP-tagged PKC

This method allows for the visualization of PKC movement from the cytosol to the plasma membrane upon activation.[11]

Materials:

  • Cells cultured on glass-bottom dishes.

  • Expression vector containing a GFP-tagged PKC isoform.

  • Transfection reagent.

  • Live-cell imaging medium.

  • Confocal laser scanning microscope equipped for live-cell imaging.

  • Stimulus (e.g., a cell-permeable DAG analog like this compound, or a receptor agonist).

Procedure:

  • Transfection:

    • Transfect the cells with the GFP-PKC expression vector according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the stage of the confocal microscope.

    • Acquire a baseline image of the GFP-PKC localization in the unstimulated cells. The fluorescence should be predominantly cytosolic.

  • Stimulation and Image Acquisition:

    • Add the stimulus (e.g., this compound) to the cells.

    • Immediately begin acquiring a time-lapse series of images.

    • Observe the translocation of the GFP-PKC fusion protein from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics of translocation.

Conclusion

This compound, as a long-chain saturated diacylglycerol, is inferred to be a modulator of cell signaling, primarily through the diacylglycerol-PKC axis. While likely a less potent activator of PKC than its unsaturated counterparts, its accumulation in cellular membranes, potentially driven by an excess of saturated fatty acids, could have significant impacts on cellular processes, including the regulation of insulin sensitivity. The experimental protocols provided in this guide offer robust methods for investigating the specific effects of this compound and other diacylglycerols on cellular signaling pathways. Further research is needed to fully elucidate the specific binding affinities, enzyme kinetics, and physiological roles of this particular diacylglycerol species. This will be crucial for a complete understanding of the nuanced regulation of cell signaling by the diverse pool of cellular lipids and for the development of targeted therapeutics for diseases involving dysregulated DAG signaling.

References

The Core Mechanism of 1,2-Diarachidoyl-rac-glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule containing two saturated 20-carbon arachidic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a member of the diacylglycerol family, its primary mechanism of action revolves around its role as a second messenger in cellular signaling, most notably through the activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways modulated by this compound, offering valuable insights for researchers in cell biology and drug development. While specific quantitative data for this particular DAG is limited in publicly available literature, this guide extrapolates from the well-established principles of long-chain saturated diacylglycerol signaling to provide a comprehensive overview.

Core Mechanism of Action: Protein Kinase C Activation

The central mechanism of action of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1]

Signaling Pathway Overview:

The activation of PKC by this compound is a critical step in intracellular signal transduction. This process is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG. This compound, when introduced experimentally, mimics this endogenous DAG.

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane and activates Ca_ion Ca²⁺ Ca_ion->PKC_active ER->Ca_ion Releases PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cell_Response Cellular Response PhosphoSubstrate->Cell_Response

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

Molecular Interaction with the C1 Domain:

The binding of this compound to PKC is mediated by the C1 domain, a conserved cysteine-rich motif present in conventional and novel PKC isoforms.[1][2] The two arachidoyl chains of the DAG molecule insert into a hydrophobic groove on the C1 domain, while the glycerol backbone forms hydrogen bonds with conserved residues at the rim of the binding site. This interaction induces a conformational change in PKC, leading to its translocation from the cytosol to the plasma membrane and subsequent activation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative values based on studies of structurally related long-chain diacylglycerols. These values should be considered as estimates and may vary depending on the specific PKC isoform and experimental conditions.

Table 1: Estimated Binding Affinities of Diacylglycerols to PKC C1 Domains

Diacylglycerol TypePKC IsoformEstimated Dissociation Constant (Kd)Reference Compound
Long-Chain Saturated (e.g., 1,2-Distearoyl-rac-glycerol)PKCαHigher µM range1,2-Dioctanoyl-sn-glycerol[3]
Long-Chain Saturated (e.g., 1,2-Distearoyl-rac-glycerol)PKCδLower µM range1,2-Dioctanoyl-sn-glycerol[3]
Long-Chain Unsaturated (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycerol)Conventional & Novel PKCsSub-µM to low µM rangeEndogenous DAGs[4]

Table 2: Estimated Enzyme Kinetic Parameters for PKC Activation

ActivatorPKC IsoformEstimated Km (for ATP)Estimated VmaxReference Compound
Long-Chain Saturated DAGMixed Brain PKCNot significantly alteredIncreasedPhorbol (B1677699) Esters[5]
Long-Chain Unsaturated DAGPKCβIINot significantly alteredMarkedly IncreasedPhorbol Esters[6]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of diacylglycerols like this compound.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to directly activate PKC and promote the phosphorylation of a substrate.

Methodology:

  • Preparation of Lipid Vesicles:

    • Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) (e.g., in a 4:1 molar ratio) in chloroform.

    • Add the desired concentration of this compound to the lipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with an appropriate buffer (e.g., Tris-HCl) by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).

  • Kinase Reaction:

    • In a reaction tube, combine the prepared lipid vesicles, purified PKC isoform, a specific peptide substrate (e.g., myelin basic protein fragment), and ATP (radiolabeled with ³²P or with a fluorescent tag).

    • Initiate the reaction by adding a buffer containing MgCl₂ and CaCl₂.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding an equal volume of a quenching buffer (e.g., containing EDTA).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated ATP.

    • Quantify the incorporated radioactivity or fluorescence using a scintillation counter or a fluorescence plate reader, respectively.

PKC_Assay_Workflow start Start lipid_prep Prepare Lipid Vesicles (PC, PS, and DAG) start->lipid_prep kinase_reaction Set up Kinase Reaction (Vesicles, PKC, Substrate, ATP) lipid_prep->kinase_reaction incubation Incubate at 30°C kinase_reaction->incubation quenching Quench Reaction incubation->quenching spotting Spot on Phosphocellulose Paper quenching->spotting washing Wash to Remove Free ATP spotting->washing quantification Quantify Phosphorylation washing->quantification end End quantification->end

Figure 2: Workflow for an in vitro PKC kinase activity assay.
Cellular PKC Translocation Assay

This assay visualizes the recruitment of PKC from the cytosol to the plasma membrane upon treatment with this compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) on glass coverslips.

    • Transfect the cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

  • Cell Treatment:

    • After allowing for protein expression (24-48 hours), replace the culture medium with a serum-free medium.

    • Treat the cells with a vehicle control or a solution of this compound (solubilized with a suitable carrier like DMSO or prepared as liposomes).

  • Microscopy and Image Analysis:

    • Visualize the subcellular localization of the fluorescently tagged PKC using a confocal or fluorescence microscope.

    • Acquire images before and at various time points after the addition of the treatment.

    • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytosol.

Conclusion

This compound functions as a potent activator of Protein Kinase C, a key enzyme in numerous cellular signaling pathways. Its mechanism of action involves direct binding to the C1 domain of PKC, leading to the enzyme's translocation to the plasma membrane and subsequent activation. While specific quantitative data for this particular long-chain saturated diacylglycerol is not extensively documented, the principles of DAG-mediated PKC activation provide a solid framework for understanding its biological effects. The experimental protocols outlined in this guide offer robust methods for investigating the precise molecular interactions and cellular consequences of this compound and other related lipid signaling molecules. Further research focusing on the specific binding kinetics and isoform selectivity of this compound will be crucial for a more complete understanding of its role in cellular physiology and its potential as a pharmacological tool.

References

An In-depth Technical Guide to the Endogenous Production and Signaling of Diacylglycerols, Including 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal lipid second messengers integral to a myriad of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs). Their endogenous production is tightly regulated through two primary routes: the de novo synthesis pathway originating from glycerol-3-phosphate and the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). This technical guide provides a comprehensive overview of the biosynthesis of DAGs, with a specific focus on saturated species such as those containing arachidic acid (C20:0). It delves into the stereospecific nature of endogenously produced sn-1,2-diacylglycerols and contrasts this with synthetic racemic mixtures like 1,2-Diarachidoyl-rac-glycerol, which serve as valuable tools in lipid research. This document furnishes detailed experimental protocols for the quantification of DAG molecular species and for assaying the activity of key enzymes involved in their synthesis and signaling cascades. Furthermore, it presents quantitative data on cellular DAG levels and illustrates the core signaling pathways through detailed diagrams to facilitate a deeper understanding for researchers in drug development and lipid biology.

Introduction to Diacylglycerol Metabolism and Signaling

Diacylglycerols are glycerides consisting of two fatty acid chains esterified to a glycerol (B35011) backbone. Beyond their role as intermediates in the synthesis of triacylglycerols (TAGs) and phospholipids, DAGs are critical signaling molecules.[1] The spatial and temporal generation of specific DAG species is crucial for the precise activation of downstream signaling networks that regulate processes such as cell proliferation, differentiation, and apoptosis.

The fatty acid composition of DAGs significantly influences their biological activity. While DAGs containing unsaturated fatty acids are potent activators of conventional PKC isoforms, saturated DAGs, such as 1,2-diarachidoyl-glycerol, are also endogenously produced and play distinct roles in cellular physiology, in addition to serving as precursors for other lipids. It is important to distinguish between the naturally occurring, stereospecific sn-1,2-diacylglycerol and synthetic racemic mixtures like this compound, which contain both sn-1,2 and sn-2,3 enantiomers.[2] The latter is often utilized in research to study the biophysical properties of lipid membranes due to the high phase transition temperature conferred by its long, saturated acyl chains.

Endogenous Production of Diacylglycerols

The cellular pool of diacylglycerol is generated through two main pathways, each producing DAGs with potentially different fatty acid compositions and for distinct cellular functions.

De Novo Synthesis via the Glycerol-3-Phosphate Pathway

The de novo synthesis of DAG, also known as the Kennedy pathway, occurs primarily at the endoplasmic reticulum and the outer mitochondrial membrane.[3] This pathway involves the sequential acylation of glycerol-3-phosphate (G3P).

  • Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and rate-limiting step, the acylation of G3P at the sn-1 position with a fatty acyl-CoA to form lysophosphatidic acid (LPA).[4][5] Mammals have four GPAT isoforms with varying tissue distributions and substrate specificities.[6]

  • 1-Acylglycerol-3-Phosphate O-Acyltransferase (AGPAT): LPA is subsequently acylated at the sn-2 position by an AGPAT enzyme to yield phosphatidic acid (PA).[7][8] There are multiple AGPAT isoforms, which exhibit different preferences for fatty acyl-CoA donors, contributing to the diversity of PA species.

  • Phosphatidate Phosphatase (PAPase/Lipin): The final step in DAG synthesis is the dephosphorylation of PA by a Mg²⁺-dependent PAPase, also known as a lipin.[9][10] This reaction yields sn-1,2-diacylglycerol.

Hydrolysis of Phospholipids

A rapid and transient increase in DAG levels for signaling purposes is often achieved through the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of various cell surface receptors, PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. This pathway is a major source of signaling DAG.

Signaling Pathways Mediated by Diacylglycerol

sn-1,2-Diacylglycerol functions as a critical second messenger by recruiting and activating specific proteins at the cell membrane.

Protein Kinase C (PKC) Activation

One of the most well-characterized roles of DAG is the activation of the PKC family of serine/threonine kinases.[11] DAG binding to the C1 domain of conventional and novel PKC isoforms causes their translocation to the plasma membrane, leading to their activation. Activated PKC then phosphorylates a wide range of substrate proteins, thereby regulating numerous cellular processes.

RasGRP Activation

DAG also directly activates RasGRPs, a family of guanine nucleotide exchange factors for Ras and Rap GTPases.[8][12] RasGRPs possess a C1 domain that binds DAG, recruiting them to the cell membrane where they can activate Ras. This provides a direct link between lipid second messengers and the Ras-MAPK signaling cascade, which is crucial for cell proliferation and differentiation.

Quantitative Data on Cellular Diacylglycerol Levels

The concentration and molecular species composition of DAGs can vary significantly between different cell types and under various physiological conditions. Mass spectrometry-based lipidomics has enabled the detailed quantification of numerous DAG species.

Cell TypeTotal DAG Concentration (nmol/mg protein)Reference
RAW 264.7 macrophages1.69 ± 0.08[13]
SK-N-SH neuroblastoma cells1.47 ± 0.33[13]
Pheochromocytoma PC12 cells~1.5[13]

Table 1: Basal Diacylglycerol Concentrations in Various Cell Lines.

Further detailed analysis of RAW 264.7 cells revealed the presence of at least 28 different DAG molecular species. While specific quantitative data for 1,2-diarachidoyl-glycerol is scarce in the literature, the presence of its precursor, 1,2-diarachidonoyl-sn-glycero-3-phosphocholine, has been identified in human neutrophils, suggesting the potential for its endogenous formation.

Experimental Protocols

Quantification of Diacylglycerol Molecular Species by Mass Spectrometry

This protocol provides a general workflow for the quantification of DAG species from cellular extracts using electrospray ionization mass spectrometry (ESI-MS).

  • Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8, v/v/v) solvent system.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG) to the extraction solvent for quantification.

  • Isolation of Diacylglycerols:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform.

    • Separate the DAG fraction from other lipid classes using thin-layer chromatography (TLC) with a hexane:diethyl ether:acetic acid (70:30:1, v/v/v) solvent system.

    • Scrape the silica (B1680970) corresponding to the DAG standard and elute the lipids with chloroform.

  • Mass Spectrometry Analysis:

    • Dry the purified DAGs and resuspend in a suitable solvent for ESI-MS (e.g., methanol:chloroform 9:1 with 5 mM sodium acetate).

    • Analyze the samples by direct infusion or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in positive ion mode, monitoring for the [M+Na]⁺ adducts of the different DAG species.

    • Quantify individual DAG species by comparing their peak intensities to that of the internal standard, after correcting for isotopic distribution.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol measures the activity of GPAT by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

  • Reaction Mixture Preparation (per sample):

    • Prepare a reaction buffer containing 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 8 mM NaF, 1 mM DTT, and 1 mg/ml BSA.

    • Add 100 µM palmitoyl-CoA and 800 µM [³H]glycerol-3-phosphate (specific activity ~1000 dpm/nmol).

  • Enzyme Reaction:

    • Isolate total membranes from cells or tissues by ultracentrifugation (100,000 x g for 1 h).

    • Add 10-50 µg of membrane protein to the reaction mixture. To differentiate mitochondrial GPAT1 from microsomal GPATs, a parallel reaction can be run in the presence of 2 mM N-ethylmaleimide (NEM), which inhibits GPAT2, 3, and 4.[4]

    • Incubate at 37°C for 10-20 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding 3 ml of chloroform:methanol (2:1, v/v).

    • Add 1 ml of 0.9% NaCl, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase and wash it with 2 ml of methanol:water (1:1, v/v) containing 0.9% NaCl.

    • Dry the organic phase under nitrogen, resuspend in scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

Phosphatidate Phosphatase (PAPase/Lipin) Activity Assay

This protocol measures PAPase activity by quantifying the release of water-soluble inorganic phosphate (B84403) from radiolabeled phosphatidic acid.[9][14]

  • Substrate Preparation:

    • Prepare small unilamellar vesicles (liposomes) containing phosphatidylcholine and [³²P]-labeled phosphatidic acid by sonication or extrusion.

  • Reaction Mixture Preparation (100 µl total volume):

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM MgCl₂ (for total PAP activity) or 1 mM EDTA (for Mg²⁺-independent activity)[9]

    • 10 mM 2-mercaptoethanol

    • 0.2 mM [³²P]PA liposomes (10,000 cpm/nmol)

    • Enzyme source (e.g., cell lysate or purified lipin protein)

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 30°C for 20 minutes.

  • Extraction and Quantification:

    • Stop the reaction by performing an acidified Bligh-Dyer extraction to separate the aqueous and organic phases.

    • Measure the radioactivity in an aliquot of the aqueous phase (containing the released [³²P]inorganic phosphate) by scintillation counting.

    • Calculate Mg²⁺-dependent PAPase activity by subtracting the activity measured with EDTA from the total activity measured with MgCl₂.[9]

Phospholipase C (PLC) Activity Assay (Colorimetric)

This protocol utilizes a chromogenic substrate to measure PLC activity.[15][16]

  • Reagent Preparation:

    • Prepare Assay Buffer, PLC Substrate, and a Standard solution according to the manufacturer's instructions (e.g., Abcam ab273343 or Merck Millipore CS0011).

  • Standard Curve:

    • Prepare a standard curve using the provided standard (e.g., p-nitrophenol) in a 96-well plate.

  • Sample Preparation:

    • Prepare cell or tissue lysates in the provided Assay Buffer.

    • Add 2-50 µl of lysate to the appropriate wells of a 96-well plate. Adjust the final volume to 50 µl with Assay Buffer.

  • Reaction Mix and Measurement:

    • Prepare a Reaction Mix containing Assay Buffer and the PLC substrate.

    • Add 50 µl of the Reaction Mix to each sample and standard well.

    • Measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.

    • Calculate the PLC activity based on the rate of change in absorbance and the standard curve.

Protein Kinase C (PKC) Activity Assay (ELISA-based)

This protocol describes a non-radioactive method to measure PKC activity.[5][10]

  • Plate Preparation:

    • Use a 96-well plate pre-coated with a specific PKC peptide substrate.

    • Wash the wells with Wash Buffer.

  • Kinase Reaction:

    • Add cell lysates or purified PKC to the wells.

    • Initiate the reaction by adding ATP solution.

    • Incubate for 60 minutes at 30°C to allow for substrate phosphorylation.

  • Detection:

    • Wash the wells to remove ATP and non-bound material.

    • Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Signal Development and Measurement:

    • Wash the wells and add a TMB substrate.

    • Stop the reaction with a Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PKC activity in the sample.

Ras Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Ras in a cell lysate.

  • Cell Lysis:

    • Lyse cells in ice-cold Lysis/Binding/Wash Buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Precipitation of Active Ras:

    • Incubate the cell lysate with Raf-1 Ras Binding Domain (RBD) agarose (B213101) beads. The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.

    • Incubate with agitation for 1 hour at 4°C.

  • Washing:

    • Pellet the agarose beads by centrifugation and wash them three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Resuspend the beads in 2X SDS-PAGE sample buffer and boil to elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a pan-Ras specific antibody.

    • Detect the amount of active Ras using chemiluminescence. A sample of the total cell lysate should be run in parallel to determine the total amount of Ras protein.

Visualizations of Pathways and Workflows

DAG_De_Novo_Synthesis cluster_ER Endoplasmic Reticulum / Mitochondria G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid (LPA) AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (PA) PAP PAPase (Lipin) PA->PAP DAG sn-1,2-Diacylglycerol (DAG) Acyl_CoA1 Fatty Acyl-CoA Acyl_CoA1->GPAT Acyl_CoA2 Fatty Acyl-CoA Acyl_CoA2->AGPAT Pi Pi GPAT->LPA AGPAT->PA PAP->DAG PAP->Pi PLC_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream DAG_Quantification_Workflow Start Cell Sample Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Separation TLC Separation Extraction->Separation Elution Elution of DAG fraction Separation->Elution Analysis ESI-MS/MS Analysis Elution->Analysis Quantification Quantification vs. Internal Standard Analysis->Quantification

References

The Core Functions of Saturated Diacylglycerols in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Diacylglycerols (DAGs) are fundamental lipid molecules that function both as critical intermediates in lipid metabolism and as potent second messengers in a multitude of cellular signaling pathways.[1][2] The specific fatty acid composition of a DAG molecule, particularly its degree of saturation, profoundly influences its biological activity, subcellular localization, and downstream signaling effects.[3][4] This technical guide provides an in-depth exploration of the functions of saturated diacylglycerols (satDAGs) in cellular processes. It details their generation and metabolism, their pivotal roles in activating key signaling proteins such as Protein Kinase C (PKC) and Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs), and the implications of these pathways in health and disease, particularly in metabolic disorders like insulin (B600854) resistance.[5][6] This document includes summaries of quantitative data, detailed experimental protocols for studying satDAGs, and visualizations of key pathways to support advanced research and drug development.

Generation and Metabolism of Saturated Diacylglycerols

The cellular concentration of satDAGs is meticulously controlled by a balance between their synthesis and degradation, which occurs in various subcellular compartments including the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane.[2][7]

Synthesis Pathways:

  • De Novo Synthesis: SatDAGs are produced as intermediates during the de novo synthesis of triacylglycerols (TAGs) and phospholipids.[7]

  • Phospholipase C (PLC) Activity: Upon stimulation by various extracellular signals, PLC enzymes hydrolyze membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-triphosphate (IP3).[1][8] The fatty acid composition of the resulting DAG reflects that of the parent phospholipid.

  • Triacylglycerol Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) can convert TAGs stored in lipid droplets into DAGs.[9]

Metabolic Fates:

  • Phosphorylation: Diacylglycerol kinases (DGKs) terminate DAG signaling by phosphorylating DAG to produce phosphatidic acid (PA), another important signaling lipid.[10][11][12] This action is a key regulatory step that controls the local availability and duration of DAG signals.[12]

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the final step in TAG synthesis by adding a fatty acyl-CoA to a DAG molecule.[1][13]

  • Hydrolysis: DAGs can be hydrolyzed by lipases to monoacylglycerol (MAG) and subsequently to glycerol, releasing fatty acids.[9]

G Metabolic Pathways of Saturated Diacylglycerol (satDAG) cluster_synthesis Synthesis cluster_fates Metabolic Fates PL Saturated Phospholipids satDAG Saturated Diacylglycerol (satDAG) PL->satDAG PLC TAG Triacylglycerol (TAG) TAG->satDAG ATGL PA Phosphatidic Acid (PA) satDAG->PA DGK MAG Monoacylglycerol (MAG) satDAG->MAG Lipase TAG_final Triacylglycerol (Storage) satDAG->TAG_final DGAT invis1 invis2

Caption: Metabolic cycle of saturated diacylglycerol (satDAG).

Signaling Functions of Saturated Diacylglycerols

SatDAGs act as critical signaling nodes, primarily through their interaction with proteins containing a conserved C1 domain.[8][14] The saturation of their acyl chains can confer specificity for certain protein isoforms and subcellular locations.[8]

Activation of Protein Kinase C (PKC) and Induction of Insulin Resistance

A well-established function of DAG is the activation of the PKC family of serine/threonine kinases.[10][14] The accumulation of satDAGs, often linked to an oversupply of saturated fatty acids, is strongly associated with the development of insulin resistance in tissues like skeletal muscle and liver.[5][6]

  • Mechanism: SatDAGs bind to the C1 domain of conventional and novel PKC isoforms, causing their translocation to cellular membranes and triggering a conformational change that leads to their activation.[10]

  • Isoform Specificity: In the liver, the accumulation of DAG is linked to the activation of PKCε, while in skeletal muscle, PKCθ is the predominant isoform implicated in lipid-induced insulin resistance.[5][9]

  • Downstream Effects: Activated PKC can phosphorylate key components of the insulin signaling pathway, such as the Insulin Receptor Substrate-1 (IRS-1), on inhibitory serine residues.[6] This phosphorylation event uncouples the insulin receptor from its downstream effectors, impairing the PI3-kinase/Akt pathway and ultimately reducing glucose uptake and glycogen (B147801) synthesis.[6][9] In contrast to unsaturated fatty acids, saturated fatty acids have been reported to be inactive in synergistically activating PKC with DAG.[15][16]

G Saturated DAG-PKC Signaling in Insulin Resistance SFA Excess Saturated Fatty Acids satDAG ↑ Saturated DAG SFA->satDAG PKC PKCε (Liver) PKCθ (Muscle) satDAG->PKC Binds & Activates IRS1 IRS-1 PKC->IRS1 Phosphorylates (Inhibitory) Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1 Activates PI3K PI3K → Akt IRS1->PI3K Activates GLUT4 GLUT4 Translocation Glucose Uptake PI3K->GLUT4

Caption: Saturated DAGs activate specific PKC isoforms, inhibiting insulin signaling.
Activation of Ras Guanine Nucleotide Releasing Protein 1 (RasGRP1)

Beyond PKC, satDAGs are potent activators of RasGRPs, guanine exchange factors (GEFs) that provide a direct link between lipid second messengers and the activation of Ras-family small GTPases.[8][17]

  • Mechanism: The C1 domain of RasGRP1 binds strongly to saturated DAG.[8] This interaction recruits RasGRP1 to cellular membranes, such as the Golgi apparatus, where it can encounter and activate Ras.[8]

  • Downstream Pathway: RasGRP1 catalyzes the exchange of GDP for GTP on Ras, converting it to its active state.[17] Active, GTP-bound Ras then initiates a downstream phosphorylation cascade, most notably the Raf/MEK/ERK (MAPK) pathway, which regulates fundamental cellular processes including gene expression, proliferation, and differentiation.[8][18] The activation of RasGRP1 can also be modulated by PKC-mediated phosphorylation.[17][19]

G Saturated DAG-RasGRP1 Signaling Pathway Stimulus TCR/BCR Signal etc. PLC PLC Stimulus->PLC satDAG Saturated DAG (e.g., at Golgi) PLC->satDAG RasGRP1 RasGRP1 satDAG->RasGRP1 Binds & Recruits RasGDP Ras-GDP (Inactive) RasGRP1->RasGDP GEF Activity RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP MAPK Raf → MEK → ERK (MAPK Cascade) RasGTP->MAPK Response Gene Expression, Proliferation MAPK->Response

Caption: Saturated DAGs recruit and activate RasGRP1, initiating the MAPK cascade.

Quantitative Data on Diacylglycerol Levels

Quantifying DAG levels is essential for understanding their signaling dynamics. While data specifically isolating saturated DAG species is often context-dependent, total DAG measurements in various cell types provide a baseline for stimulation-dependent changes.

Cell TypeConditionDAG Level (nmol/100 nmol phospholipid)Fold Increase Over BasalCitation
Human PlateletsBasal~1.5-[20]
Human PlateletsThrombin-stimulated~3.152.1[20]
Rat HepatocytesBasal~0.8-[20]
Rat HepatocytesVasopressin-stimulated~1.842.3[20]
Normal Rat Kidney (NRK) Cells38°C0.61-[20]
K-ras-transformed NRK Cells38°C0.841.38[20]

Experimental Protocols

Protocol: Quantification of Saturated Diacylglycerols via LC-MS/MS

This protocol outlines a general workflow for the extraction, separation, and quantification of saturated DAG species from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[21]

1. Lipid Extraction (Folch Method): a. Homogenize cell pellets or tissue samples in a 2:1 chloroform (B151607):methanol solution. b. Add an appropriate internal standard mix containing deuterated or odd-chain saturated DAG species. c. Vortex thoroughly and incubate for 20 minutes at room temperature. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes. f. Carefully collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for DAG Purification: [21] a. Reconstitute the dried lipid extract in a small volume of chloroform. b. Condition a silica (B1680970) SPE column with chloroform. c. Load the sample onto the column. d. Wash the column with chloroform to elute neutral lipids like cholesterol esters. e. Elute the DAG fraction using a 95:5 (v/v) chloroform:acetone mixture. f. Dry the eluted DAG fraction under nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the purified DAG fraction in the initial mobile phase (e.g., methanol/acetonitrile). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Perform chromatographic separation using a gradient of mobile phases suitable for lipid analysis. d. Analyze the eluent using a tandem mass spectrometer (e.g., a quadrupole time-of-flight) operating in positive ion mode with electrospray ionization (ESI). e. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify precursor-to-product ion transitions for different saturated DAG species and the internal standards.

4. Data Analysis: a. Generate standard curves for absolute quantification using known concentrations of saturated DAG standards. b. Normalize the signal of endogenous satDAG species to the corresponding internal standard. c. Calculate the concentration of each satDAG species in the original sample.

G Workflow for Saturated DAG Quantification by LC-MS/MS Sample Cell/Tissue Sample + Internal Standards Extract Lipid Extraction (e.g., Folch) Sample->Extract Purify Solid-Phase Extraction (Silica Column) Extract->Purify Crude Lipid Extract Analyze LC-MS/MS Analysis (Reverse Phase) Purify->Analyze Purified DAG Fraction Quantify Data Analysis & Quantification Analyze->Quantify

Caption: Experimental workflow for the quantification of saturated DAGs.
Protocol: Analysis of satDAG-Protein Interaction using Fluorescence Spectroscopy

This protocol describes a method to investigate the binding affinity between a purified C1 domain (or full-length protein) and saturated DAGs by leveraging changes in the protein's intrinsic tryptophan fluorescence upon lipid interaction.[22]

1. Reagent Preparation: a. Protein Solution: Prepare a stock solution of the purified protein (e.g., PKC C1 domain) in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). Determine the precise concentration using a spectrophotometer. b. Liposome (B1194612) Preparation: i. Prepare a lipid mixture of a carrier phospholipid (e.g., phosphatidylcholine) and the desired saturated DAG (e.g., 1,2-distearoyl-sn-glycerol) at various molar ratios in chloroform. ii. Dry the lipid mixture under nitrogen to form a thin film. iii. Hydrate the film with the assay buffer and sonicate or extrude through a polycarbonate membrane to form small unilamellar vesicles (SUVs).

2. Fluorescence Spectroscopy Measurement: a. Set up a fluorometer with the excitation wavelength set to ~295 nm (to selectively excite tryptophan) and the emission scan range from 310 to 400 nm.[22] b. Add a fixed concentration of the purified protein to a cuvette containing the assay buffer and record the baseline fluorescence spectrum. c. Titrate the protein solution with increasing concentrations of the satDAG-containing liposomes. Allow the system to equilibrate for 2-3 minutes after each addition. d. Record the fluorescence emission spectrum after each titration step. A shift in the emission maximum or a change in fluorescence intensity indicates a change in the tryptophan environment, suggesting lipid binding.

3. Data Analysis: a. Determine the change in fluorescence intensity (ΔF) at the emission maximum for each liposome concentration. b. Plot ΔF as a function of the satDAG concentration. c. Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion and Future Directions

Saturated diacylglycerols are far more than simple metabolic intermediates; they are specific and potent signaling molecules with distinct roles in cellular regulation. Their accumulation is a key driver in the pathogenesis of metabolic diseases, primarily through the targeted activation of specific PKC isoforms that antagonize insulin signaling.[5] Furthermore, their ability to activate the RasGRP-MAPK pathway at specific subcellular locations highlights their importance in controlling cell fate decisions.[8] The continued development of precise analytical techniques to quantify distinct DAG species and methodologies to probe their protein interactions in living cells will be crucial.[23] These advancements will undoubtedly uncover new functions and provide novel opportunities for therapeutic intervention in diseases characterized by dysregulated lipid signaling, such as type 2 diabetes and cancer.[9][24]

References

A Comprehensive Technical Guide to 1,2-Diarachidoyl-rac-glycerol (CAS Number: 89648-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,2-Diarachidoyl-rac-glycerol, a diacylglycerol (DAG) with the CAS number 89648-24-8. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular signaling pathways. This document consolidates the available physicochemical data, proposes detailed experimental protocols for its synthesis and analysis, and explores its potential roles in cellular processes and as a tool in drug development. While specific experimental data for this particular long-chain saturated DAG is limited in public literature, this guide extrapolates from established methodologies for similar lipid molecules to provide a robust framework for its study and application.

Physicochemical Properties

This compound is a high molecular weight diacylglycerol composed of a glycerol (B35011) backbone esterified with two arachidic acid molecules at the sn-1 and sn-2 positions. Arachidic acid is a 20-carbon saturated fatty acid.

PropertyValueReference
CAS Number 89648-24-8[Vendor Data]
Molecular Formula C43H84O5[Vendor Data]
Molecular Weight 681.1 g/mol [Vendor Data]
Synonyms 1,2-Diarachidin, 1,2-Dieicosanoin, DG(20:0/20:0/0:0)[Vendor Data]
Appearance Solid[Vendor Data]
Purity ≥98% (typical)[Vendor Data]
Storage -20°C[Vendor Data]
Stability ≥ 4 years (at -20°C)[Vendor Data]

Solubility Data

SolventSolubilityReference
Chloroform (B151607)50 mg/mL[Vendor Data]
Ethanol~0.25 mg/mL[Vendor Data]
Dimethylformamide (DMF)~20 mg/mL[Vendor Data]
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[Vendor Data]
PBS (pH 7.2)~0.7 mg/mL[Vendor Data]

Note: Aqueous solutions are best prepared by first dissolving the lipid in an organic solvent and then diluting with the aqueous buffer. It is recommended to not store aqueous solutions for more than one day.

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of long-chain diacylglycerols and may require optimization for this compound.

Hypothetical Chemoenzymatic Synthesis

This protocol is adapted from methods used for the synthesis of other specific diacylglycerols.

Objective: To synthesize this compound from glycerol.

Workflow Diagram:

synthesis_workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Acylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Glycerol Glycerol ProtectedGlycerol 1-O-Trityl-rac-glycerol Glycerol->ProtectedGlycerol Trityl chloride, Pyridine AcylatedProduct 1-O-Trityl-2,3-diarachidoyl-rac-glycerol ProtectedGlycerol->AcylatedProduct ArachidicAcid Arachidic Acid ArachidicAcid->AcylatedProduct DCC, DMAP FinalProduct This compound AcylatedProduct->FinalProduct Boric Acid PurifiedProduct Purified Product FinalProduct->PurifiedProduct Silica (B1680970) Gel Chromatography

Caption: Chemoenzymatic synthesis workflow for this compound.

Methodology:

  • Protection of Glycerol:

    • Dissolve glycerol in pyridine.

    • Add trityl chloride in a dropwise manner while stirring at room temperature.

    • Allow the reaction to proceed overnight.

    • Extract the product, 1-O-Trityl-rac-glycerol, using an organic solvent and wash with aqueous solutions to remove pyridine.

    • Purify by column chromatography on silica gel.

  • Acylation with Arachidic Acid:

    • Dissolve 1-O-Trityl-rac-glycerol and a molar excess of arachidic acid in a suitable solvent like dichloromethane.

    • Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter to remove the dicyclohexylurea byproduct.

    • Purify the resulting 1-O-Trityl-2,3-diarachidoyl-rac-glycerol by silica gel chromatography.

  • Deprotection:

    • Dissolve the trityl-protected diacylglycerol in a solvent mixture such as diethyl ether.

    • Add a solution of boric acid in trimethyl borate.

    • Stir at room temperature. The trityl group will be cleaved.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture and purify the crude product.

  • Purification:

    • Purify the final product, this compound, by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297).

    • Combine fractions containing the pure product and evaporate the solvent.

Analytical Characterization by LC-MS/MS

Objective: To identify and quantify this compound in a sample.

Workflow Diagram:

analysis_workflow SamplePrep Sample Preparation (Lipid Extraction) HPLC Normal-Phase HPLC Separation SamplePrep->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) (Product Ion Scan) CID->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: LC-MS/MS workflow for the analysis of this compound.

Methodology:

  • Lipid Extraction:

    • Extract lipids from the sample using a modified Bligh-Dyer or Folch method with a chloroform:methanol mixture.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., chloroform or a mobile phase component).

  • HPLC Separation:

    • Use a normal-phase silica column.

    • Employ a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like isopropanol (B130326) or ethyl acetate containing a small percentage of an additive like acetic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.

  • Mass Spectrometry Detection:

    • Interface the HPLC with a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS1 Scan: Scan for the precursor ion. For this compound, this would be the [M+NH4]+ adduct, with an expected m/z of 699.7.

    • MS/MS Scan: Select the precursor ion and subject it to collision-induced dissociation (CID). The characteristic product ions would be the neutral loss of one of the arachidic acid chains.

Biological Activity and Signaling Pathways

Diacylglycerols are key second messengers that activate a variety of downstream effector proteins. The most well-characterized of these is Protein Kinase C (PKC).

The Diacylglycerol/Protein Kinase C Signaling Pathway

The activation of PKC by DAG is a crucial event in many cellular processes, including cell growth, differentiation, and apoptosis.

PKC_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC_active Co-activates CellularResponse Cellular Response Downstream->CellularResponse

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Discussion: The acyl chain composition of DAG molecules is known to influence their biological activity. Saturated, long-chain diacylglycerols like this compound are generally considered to be less potent activators of conventional PKC isoforms compared to their unsaturated counterparts (e.g., 1-stearoyl-2-arachidonoyl-glycerol).[1][2][3] This is likely due to differences in how they partition into and affect the properties of the cell membrane. However, they can still play important roles in cellular processes and may have specificity for certain novel PKC isoforms or other DAG-binding proteins.

Diacylglycerol Kinase and Regulation

Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA-mediated signaling. Some DGK isoforms exhibit substrate specificity for DAGs with particular acyl chains.[4][5]

DGK_regulation DAG This compound (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PKC_signaling PKC-mediated Signaling PKC->PKC_signaling PA Phosphatidic Acid (PA) DGK->PA Phosphorylates PA_signaling PA-mediated Signaling PA->PA_signaling

Caption: Regulation of DAG signaling by Diacylglycerol Kinase (DGK).

Applications in Research and Drug Development

This compound can be a valuable tool in several areas of research:

  • Studying Lipid-Protein Interactions: As a structurally defined diacylglycerol, it can be used in in vitro assays to investigate the binding and activation of specific PKC isoforms and other C1 domain-containing proteins.

  • Model Membranes and Liposomes: Its long, saturated acyl chains can be incorporated into artificial membranes and liposomes to study the effects of lipid composition on membrane fluidity, thickness, and domain formation.[6][7]

  • Drug Delivery: As a component of lipid-based drug delivery systems, it may influence the stability, encapsulation efficiency, and release kinetics of therapeutic agents.[][9]

  • Skin Barrier Research: Diacylglycerols are components of the skin's lipid matrix and can be used in formulations to study their effects on skin barrier function and hydration.

Conclusion

This compound is a diacylglycerol with well-defined chemical properties. While specific biological studies on this molecule are not widely published, its structural characteristics as a long-chain, saturated DAG suggest it plays a role in modulating membrane properties and cellular signaling, potentially with a different specificity compared to more commonly studied unsaturated DAGs. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to explore the functions and applications of this lipid molecule. Further research is warranted to fully elucidate its specific roles in biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DG(20:0/20:0/0:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 1,2-diarachidoyl-sn-glycerol, commonly referred to as DG(20:0/20:0/0:0). This diacylglycerol (DAG) is characterized by a glycerol (B35011) backbone esterified with two saturated 20-carbon arachidic acid chains at the sn-1 and sn-2 positions.

Core Physical and Chemical Properties

The unique structure of DG(20:0/20:0/0:0), with its long, saturated fatty acid chains, dictates its physicochemical behavior, influencing its role in biological systems and its handling in experimental settings.

Data Presentation: Quantitative Properties
PropertyValueSource
Systematic Name 1,2-dieicosanoyl-sn-glycerolLIPID MAPS[1]
Molecular Formula C43H84O5Cayman Chemical[2], LIPID MAPS[1]
Molecular Weight 681.1 g/mol Cayman Chemical[2]
Exact Mass 680.631876LIPID MAPS[1]
Physical State Crystalline solid (predicted)---
Melting Point UndeterminedCayman Chemical[2]
Boiling Point UndeterminedCayman Chemical[2]
Water Solubility Predicted: 1.5e-05 g/LHuman Metabolome Database[3]
logP (predicted) 14.37 - 15.56LIPID MAPS[1], Human Metabolome Database[3]
Storage Temperature -20°CCayman Chemical[2]
Stability ≥ 4 years (when stored properly)Cayman Chemical[2]

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways.[5][6] The primary mechanism of action for DAGs is the activation of protein kinase C (PKC) isoforms.[7] The generation of DG(20:0/20:0/0:0) at the cell membrane initiates a cascade of downstream signaling events.

The fatty acid composition of DAGs can significantly influence their biological activity. Saturated diacylglycerols, like DG(20:0/20:0/0:0), have been shown to affect membrane fluidity and the lateral organization of lipids within the membrane.[8][9] This can lead to the formation of distinct lipid domains, which can, in turn, modulate the activity of membrane-associated proteins, including PKC.[10] Specifically, long-chain saturated fatty acids can increase DAG-induced PKC activity by promoting the lateral phase separation of gel and liquid-crystalline domains.[10]

Diacylglycerol Signaling Pathway

The canonical DAG signaling pathway begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate PKC.

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DG(20:0/20:0/0:0) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates (conventional PKCs) Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response Leads to

Figure 1: Canonical Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of DG(20:0/20:0/0:0) are crucial for its study. The following protocols are based on established methods for long-chain saturated diacylglycerols.

Synthesis of DG(20:0/20:0/0:0) via Enzymatic Esterification

This protocol describes a solvent-free enzymatic synthesis of 1,3-diacylglycerols, which can be adapted for 1,2-diacylglycerols with appropriate enzyme selection and reaction conditions.[5][6]

Materials:

  • Glycerol

  • Arachidic acid (20:0)

  • Immobilized lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)

  • Vacuum pump

  • Reaction flask with temperature control

Procedure:

  • Combine glycerol and arachidic acid in a molar ratio of 1:2 in a reaction flask.

  • Add the immobilized lipase (e.g., 5% w/w of total reactants).

  • Heat the reaction mixture to an optimized temperature (e.g., 50-70°C) under vacuum to remove water produced during the reaction.

  • Maintain the reaction for a specified duration (e.g., 3-5 hours) with continuous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing the composition by TLC or GC.

  • Upon completion, stop the reaction and proceed with purification.

Synthesis_Workflow Reactants Glycerol + Arachidic Acid (1:2 molar ratio) Reaction Enzymatic Esterification (50-70°C, vacuum) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Crude_Product Crude DG(20:0/20:0/0:0) Mixture Reaction->Crude_Product Purification Purification (Crystallization / Column Chromatography) Crude_Product->Purification Pure_Product Pure DG(20:0/20:0/0:0) Purification->Pure_Product Analytical_Workflow cluster_gc GC-MS Workflow cluster_lc LC-MS Workflow Sample Biological Sample or Reaction Mixture Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract GC_MS_Path GC-MS Analysis Lipid_Extract->GC_MS_Path LC_MS_Path LC-MS Analysis Lipid_Extract->LC_MS_Path Derivatization Derivatization (Silylation) LC_Separation Liquid Chromatography Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

References

The Genesis of a Lipid Messenger: A Technical Guide to the Discovery and History of Long-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of cellular communication, lipid molecules have emerged from their structural roles to take center stage as critical signaling mediators. Among these, diacylglycerols (DAGs) represent a pivotal class of second messengers, instrumental in a vast array of physiological processes. While the signaling capacity of DAGs has been recognized for decades, a deeper appreciation for the nuanced roles of specific molecular species, particularly long-chain diacylglycerols (LCDAGs), has reshaped our understanding of lipid-mediated signaling. This technical guide provides an in-depth exploration of the discovery and history of LCDAGs, detailing their physicochemical properties, the experimental protocols used to elucidate their function, and their complex roles in cellular signaling pathways.

I. A Historical Perspective: From Phospholipid Effect to a Defined Second Messenger

The journey to understanding LCDAGs as distinct signaling entities is intertwined with the broader history of phospholipid research. Early observations in the mid-20th century noted a rapid turnover of phospholipids (B1166683) in response to extracellular stimuli, a phenomenon termed the "phospholipid effect".[1] This laid the groundwork for the discovery that agonist-induced hydrolysis of plasma membrane phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol.[2][3][4]

Initially, the focus was largely on the water-soluble IP3 and its role in calcium mobilization. However, the seminal work of Yasutomi Nishizuka and his colleagues in the late 1970s and early 1980s identified Protein Kinase C (PKC) as a key effector of DAG, firmly establishing DAG as a bona fide second messenger.[2] Early studies often utilized short-chain, synthetic DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), due to their cell permeability and ease of use in experimental systems.

A critical turning point was the growing recognition that endogenous DAGs are predominantly long-chain species, often containing a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position. This structural characteristic is a direct consequence of the fatty acid composition of their precursor phospholipids. The development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), enabled the separation and identification of these endogenous LCDAGs, paving the way for studies into their specific biological functions.[5][6] It became evident that the length and degree of saturation of the fatty acyl chains were not mere structural-details, but critical determinants of the signaling capacity of DAG molecules.

II. Physicochemical Properties of Long-Chain Diacylglycerols

The distinct biological activities of different LCDAGs are rooted in their unique physicochemical properties. These properties influence their behavior within the lipid bilayer, their interaction with effector proteins, and their metabolic fate. The following table summarizes key physicochemical data for several well-studied LCDAGs.

Property1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)1,2-Dioleoyl-sn-glycerol (DOG)1-Palmitoyl-2-oleoyl-sn-glycerol (POG)
Molecular Formula C41H72O5C39H72O5C37H70O5
Molecular Weight ( g/mol ) 645.01620.99594.9
Physical Form LiquidLiquid (at room temp)Solid
Density (g/cm³) ~0.9~0.9Not available
Melting Point (°C) Not availableNot availableNot available
Solubility Chloroform: 20 mg/mLDMSO: 100 mg/mL, Ethanol: 50 mg/mLNot available

Data compiled from various sources.[7][8][9][10][11][12][13] The solubility of these long-chain molecules in aqueous solutions is extremely low, necessitating the use of organic solvents or detergents for in vitro assays.[14][15]

III. Key Signaling Pathways Involving Long-Chain Diacylglycerols

LCDAGs are central to the activation of a number of critical signaling pathways, most notably those mediated by Protein Kinase C (PKC) and Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). The specific acyl chain composition of the LCDAG can influence the magnitude and duration of the activation of these downstream effectors.

A. The Protein Kinase C (PKC) Pathway

The PKC family of serine/threonine kinases are primary effectors of DAG signaling. Conventional and novel PKC isoforms contain a C1 domain that directly binds DAG, leading to the translocation of the kinase to the cell membrane and its subsequent activation.

PKC_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates LCDAG Long-Chain Diacylglycerol (LCDAG) PLC->LCDAG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) LCDAG->PKC Binds to C1 domain & Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKC->PhosphoSubstrate Phosphorylates CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Leads to

Figure 1: Long-Chain Diacylglycerol (LCDAG) Signaling via the Protein Kinase C (PKC) Pathway.
B. The RasGRP-Ras-MAPK Pathway

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases. They possess a C1 domain that binds DAG, recruiting them to the membrane where they can activate Ras. This initiates a phosphorylation cascade through the mitogen-activated protein kinase (MAPK) pathway, ultimately regulating gene expression and cell proliferation.

RasGRP_Pathway cluster_membrane Plasma Membrane LCDAG Long-Chain Diacylglycerol (LCDAG) RasGRP RasGRP LCDAG->RasGRP Binds to C1 domain & Recruits RasGDP Ras-GDP (inactive) RasGRP->RasGDP Activates RasGTP Ras-GTP (active) RasGDP->RasGTP GDP-GTP Exchange Raf Raf RasGTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Lipid_Extraction_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash pellet1 Centrifuge & Pellet Cells wash->pellet1 add_solvent Add Chloroform:Methanol (1:2, v/v) & Vortex pellet1->add_solvent add_chloroform Add Chloroform & Vortex add_solvent->add_chloroform add_nacl Add 0.9% NaCl & Vortex add_chloroform->add_nacl phase_separation Centrifuge to Separate Phases add_nacl->phase_separation collect_lower Collect Lower (Chloroform) Phase phase_separation->collect_lower dry_extract Dry Under Nitrogen collect_lower->dry_extract resuspend Resuspend in Appropriate Solvent dry_extract->resuspend end End: Lipid Extract for Analysis resuspend->end

References

An In-depth Technical Guide to the Intracellular Localization of 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diacylglycerol Isomers

Diacylglycerols (DAGs) are crucial lipid second messengers that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[1][2] The specific stereoisomer, such as 1,2-Diarachidoyl-rac-glycerol, with its unique fatty acid composition, can influence its spatial and temporal distribution within the cell, thereby dictating its downstream signaling effects.[3] Understanding the precise intracellular localization of specific DAG species is therefore paramount for elucidating their physiological functions and for the development of targeted therapeutics.

This guide provides a comprehensive overview of the current understanding of DAG subcellular distribution and presents detailed experimental protocols for researchers to investigate the intracellular localization of this compound.

General Principles of Diacylglycerol Intracellular Localization

The subcellular localization of DAGs is not uniform and is dynamically regulated. Different pools of DAGs can exist simultaneously in various cellular membranes, where they recruit and activate specific effector proteins.[2] The primary sites of DAG generation and accumulation include:

  • Plasma Membrane: A major site of DAG production in response to extracellular stimuli, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[4]

  • Golgi Apparatus: Basal levels of DAG are often observed in the Golgi, where they are involved in vesicle trafficking and protein transport.[5][6]

  • Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis, including the de novo synthesis of DAGs.[2][7]

  • Mitochondria: DAGs are also found in mitochondrial membranes and have been implicated in mitochondrial dynamics and function.[6][8][9]

  • Lipid Droplets: These organelles can store neutral lipids and are involved in DAG metabolism.[1][2]

  • Nucleus: Some studies have also reported the presence of DAGs in the nuclear envelope.[8]

The fatty acid composition of a DAG molecule, such as the long, saturated arachidic acid chains in this compound, can significantly influence its partitioning between different membrane environments and its interaction with binding proteins.[3]

Quantitative Data on Subcellular Distribution of Diacylglycerol Pools

Organelle/CompartmentRelative Abundance of Total 1,2-DAGs (%)Key FunctionsReferences
Plasma Membrane25-40Signal transduction, ion channel regulation[7]
Endoplasmic Reticulum20-35Lipid synthesis, protein folding and transport[7]
Mitochondria10-20Bioenergetics, apoptosis, mitochondrial fission/fusion[7][8][9]
Golgi Apparatus5-15Protein modification, sorting, and transport[5][6]
Nucleus5-10Gene expression, nuclear envelope dynamics[8]
Cytosol<5Precursor for lipid synthesis[7]

Note: The relative abundance can vary significantly depending on the cell type, metabolic state, and stimulation conditions.

Experimental Protocols for Determining Intracellular Localization

To determine the specific intracellular localization of this compound, a combination of techniques is recommended.

Protocol 1: Subcellular Fractionation and Lipidomics

This method provides quantitative data on the distribution of lipid species among different organelles.

StepProcedureDetailed Description
1Cell Culture and Harvest Culture cells of interest to the desired confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation.
2Cell Homogenization Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to rupture the plasma membrane while keeping organelles intact.
3Differential Centrifugation Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (nuclei, mitochondria, microsomes, etc.).
4Organelle Fraction Purity Assessment Analyze a portion of each fraction by Western blotting using antibodies against organelle-specific marker proteins to assess the purity of the fractions.
5Lipid Extraction Extract lipids from each purified organelle fraction using a modified Bligh-Dyer or Folch method.
6Lipid Analysis by LC-MS/MS Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different DAG species, including this compound.
7Data Analysis Normalize the amount of this compound in each fraction to the total protein or a specific lipid marker to determine its relative abundance in each organelle.
Protocol 2: Live-Cell Imaging with Fluorescent Biosensors

This technique allows for the visualization of DAG pools in real-time in living cells.

StepProcedureDetailed Description
1Construct Preparation Clone the C1 domain of a DAG-binding protein (e.g., from PKC) and fuse it with a fluorescent protein (e.g., GFP, RFP).
2Cell Transfection Transfect the cells of interest with the fluorescent biosensor construct.
3Cell Culture and Treatment Culture the transfected cells on glass-bottom dishes suitable for microscopy. If desired, treat the cells with stimuli that are expected to alter the localization of this compound.
4Confocal Microscopy Image the cells using a confocal microscope. The localization of the fluorescence signal will indicate the subcellular distribution of the DAG pool that the biosensor binds to.
5Image Analysis Analyze the images to determine the co-localization of the DAG biosensor with organelle-specific markers (e.g., fluorescently tagged organelle proteins or specific dyes).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER ER IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Leads to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates (for cPKC)

Caption: A generic signaling pathway involving the generation of diacylglycerol (DAG).

Experimental Workflow: Subcellular Fractionation and Lipidomics

Subcellular_Fractionation_Workflow Start Start: Cultured Cells Homogenization Cell Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifugation1 Nuclei_Pellet Pellet: Nuclei and Cytoskeletons Centrifugation1->Nuclei_Pellet Supernatant1 Supernatant Centrifugation1->Supernatant1 Lipid_Extraction Lipid Extraction from each fraction Nuclei_Pellet->Lipid_Extraction Centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifugation2 Mito_Pellet Pellet: Mitochondria Centrifugation2->Mito_Pellet Supernatant2 Supernatant Centrifugation2->Supernatant2 Mito_Pellet->Lipid_Extraction Centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->Centrifugation3 Microsome_Pellet Pellet: Microsomes (ER, Golgi) Centrifugation3->Microsome_Pellet Supernatant3 Supernatant: Cytosol Centrifugation3->Supernatant3 Microsome_Pellet->Lipid_Extraction Supernatant3->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for subcellular fractionation and lipidomic analysis.

Experimental Workflow: Live-Cell Imaging

Live_Cell_Imaging_Workflow Start Start: Design Fluorescent DAG Biosensor (e.g., C1-GFP) Transfection Transfect Cells with Biosensor Construct Start->Transfection Cell_Culture Culture Transfected Cells on Imaging Dishes Transfection->Cell_Culture Stimulation Optional: Stimulate Cells to Induce DAG Production Cell_Culture->Stimulation Microscopy Live-Cell Confocal Microscopy Cell_Culture->Microscopy Stimulation->Microscopy Image_Acquisition Acquire Images of Fluorescent Signal Microscopy->Image_Acquisition Co_localization Co-localize with Organelle Markers Image_Acquisition->Co_localization Analysis Image Analysis and Interpretation Co_localization->Analysis

References

A Technical Guide to 1,2-Diarachidoyl-rac-glycerol in Membrane Lipid Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 1,2-Diarachidoyl-rac-glycerol

This compound is a diacylglycerol (DAG) molecule characterized by a glycerol (B35011) backbone esterified with two saturated 20-carbon arachidic acid chains at positions 1 and 2. The designation "rac-" (racemic) signifies that it is a mixture of stereoisomers, namely 1,2-diarachidoyl-sn-glycerol and 2,3-diarachidoyl-sn-glycerol. Within cellular contexts, the sn-1,2 isomer is the biologically crucial form, acting as a potent second messenger in numerous signal transduction cascades.[1][2]

As a lipid component, its structure is defined by two long, fully saturated acyl chains, which imparts distinct biophysical properties to the molecule and significantly influences the structure and function of the lipid membranes it inhabits. This guide provides an in-depth overview of its role in membrane composition, its involvement in signaling pathways, and detailed protocols for its experimental investigation.

Biophysical Properties and Impact on Membrane Composition

The presence of two 20-carbon saturated fatty acid chains dictates the biophysical behavior of this compound. Unlike DAGs with unsaturated chains, which introduce kinks and increase membrane fluidity, the long, straight, and flexible nature of the diarachidoyl chains promotes a highly ordered and tightly packed membrane environment.

Key Impacts on Membranes:

  • Decreased Fluidity: Incorporation of this compound into a phospholipid bilayer significantly decreases membrane fluidity. The saturated acyl chains maximize van der Waals interactions with neighboring lipids, leading to a more viscous and rigid membrane state.

  • Increased Phase Transition Temperature (T_m): Lipids with long, saturated chains have higher melting temperatures. Consequently, this DAG will raise the T_m of the membrane, favoring a transition from a liquid-crystalline (fluid) phase to a gel (solid-ordered) phase. Phospholipids (B1166683) with high T_m are often used to create more stable liposomes for in vivo applications.[3]

  • Promotion of Lipid Domains: In heterogeneous membranes, this compound is expected to preferentially partition with other saturated lipids (like sphingomyelin (B164518) and other long-chain PCs) and cholesterol to form liquid-ordered (L_o) or solid-ordered (S_o) domains, also known as lipid rafts. Long-chain saturated fatty acids can induce lateral phase separation of gel and liquid-crystalline domains.[4]

  • Membrane Curvature: While DAGs, in general, are known to induce negative membrane curvature and can promote the formation of non-bilayer structures like the inverted hexagonal (H_II) phase, this effect is most pronounced with unsaturated DAGs.[5][6] Fully saturated DAGs like the diarachidoyl species are less effective at inducing such high degrees of curvature and are more likely to be accommodated within the lamellar (bilayer) phase, albeit altering its physical properties significantly.[5]

Quantitative Data Summary

Direct experimental biophysical data for this compound is limited in publicly available literature. The following table presents its fundamental properties, with some values inferred from trends observed in homologous series of saturated diacylglycerols and phospholipids (e.g., dipalmitoyl- C16:0; distearoyl- C18:0).

PropertyValueNotes and References
Molecular Formula C_43H_84O_5Calculated
Molecular Weight 681.1 g/mol Calculated
Acyl Chain Composition Two Arachidic Acid (20:0) chainsSaturated, 20-carbon fatty acids.
Phase Transition Temp. (T_m) > 70°C (Inferred)Inferred based on the high T_m of related long-chain saturated lipids like 1,2-distearoyl-rac-glycerol. T_m increases with acyl chain length.[7]
Effect on Membrane Fluidity Significantly DecreasesPromotes tight packing and formation of gel-phase domains.[4]
Preferred Membrane Phase Liquid-ordered (L_o) or Gel (S_o)Partitions into ordered domains with other saturated lipids.[4]
Membrane Curvature Induction Low (compared to unsaturated DAGs)Saturated chains do not effectively induce the high negative curvature required for H_II phase formation.[5]

Role in Cellular Signaling and Metabolism

The sn-1,2 isoform of diacylglycerol is a canonical second messenger generated at the plasma membrane following the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into two signaling molecules: inositol (B14025) 1,4,5-trisphosphate (IP_3) and sn-1,2-diacylglycerol.[8]

Protein Kinase C (PKC) Activation

The primary and most well-understood function of sn-1,2-DAG is the activation of Protein Kinase C (PKC) isozymes.[9] Upon generation, DAG remains in the inner leaflet of the plasma membrane, where it recruits and activates conventional (cPKC) and novel (nPKC) isoforms. This activation is stereospecific to the sn-1,2-glycerides. The process typically involves:

  • An initial signal (e.g., hormone or growth factor) activates a G-protein coupled receptor or a receptor tyrosine kinase.

  • The activated receptor stimulates a PLC isozyme.

  • PLC cleaves PIP_2, generating DAG and IP_3.

  • IP_3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of Ca²⁺.

  • The rise in intracellular Ca²⁺ causes cPKCs to translocate to the plasma membrane, where they bind to anionic phospholipids like phosphatidylserine.

  • DAG then binds to the C1 domain of the membrane-associated PKC, causing a conformational change that removes a pseudosubstrate from the active site, leading to full enzymatic activation.[10]

While unsaturated DAGs are potent activators, saturated DAGs can also activate PKC, often synergistically with fatty acids, by altering the local membrane environment and increasing the local concentration of DAG within specific domains.[4][11]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (Hormone, Growth Factor) Receptor Receptor (GPCR / RTK) Signal->Receptor 1. Binds PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG sn-1,2-Diarachidoyl- glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Substrate Target Substrate PKC_mem->Substrate 7. Phosphorylates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER 4. Triggers PKC_cyto Inactive PKC Ca_ER->PKC_cyto 5. Primes PKC_cyto->PKC_mem 6. Translocates & Binds DAG pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: The Phospholipase C (PLC) signaling pathway leading to PKC activation by DAG.
Metabolic Fate of Diacylglycerol

The signaling activity of DAG is tightly regulated and transient. Its cellular levels are controlled by two main enzymatic pathways that convert it into other lipid species, thereby terminating its signaling function.

  • Phosphorylation by Diacylglycerol Kinase (DGK): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. There are multiple DGK isoforms with varying substrate specificities. DGKε, for instance, shows a strong preference for DAGs containing an unsaturated arachidonoyl (20:4) chain at the sn-2 position, suggesting it would be less active towards 1,2-diarachidoyl-glycerol.[8][12]

  • Acylation by Diacylglycerol Acyltransferase (DGAT): DGAT enzymes catalyze the final step in triglyceride (TAG) synthesis by adding a third acyl chain to DAG.[13] This is a crucial pathway for energy storage in the form of lipid droplets. DGAT1 and DGAT2 are the two major isoforms, with DGAT2 thought to utilize DAG from de novo synthesis pathways, while DGAT1 may act more on DAG pools from lipolysis.[14][15]

DAG_Metabolism PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG Generation PIP2 Phospholipids (e.g., PIP2) PIP2->PLC DGK Diacylglycerol Kinase (DGK) DAG->DGK Termination DGAT Diacylglycerol Acyltransferase (DGAT) DAG->DGAT Storage Signaling Downstream Signaling (e.g., PKC Activation) DAG->Signaling Signal Transduction PA Phosphatidic Acid (PA) DGK->PA TAG Triacylglycerol (TAG) DGAT->TAG Storage Lipid Droplet Energy Storage TAG->Storage

Caption: Metabolic pathways for the generation and termination of DAG signaling.

Experimental Protocols & Methodologies

Investigating the roles of specific DAG species like this compound requires robust methods for lipid extraction, analysis, and the use of model membrane systems.

Protocol: Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound from cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Solvents: Chloroform (B151607), Methanol, LC-MS grade Water, Isopropanol, Acetonitrile

  • Internal standard (e.g., a deuterated or odd-chain DAG standard)

  • Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize a pre-weighed tissue sample or cell pellet on ice in a defined volume of cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction (Bligh-Dyer Method): a. To the homogenate (e.g., 1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute. b. Add 1.25 mL of chloroform. Vortex for 1 minute. c. Add 1.25 mL of water. Vortex for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Reconstitution: a. Evaporate the solvent from the organic phase to complete dryness under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC injection, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • LC-MS/MS Analysis: a. Chromatography: Inject the sample onto a C18 column. Use a gradient elution with a mobile phase system (e.g., Mobile Phase A: Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid; Mobile Phase B: Isopropanol:Acetonitrile with the same additives). The gradient will separate lipid classes and species based on hydrophobicity.[16] b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard for high selectivity and sensitivity.[17]

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol: Preparation of Liposomes Containing this compound

This protocol describes the thin-film hydration method for creating large multilamellar vesicles (LMVs), which can be further processed (e.g., by extrusion) to form vesicles of a defined size.[18]

Materials:

  • This compound and desired phospholipids (e.g., DOPC, DPPC, Brain PS)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath

  • Vortex mixer

Procedure:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the desired amounts of this compound and other lipids in chloroform to ensure a homogenous mixture. A typical starting concentration is 10-20 mg/mL.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature well below the boiling point of the solvent (e.g., 35-45°C). Rotate the flask and apply a vacuum to slowly evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Continue to apply a high vacuum for at least 2 hours (or overnight) to remove any residual solvent. This step is critical for bilayer integrity.

  • Hydration: a. Pre-heat the hydration buffer and the flask containing the lipid film to a temperature significantly above the phase transition temperature of this compound (e.g., ~80°C). This is essential to ensure proper hydration and incorporation of the high-T_m lipid into the bilayers.[18] b. Add the pre-heated buffer to the flask. c. Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing (Optional): a. To obtain vesicles of a more uniform size, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., alternating between liquid nitrogen and the warm water bath). b. For unilamellar vesicles of a specific diameter (e.g., 100 nm), the suspension can be extruded multiple times through a polycarbonate membrane with the desired pore size using a mini-extruder device. The extrusion process should also be performed above the lipid T_m.[19]

  • Storage: Store the final liposome (B1194612) suspension at 4°C. For long-term storage, flushing with argon or nitrogen can minimize lipid oxidation.[19]

Experimental Workflow Visualization

Lipidomics_Workflow Sample 1. Sample Collection (Cells / Tissue) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Solvent Evaporation (Under Nitrogen) Extract->Dry Recon 5. Reconstitution in Injection Solvent Dry->Recon LC 6. Liquid Chromatography (Reverse-Phase Separation) Recon->LC MS 7. Tandem Mass Spectrometry (MRM Detection) LC->MS Data 8. Data Processing (Peak Integration) MS->Data Quant 9. Quantification (vs. Standard Curve) Data->Quant

Caption: A typical workflow for the quantification of diacylglycerols using LC-MS/MS.

Conclusion and Future Directions

This compound represents a specific and structurally important member of the diacylglycerol family. Its two long, saturated acyl chains confer properties that strongly favor membrane order and rigidity, making it a powerful tool for studying the formation and function of lipid domains. While its role as a direct signaling molecule may be modulated by the specificity of downstream enzymes like DGKs, its primary impact lies in its ability to profoundly alter the biophysical landscape of the cell membrane. For researchers in lipid biology and drug development, understanding its effects is crucial for elucidating the interplay between membrane structure and signal transduction, and for designing lipid-based delivery systems with controlled physical properties. Future research should focus on obtaining direct experimental measurements of its biophysical parameters and exploring the specificities of various signaling and metabolic enzymes towards this unique lipid species.

References

Methodological & Application

Synthesis and Application of 1,2-Diarachidoyl-rac-glycerol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diarachidoyl-rac-glycerol is a saturated diacylglycerol (DAG) containing two 20-carbon arachidic acid chains. As a key lipid second messenger, it plays a crucial role in a variety of cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isozymes.[1][2][3] Its well-defined chemical structure and physical properties make it an invaluable tool for researchers studying lipid metabolism, membrane dynamics, and signal transduction. These application notes provide a detailed protocol for the chemical synthesis of this compound, its characterization, and its application in cell culture-based assays for investigating cellular signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₃H₈₄O₅[4]
Molecular Weight 681.1 g/mol [4]
Appearance Solid[4]
Purity ≥98%
Solubility Chloroform (50 mg/ml)[4]
Storage Temperature -20°C[4]

Table 2: Typical Yields for the Synthesis of this compound

Reaction StepProductStarting MaterialTypical Yield (%)
1rac-1-O-Tritylglycerolrac-Glycerol70-80
21-O-Trityl-2,3-diarachidoyl-rac-glycerolrac-1-O-Tritylglycerol85-95
3This compound1-O-Trityl-2,3-diarachidoyl-rac-glycerol90-95
Overall This compound rac-Glycerol 53-72

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative chemical synthesis of this compound starting from commercially available rac-glycerol. The synthesis involves protection of the primary hydroxyl group, acylation with arachidic acid, and subsequent deprotection.

Materials:

Procedure:

  • Protection of Glycerol:

    • Dissolve rac-glycerol (1 equivalent) and trityl chloride (1.1 equivalents) in anhydrous pyridine.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain rac-1-O-tritylglycerol.

  • Acylation with Arachidic Acid:

    • Dissolve rac-1-O-tritylglycerol (1 equivalent), arachidic acid (2.2 equivalents), and DMAP (0.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C and add DCC (2.2 equivalents) portion-wise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield 1-O-trityl-2,3-diarachidoyl-rac-glycerol.

  • Deprotection:

    • Dissolve the trityl-protected diacylglycerol in a mixture of dichloromethane and methanol.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by silica gel column chromatography. Due to potential acyl migration, a final purification step using borate-impregnated TLC may be employed to separate 1,2- and 1,3-diacylglycerol isomers.[5]

Characterization:

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reactions and assess the purity of the final product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and stereochemistry of the final product.

Protocol 2: Preparation of this compound for Cell Culture Applications

Materials:

  • This compound

  • Sterile ethanol (B145695) or DMSO

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Sonicator or vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

    • It is crucial to ensure proper dispersion of the lipid. This can be achieved by sonication or vigorous vortexing of the diluted solution.

    • The final concentration of the solvent (ethanol or DMSO) in the culture medium should be kept to a minimum (typically <0.5%) to prevent solvent-induced cytotoxicity.[6] A vehicle control containing the same concentration of the solvent should always be included in the experiment.[6]

  • Application to Cells:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared medium containing this compound or the vehicle control to the cells.

    • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

Diacylglycerol (DAG) is a critical second messenger generated at the cell membrane upon the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). DAG activates a cascade of downstream signaling events, most notably through the recruitment and activation of protein kinase C (PKC) isoforms.[1][2][3] This activation leads to the phosphorylation of a multitude of substrate proteins, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[2][7] The signal is terminated by the phosphorylation of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).[8]

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Substrates Substrate Proteins PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of this compound to its application in cell-based assays and subsequent data analysis.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (TLC, MS, NMR) Purification->Characterization StockPrep Stock Solution Preparation Characterization->StockPrep CellCulture Cell Culture Treatment StockPrep->CellCulture Assay Downstream Assays (e.g., Western Blot, Kinase Assay) CellCulture->Assay Analysis Data Analysis and Interpretation Assay->Analysis

Caption: Experimental workflow for this compound.

Applications in Research

  • Activation of Protein Kinase C (PKC): As a stable, cell-permeable analog of endogenous DAG, this compound can be used to directly activate PKC isoforms in intact cells, allowing for the study of their downstream effects.

  • Studies of Lipid-Protein Interactions: The defined structure of this diacylglycerol makes it suitable for in vitro binding assays with PKC and other DAG-binding proteins.

  • Investigation of Membrane Properties: The incorporation of this compound into artificial membranes can be used to study its effects on membrane fluidity, curvature, and fusion.

  • Drug Development: In the context of drug development, this compound can be used as a tool to investigate signaling pathways implicated in various diseases, including cancer and metabolic disorders. Its use in high-throughput screening assays can aid in the identification of novel inhibitors of the DAG/PKC pathway.

  • Metabolic Studies: Labeled versions of this compound can be synthesized and used to trace its metabolic fate within cells, providing insights into lipid metabolism and storage.

References

Application Notes and Protocols for Protein Kinase C Activation using 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG). 1,2-Diarachidoyl-rac-glycerol, a synthetic diacylglycerol with long saturated acyl chains, serves as a valuable tool for researchers to specifically and potently activate these PKC isoforms, thereby enabling the investigation of their downstream signaling cascades and physiological roles.

These application notes provide detailed protocols for the use of this compound to activate PKC in both in vitro and cell-based assays.

Mechanism of Action

This compound mimics the action of endogenous sn-1,2-diacylglycerol, a second messenger produced by the hydrolysis of membrane phospholipids. It binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase.[2] This activation leads to the phosphorylation of a wide array of substrate proteins, initiating downstream signaling events.

Signaling Pathway

The activation of Protein Kinase C by this compound is a key step in many signal transduction pathways. Below is a diagram illustrating the general mechanism.

PKC_Activation_Pathway cluster_membrane Plasma Membrane DAG This compound (DAG Analog) PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Cellular Response pSubstrate->Downstream Downstream Signaling

PKC Activation by this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of expected concentration ranges based on data for other long-chain diacylglycerols used in PKC activation studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.

ParameterValueNotes
Suggested Starting Concentration 1-20 µMOptimal concentration is cell-type and assay dependent.[3]
Solubility Poor in aqueous solutionsRequires a carrier solvent like DMSO or ethanol.[4][5]
Storage -20°C as a solid or in a suitable solventMinimize freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, proper solubilization of this compound is critical for its activity.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro PKC Kinase Assay

This protocol describes a non-radioactive, ELISA-based method to measure the kinase activity of purified PKC in the presence of this compound.[1][6]

  • Materials:

    • Purified active PKC enzyme

    • PKC substrate peptide (e.g., KRTLRR)[1]

    • Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

    • Phosphatidylserine (B164497) (PS)

    • This compound stock solution (10 mM in DMSO)

    • ATP solution

    • 96-well plate pre-coated with PKC substrate

    • Phospho-specific primary antibody against the substrate

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1 N H₂SO₄)

    • Wash buffer (e.g., TBST)

    • Microplate reader

  • Protocol:

    • Prepare a lipid co-activator solution by mixing phosphatidylserine and this compound in the kinase reaction buffer. A typical final concentration is 100 µg/mL PS and a range of 1-20 µM this compound. Sonicate briefly to form micelles.

    • Add 50 µL of the kinase reaction buffer (with or without lipid co-activators for control wells) to the substrate-coated wells.

    • Add 10 µL of purified PKC enzyme to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 100 µM).

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of a solution containing EDTA and wash the wells with wash buffer.

    • Add 100 µL of the diluted phospho-specific primary antibody and incubate at room temperature for 1-2 hours.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Cellular PKC Activation Assay (Western Blot for Phosphorylated Substrates)

This protocol details the detection of PKC activation in cultured cells by measuring the phosphorylation of a known PKC substrate.

  • Materials:

    • Cultured cells

    • This compound stock solution (10 mM in DMSO)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)

    • Primary antibody against the total PKC substrate (for loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Plate cells and grow to the desired confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody against the total PKC substrate for a loading control.

Protocol 3: PKC Translocation Assay by Fluorescence Microscopy

This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon activation with this compound.[7][8]

  • Materials:

    • Cells expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

    • Glass-bottom imaging dishes

    • This compound stock solution (10 mM in DMSO)

    • Live-cell imaging medium

    • Confocal or fluorescence microscope with live-cell imaging capabilities

  • Protocol:

    • Plate the cells expressing the fluorescently tagged PKC in glass-bottom dishes.

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the microscope stage and acquire baseline images of the fluorescent PKC distribution.

    • Add this compound to the desired final concentration (e.g., 10 µM).

    • Immediately start acquiring time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

    • Analyze the images by quantifying the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying PKC activation using this compound.

Experimental_Workflow cluster_assays PKC Activation Assays start Start prep_dag Prepare 1,2-Diarachidoyl- rac-glycerol Stock start->prep_dag cell_culture Cell Culture/ Purify Enzyme start->cell_culture treatment Treat Cells or Enzyme with DAG prep_dag->treatment cell_culture->treatment invitro_assay In Vitro Kinase Assay treatment->invitro_assay western_blot Western Blot (Substrate Phosphorylation) treatment->western_blot microscopy Fluorescence Microscopy (PKC Translocation) treatment->microscopy analysis Data Analysis invitro_assay->analysis western_blot->analysis microscopy->analysis conclusion Conclusion analysis->conclusion

Workflow for studying PKC activation.

References

Protocol for 1,2-Diarachidoyl-rac-glycerol Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) that serves as a potent activator of Protein Kinase C (PKC) isoforms.[1][2] As a stable analog of endogenous DAG, it is a valuable tool for in vitro studies aimed at elucidating the roles of PKC signaling in various cellular processes. The activation of PKC is a critical step in numerous signal transduction pathways that regulate cell growth, differentiation, apoptosis, and other physiological functions.[3][4]

This document provides a detailed protocol for the preparation and application of this compound in cell culture, along with methods to quantify its effects on PKC activation. Due to its lipophilic nature, proper solubilization and delivery to cultured cells are crucial for obtaining reproducible results. The following protocols outline methods for preparing stock solutions and treating cells, as well as assessing the downstream effects of PKC activation.

Data Presentation

The following table summarizes the expected dose-dependent activation of PKC by a long-chain diacylglycerol, as measured by the phosphorylation of a common PKC substrate. This data is representative and may vary depending on the cell line, specific experimental conditions, and the PKC isoform being studied.

Concentration of this compound (µM)Fold Increase in PKC Substrate Phosphorylation (relative to vehicle control)
0 (Vehicle)1.0
51.8
103.5
256.2
508.5
1008.3

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolving the Lipid: this compound is soluble in chloroform (B151607) at 50 mg/mL.[5] However, for cell culture applications, a stock solution in a biocompatible solvent is required. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ethanol.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

II. Cell Culture Treatment Protocol

Materials:

  • Cultured cells (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Vehicle control (DMSO or ethanol)

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM). A study using a similar long-chain DAG, 1-palmitoyl-2-oleoyl-glycerol, used a concentration of 50 µM for cell treatment.[6] It is crucial to maintain the final solvent concentration at a non-toxic level (e.g., ≤0.1% for DMSO). Prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period. For studying PKC activation, a short incubation time (e.g., 15-60 minutes) is often sufficient. A time-course experiment is recommended to determine the optimal incubation time for the specific cell line and endpoint being measured.

III. Assessment of PKC Activation by Western Blotting

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-(Ser) PKC Substrate Antibody

    • Antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PKC substrates overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Densitometric Analysis: Quantify the band intensities of the phosphorylated PKC substrates and normalize them to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock_solution Prepare 10 mM Stock Solution (in DMSO or Ethanol) working_solutions Prepare Working Solutions (in serum-free medium) stock_solution->working_solutions treat_cells Treat Cells with This compound working_solutions->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (e.g., 15-60 min) treat_cells->incubate cell_lysis Cell Lysis incubate->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-PKC Substrate) protein_quant->western_blot analysis Densitometric Analysis western_blot->analysis

Experimental workflow for cell treatment and analysis.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG This compound PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate PKC Substrate PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Downstream Cellular Response pSubstrate->Cellular_Response

PKC signaling pathway activation by this compound.

References

Reconstitution of Protein Kinase C with 1,2-Diarachidoyl-rac-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG), a second messenger generated from the hydrolysis of membrane phospholipids. The specific molecular species of DAG can influence the activation of different PKC isoforms, making the in vitro reconstitution of PKC with specific DAGs a vital tool for studying enzyme kinetics, inhibitor screening, and understanding the nuances of PKC signaling.

This document provides detailed application notes and protocols for the reconstitution of PKC with 1,2-Diarachidoyl-rac-glycerol, a saturated long-chain diacylglycerol. These guidelines are intended to assist researchers in establishing robust and reproducible in vitro PKC assays.

Data Presentation

Comparative Activation of PKC by Various Diacylglycerols

The activation of Protein Kinase C (PKC) is highly dependent on the structure of the diacylglycerol (DAG) molecule, including the length and saturation of the fatty acyl chains. The following table summarizes quantitative data from various studies on the activation of PKC by different DAG species. This information provides a comparative context for the use of this compound.

Diacylglycerol SpeciesPKC Isoform(s)Molar Percentage in VesiclesKey Findings
1,2-Dipalmitoyl-rac-glycerol (DPG)PKC alpha30 mol %Maximum activity reached at this concentration, decreasing at higher concentrations.[1]
1-Palmitoyl-2-oleoyl-rac-glycerol (POG)PKC alpha~10 mol %Reached maximum activity at a lower concentration compared to DPG.[1]
Unsaturated 1,2-DiacylglycerolsPKC alphaNot specifiedGenerally more potent activators than saturated diacylglycerols in mixed micelles and pure POPS vesicles.[2]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKC alpha, deltaNot specifiedExerted significantly higher stimulatory effects compared to SDG and SEG on these isoforms.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKC beta INot specifiedMore potent in activating this isoform compared to SAG.[3]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKC beta INot specifiedShowed higher activation of this isoform compared to SAG.[3]

Experimental Protocols

Protocol 1: Preparation of Lipid Vesicles for PKC Reconstitution

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC), incorporating this compound for the reconstitution and activation of PKC.

Materials:

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • This compound

  • Chloroform (B151607)

  • Nitrogen gas

  • Sonication buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired amounts of POPC, POPS, and this compound dissolved in chloroform. A common starting point is a molar ratio of 70:28:2 (POPC:POPS:DAG), but this may require optimization.

    • Remove the chloroform using a rotary evaporator under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of sonication buffer.

    • Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension on ice in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

    • Continue sonication until the suspension becomes clear, indicating the formation of SUVs. This typically takes 10-20 minutes.

  • Clarification:

    • Centrifuge the SUV suspension at high speed (e.g., 100,000 x g) for 30 minutes to pellet any remaining MLVs or titanium particles from the sonicator probe.

    • Carefully collect the supernatant containing the SUVs.

  • Storage:

    • Store the prepared lipid vesicles at 4°C and use within a few days for optimal results. For longer-term storage, vesicles can be stored under nitrogen gas to prevent lipid oxidation.

Protocol 2: In Vitro PKC Activity Assay

This protocol outlines a radioactive kinase assay to measure the activity of reconstituted PKC using [γ-³²P]ATP and a peptide substrate. Non-radioactive methods, such as ELISA-based assays, can also be adapted.

Materials:

  • Purified PKC isoform

  • Prepared lipid vesicles containing this compound

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution (non-radioactive)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Assay buffer

      • Lipid vesicles (to achieve the desired final concentration of lipids and this compound)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube. The final ATP concentration should be optimized for the specific PKC isoform and substrate.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Termination of Reaction:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately immerse the P81 paper in a beaker containing stopping solution (75 mM phosphoric acid).

  • Washing:

    • Wash the P81 papers three times with the stopping solution for 5 minutes each to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials containing scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol/min/µg) by determining the amount of phosphate (B84403) transferred to the substrate peptide. Run appropriate controls, including reactions without enzyme, without lipid vesicles, and without substrate.

Mandatory Visualization

PKC Signaling Pathway

PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates (cPKC) downstream_targets Downstream Targets pkc->downstream_targets phosphorylates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) downstream_targets->cellular_response

Caption: PKC activation by this compound in a typical signaling cascade.

Experimental Workflow for PKC Reconstitution and Activity Assay

Experimental_Workflow start Start prepare_lipids Prepare Lipid Mixture (POPC, POPS, this compound) start->prepare_lipids form_film Form Thin Lipid Film (Rotary Evaporation) prepare_lipids->form_film hydrate_film Hydrate Film to Form MLVs form_film->hydrate_film sonicate Sonicate to Form SUVs hydrate_film->sonicate setup_assay Set Up Kinase Assay (Enzyme, Substrate, Vesicles) sonicate->setup_assay start_reaction Initiate Reaction with [γ-³²P]ATP setup_assay->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction on P81 Paper incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data and Determine PKC Specific Activity quantify->analyze end End analyze->end

Caption: Workflow for PKC reconstitution in lipid vesicles and subsequent activity measurement.

References

Application Notes and Protocols: Preparation of 1,2-Diarachidoyl-rac-glycerol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of 1,2-Diarachidoyl-rac-glycerol. This diacylglycerol is a key lipid molecule used in various research applications, including the study of lipid biochemistry and cell signaling pathways.

Introduction

This compound is a diacylglycerol containing arachidic acid at the sn-1 and sn-2 positions. Proper preparation of stock solutions is critical to ensure the stability, solubility, and performance of this reagent in downstream applications. This document outlines the necessary steps and precautions for handling this compound and preparing a stock solution.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C43H84O5[1]
Formula Weight 681.1 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Chloroform (B151607): 50 mg/mL[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[2]

Safety Precautions:

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[3][4]

  • In case of contact with skin or eyes, rinse thoroughly with water.[4]

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in chloroform.

Materials:

  • This compound (solid)

  • Chloroform (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of chloroform to the vial to achieve the target concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of chloroform to 50 mg of the solid.

  • Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use glass vials to minimize freeze-thaw cycles.

    • For long-term storage, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

    • Ensure vials are tightly sealed to prevent solvent evaporation.

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the workflow for preparing the this compound stock solution.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate 1 weigh Weigh Solid This compound equilibrate->weigh 2 add_solvent Add Chloroform (to 50 mg/mL) weigh->add_solvent 3 dissolve Vortex to Dissolve add_solvent->dissolve 4 aliquot Aliquot into Single-Use Vials dissolve->aliquot 5 store Store at -20°C or -80°C aliquot->store 6 end_node Ready for Use store->end_node 7

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Context:

1,2-Diacylglycerols (DAGs) like this compound are crucial second messengers in various signaling pathways. They are typically produced from the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). A primary function of DAG is the activation of Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to a wide range of cellular responses.

DAG_Signaling_Pathway receptor Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Targets pkc->downstream Phosphorylates response Cellular Response downstream->response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

1,2-Diarachidoyl-rac-glycerol solubility in chloroform and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two saturated 20-carbon arachidic acid chains. As a diacylglycerol, it plays a crucial role as a second messenger in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[1][2] Its well-defined chemical structure makes it a valuable tool for in vitro and cell-based assays aimed at understanding lipid signaling and for the screening and development of therapeutic agents that target these pathways.

This document provides detailed information on the solubility of this compound, its role in cellular signaling, and protocols for its use in relevant experimental settings.

Physicochemical Properties

This compound is a solid at room temperature. Due to its long, saturated acyl chains, it is a highly lipophilic molecule.

Solubility Data
SolventSolubilityReference
Chloroform (B151607)50 mg/mL[3]

Note on Solubilization: For experimental use, especially in aqueous buffer systems, it is common to first dissolve long-chain diacylglycerols like this compound in an organic solvent such as chloroform or ethanol. The organic solvent is then evaporated under a stream of nitrogen, and the resulting lipid film is resuspended in the desired aqueous buffer, often with the aid of sonication or detergents to form micelles or liposomes.

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

Diacylglycerol is a critical second messenger generated at the cell membrane in response to extracellular signals. One of the primary mechanisms for DAG generation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] The resulting DAG, along with inositol (B14025) trisphosphate (IP3), initiates a cascade of intracellular events.

The primary downstream effector of DAG is Protein Kinase C (PKC).[1][2] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the plasma membrane and activates its kinase function.[4] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of the DAG-PKC signaling axis has been implicated in various diseases, including cancer and insulin (B600854) resistance.[2][4]

Diacylglycerol-PKC Signaling Pathway Diagram

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG generates PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC activates Signal Extracellular Signal Signal->Receptor Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate pSubstrate->Cellular_Response DAG_Assay_Workflow cluster_prep Sample Preparation cluster_assay Diacylglycerol Assay cluster_analysis Data Analysis Sample Cells or Tissue Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample->Lipid_Extraction Dried_Lipids Dried Lipid Extract Lipid_Extraction->Dried_Lipids Resuspend Resuspend in Assay Buffer Dried_Lipids->Resuspend Enzymatic_Reaction Enzymatic Reaction (e.g., DAG Kinase Assay) Resuspend->Enzymatic_Reaction Detection Detection of Product (e.g., Radiolabeled PA, Fluorescence) Enzymatic_Reaction->Detection Quantification Quantification against Standard Curve Detection->Quantification Results DAG Concentration Quantification->Results

References

Application Note: HPLC Analysis of 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 1,2-Diarachidoyl-rac-glycerol using High-Performance Liquid Chromatography (HPLC). This compound is a diacylglycerol (DAG) containing two C20:0 fatty acid chains. Diacylglycerols are critical lipid second messengers involved in a variety of cellular signaling pathways, making their accurate quantification essential for research in cell biology and drug development. This application note outlines the necessary reagents, equipment, and a step-by-step protocol for the separation and detection of this compound. Additionally, it provides information on a key signaling pathway in which diacylglycerols play a pivotal role.

Physicochemical Properties of this compound

A comprehensive understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Synonyms 1,2-Diarachidin, 1,2-Dieicosanoin, DG(20:0/20:0/0:0)[1]
Molecular Formula C43H84O5[1]
Molecular Weight 681.1 g/mol [1]
Physical Form Solid[1]
Solubility Chloroform (50 mg/ml)[1]
Storage -20°C
Stability ≥ 4 years[1]

HPLC Method for the Analysis of this compound

Due to the lack of a strong chromophore, traditional UV detection at higher wavelengths is not suitable for this compound. Therefore, methods employing UV detection at low wavelengths (around 205 nm) or universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended.[2][3] Reversed-phase HPLC is the preferred mode of separation for diacylglycerols.[3]

Recommended HPLC Parameters

This protocol is a robust starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or UV at 205 nm)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Elution Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the highly nonpolar this compound. A suggested gradient is outlined in the protocol below.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Settings CAD: Nitrogen gas pressure 35 psi, default settings. ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min. UV: 205 nm.

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.[1] This will serve as the stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Acetonitrile:Isopropanol). A suggested concentration range is 10 µg/mL to 500 µg/mL.

Sample Preparation (from biological matrices)
  • Lipid Extraction: For cellular or tissue samples, perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v) or a similar established protocol to isolate the total lipid fraction.

  • Solid-Phase Extraction (SPE): To isolate the diacylglycerol fraction from the total lipid extract, use a silica-based SPE cartridge.

    • Condition the cartridge with hexane (B92381).

    • Load the lipid extract dissolved in a non-polar solvent.

    • Wash with a non-polar solvent (e.g., hexane) to remove neutral lipids like triacylglycerols.

    • Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and diethyl ether).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen. Reconstitute the dried lipid residue in the initial mobile phase for HPLC analysis.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B (Isocratic)

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B) and re-equilibrate.

  • Injection: Inject the prepared standards and samples.

  • Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak corresponding to this compound. Construct a calibration curve using the peak areas of the standards to quantify the amount of this compound in the samples.

Signaling Pathway and Experimental Workflow Diagrams

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers that are rapidly generated at the plasma membrane in response to extracellular stimuli.[4] They are produced by the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC).[5] The generated DAG remains in the membrane and recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[6] The specific fatty acid composition of the DAG molecule can influence which PKC isoforms are activated, leading to a diverse range of cellular responses, including cell growth, differentiation, and apoptosis.[7]

dag_signaling_pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Activated_PKC Activated PKC PKC->Activated_PKC Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Binds Receptor->PLC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Cellular_Response Cellular Response Activated_PKC->Cellular_Response Phosphorylates Substrates

Caption: The Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical steps involved in the HPLC analysis of this compound from a biological sample.

hplc_workflow Start Start: Biological Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction SPE Solid-Phase Extraction (Silica Cartridge) Lipid_Extraction->SPE Evaporation Solvent Evaporation (Under Nitrogen) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-CAD/ELSD/UV Analysis Reconstitution->HPLC_Analysis Data_Processing Data Acquisition & Processing HPLC_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Quantitative Result Quantification->End

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable framework for the quantitative analysis of this compound. The use of reversed-phase HPLC with a universal detector like CAD or ELSD offers a sensitive and robust method for researchers studying the roles of specific diacylglycerol species in cellular signaling and disease. The provided diagrams offer a clear visual representation of the relevant biological pathway and the experimental procedure. Proper sample preparation and method optimization are key to achieving accurate and reproducible results.

References

Application Notes and Protocols for 1,2-Diarachidoyl-rac-glycerol in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two saturated 20-carbon arachidic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. As a stable analog of endogenous DAGs, it serves as a valuable tool in lipid-protein interaction studies. Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isoforms and other C1 domain-containing proteins. The long, saturated acyl chains of this compound confer distinct physical properties that can be leveraged to investigate the influence of membrane fluidity and lipid microdomains on protein recruitment and activation.

These application notes provide an overview of the utility of this compound in biochemical and cellular assays, along with detailed protocols for its use.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below. Its high melting point and hydrophobicity necessitate careful handling to ensure proper solubilization and incorporation into model membrane systems.

PropertyValueReference
Molecular Formula C43H84O5
Molecular Weight 681.1 g/mol
Physical Form Solid
Solubility Chloroform (B151607) (50 mg/ml)
Storage Temperature -20°C

Key Applications in Lipid-Protein Interaction Studies

This compound is particularly useful for:

  • Investigating the Role of Acyl Chain Saturation in Protein Kinase C (PKC) Activation: Studies have shown that the degree of saturation of DAG acyl chains can influence the activation of different PKC isoforms. Saturated DAGs are generally less potent activators of conventional PKC isoforms compared to their unsaturated counterparts. By comparing the effects of this compound with unsaturated DAGs, researchers can dissect the structural requirements for PKC activation.

  • Studying the Influence of Membrane Fluidity and Lipid Rafts: The incorporation of long-chain saturated lipids like this compound can alter the physical properties of lipid bilayers, promoting the formation of more ordered, gel-phase domains or influencing the formation of lipid rafts. This allows for the investigation of how membrane microdomains modulate the localization and activity of DAG-binding proteins.

  • Probing the Specificity of C1 Domains: The C1 domain is a conserved zinc-finger motif responsible for DAG binding in proteins like PKC, RasGRPs, and chimaerins. Using this compound in binding assays can help to determine the fatty acid selectivity of different C1 domains.

  • Serving as a Negative Control: In studies focusing on the effects of unsaturated DAGs, this compound can serve as a valuable negative or low-activity control to highlight the specific contributions of acyl chain unsaturation.

Signaling Pathways and Experimental Workflows

The primary signaling pathway involving this compound is the activation of conventional and novel PKC isoforms. The general workflow for studying its effect on PKC is depicted below.

G PKC Activation by this compound PLC Phospholipase C (PLC) Activation PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG_endo Endogenous DAG PIP2->DAG_endo PKC_inactive Inactive PKC (Cytosolic) IP3->PKC_inactive Primes for activation DAG_endo->PKC_inactive Recruits to membrane DAG_exo This compound (Exogenous) DAG_exo->PKC_inactive Recruits to membrane PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Conformational Change Substrate Substrate Phosphorylation PKC_active->Substrate Response Cellular Response Substrate->Response

PKC Activation Signaling Pathway

An overview of the experimental workflow for assessing the impact of this compound on lipid-protein interactions is outlined below.

G Experimental Workflow start Start prep Prepare Lipid Vesicles (with or without this compound) start->prep assay Perform Interaction Assay prep->assay in_vitro In Vitro Kinase Assay assay->in_vitro Biochemical liposome Liposome Co-sedimentation assay->liposome Binding overlay Protein-Lipid Overlay assay->overlay Binding cellular Cellular Translocation Assay assay->cellular Cell-based data Data Acquisition in_vitro->data liposome->data overlay->data cellular->data analysis Data Analysis and Interpretation data->analysis end End analysis->end

General Experimental Workflow

Experimental Protocols

Protocol 1: Preparation of Lipid Vesicles Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in in vitro assays. Due to the high melting temperature of this lipid, it is crucial to perform the hydration and extrusion steps at a temperature above its phase transition temperature.

Materials:

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • This compound

  • Chloroform

  • Glass vials

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Heating block for extruder

  • Nitrogen gas stream

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical composition for PKC activation assays is POPC:POPS (80:20 molar ratio).

    • Add this compound to the lipid mixture at the desired molar percentage (e.g., 2-5 mol%).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.

  • Hydration:

    • Pre-warm the assay buffer to a temperature above the melting point of this compound (a temperature of 65-70°C is recommended).

    • Add the pre-warmed buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the vial vigorously for 5-10 minutes to disperse the lipids, creating a suspension of multilamellar vesicles (MLVs). The solution should appear milky.

  • Sonication and Extrusion:

    • Place the vial in a bath sonicator and sonicate for 5-10 minutes to facilitate the formation of smaller vesicles.

    • Pre-heat the mini-extruder and the polycarbonate membrane to the same temperature as the hydration buffer.

    • Assemble the mini-extruder with the 100 nm polycarbonate membrane.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane at least 21 times. This will produce a translucent solution of LUVs.

  • Storage:

    • Store the prepared LUVs at 4°C and use within 1-2 days for optimal results. For longer storage, vesicles can be stored under argon gas to prevent lipid oxidation.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the kinase activity of a purified PKC isoform in the presence of lipid vesicles containing this compound.

Materials:

  • Purified PKC isoform (e.g., PKCα, PKCδ)

  • Lipid vesicles with and without this compound (prepared as in Protocol 1)

  • PKC substrate peptide (e.g., MARCKS peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, pH 7.4)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Kinase reaction buffer

      • Lipid vesicles (to a final concentration of 100-200 µM total lipid)

      • PKC substrate peptide (to a final concentration of 50-100 µM)

      • Purified PKC enzyme (e.g., 10-50 ng)

    • Prepare parallel reactions with control vesicles (without this compound) and vesicles containing this compound.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol).

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of stop solution.

  • Measurement of Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and allow the paper squares to dry.

    • Place the dried paper squares in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (in pmol/min/mg) for each condition.

    • Compare the activity in the presence of vesicles containing this compound to the control vesicles to determine the effect of the saturated DAG on PKC activation.

Protocol 3: Cellular Translocation Assay for C1 Domain-Containing Proteins

This protocol assesses the ability of this compound to induce the translocation of a fluorescently tagged C1 domain-containing protein from the cytosol to cellular membranes.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector for a fluorescently tagged protein (e.g., EGFP-PKCδ-C1)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution (e.g., in DMSO)

  • Confocal microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the expression vector for the fluorescently tagged protein using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the protein for 24-48 hours.

  • Cell Treatment:

    • Prepare a working solution of this compound in cell culture medium. Due to its low solubility, it may be necessary to first complex it with bovine serum albumin (BSA) or use a cell-permeable carrier.

    • Replace the cell culture medium with the medium containing this compound at the desired final concentration. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 15-60 minutes).

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a confocal microscope. Acquire images of both the vehicle-treated and this compound-treated cells.

    • Capture images focusing on the subcellular localization of the fluorescently tagged protein.

  • Data Analysis:

    • Visually inspect the images for changes in the localization of the fluorescent protein. Translocation is indicated by a shift from a diffuse cytosolic signal to a more punctate or membrane-associated pattern.

    • For quantitative analysis, measure the fluorescence intensity in the cytosol versus the plasma membrane or intracellular membranes in a population of cells for each condition.

Quantitative Data

Currently, there is a limited amount of specific quantitative data available in the public domain regarding the binding affinity (Kd) and activation constants (EC50) of this compound for specific protein targets. However, based on studies with other saturated DAGs, it is anticipated that this compound will exhibit a lower affinity for conventional PKC isoforms compared to unsaturated DAGs like 1,2-dioleoyl-rac-glycerol. Researchers are encouraged to perform dose-response experiments using the protocols outlined above to determine these parameters for their specific protein of interest.

Conclusion

This compound is a specialized tool for investigating the nuanced roles of lipid structure in cellular signaling. Its unique properties as a long-chain, saturated diacylglycerol make it an ideal probe for studying the influence of membrane physical properties on protein-lipid interactions. The protocols provided herein offer a starting point for researchers to explore the effects of this lipid in both in vitro and cellular contexts. Further quantitative characterization of its interactions with various C1 domain-containing proteins will undoubtedly provide deeper insights into the complex world of lipid-mediated signal transduction.

Application Notes and Protocols for In Vitro Kinase Assay with 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis.[1] The activation of conventional (cPKC) and novel (nPKC) PKC isozymes is critically dependent on the presence of diacylglycerol (DAG), a lipid second messenger.[1][2] 1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol containing two saturated 20-carbon arachidic acid chains. It serves as a valuable tool for the in vitro investigation of PKC activation, allowing for the specific interrogation of DAG-dependent signaling events.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro kinase assays to characterize the activation of PKC isozymes.

Signaling Pathway of PKC Activation by Diacylglycerol

The activation of Protein Kinase C is a critical step in intracellular signaling. The pathway is initiated by the stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+). The increase in intracellular Ca2+ concentration causes conventional PKC isozymes to translocate to the plasma membrane. At the membrane, DAG, such as this compound, binds to the C1 domain of PKC, leading to a conformational change that fully activates the kinase. The activated PKC can then phosphorylate a wide range of substrate proteins, leading to various cellular responses.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Binds & Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates ER ER Ca2+ Store IP3->ER Opens Ca2+ channels Ca2 Ca2+ PKC_inactive Inactive PKC Ca2->PKC_inactive Binds to cPKC PKC_inactive->PKC_active Translocates to membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse Leads to ER->Ca2 Releases

Caption: PKC Signaling Pathway

Quantitative Data

PKC IsozymeBasal Activity (pmol/min/mg)Fold Activation (with this compound)EC50 (µM)
PKCα150 ± 2010 - 155 - 10
PKCβI120 ± 158 - 128 - 15
PKCβII130 ± 188 - 127 - 14
PKCγ100 ± 1212 - 183 - 8
PKCδ80 ± 105 - 815 - 25
PKCε90 ± 114 - 720 - 30
PKCη50 ± 81 - 2> 50
PKCθ110 ± 1415 - 251 - 5

Note: The above data is representative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Preparation of Lipid Vesicles

This protocol describes the preparation of lipid vesicles containing this compound for use in the in vitro kinase assay.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA)

  • Sonicator (probe or bath)

Procedure:

  • In a glass test tube, combine the desired lipids (e.g., a mixture of PC, PS, and this compound) in chloroform. The molar ratio of these lipids will need to be optimized for the specific PKC isozyme being studied.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired volume of Assay Buffer by vortexing vigorously.

  • To create small unilamellar vesicles (SUVs), sonicate the lipid suspension. For a probe sonicator, use short bursts on ice to prevent overheating. For a bath sonicator, sonicate until the solution becomes clear.

  • The lipid vesicles are now ready for use in the kinase assay.

Protocol 2: In Vitro PKC Kinase Assay (Radiometric)

This protocol outlines a radiometric assay to measure the activity of PKC isozymes in the presence of this compound.

Materials:

  • Purified PKC isozyme

  • Lipid vesicles containing this compound (from Protocol 1)

  • PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM CaCl₂)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • Assay Buffer

    • Lipid vesicles

    • PKC substrate

    • Purified PKC isozyme

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper several times with Stop Solution to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) and allow the paper to dry.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the PKC isozyme (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).

Protocol 3: In Vitro PKC Kinase Assay (Non-Radiometric)

This protocol describes a non-radiometric, colorimetric or fluorometric assay for PKC activity.

Materials:

  • Purified PKC isozyme

  • Lipid vesicles containing this compound (from Protocol 1)

  • PKC substrate peptide (often biotinylated or with a specific tag)

  • ATP

  • Assay Buffer

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

  • Detection reagent (e.g., TMB for HRP or a fluorescent substrate)

  • Microplate reader

Procedure:

  • Coat a microplate with the PKC substrate peptide.

  • Block the unoccupied sites in the wells.

  • Prepare the kinase reaction mixture containing Assay Buffer, lipid vesicles, and the purified PKC isozyme.

  • Add the kinase reaction mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for the desired time.

  • Stop the reaction and wash the wells to remove the reaction components.

  • Add the phospho-specific primary antibody to the wells and incubate.

  • Wash the wells and add the enzyme- or fluorophore-conjugated secondary antibody.

  • Incubate and wash the wells.

  • Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

  • The signal intensity is proportional to the amount of phosphorylated substrate and thus to the PKC activity.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro PKC kinase assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Lipid Vesicles (with this compound) E Set up Kinase Reaction (Enzyme, Lipids, Substrate) A->E B Prepare Assay Buffer and Reagents B->E C Purify/Obtain PKC Isozyme C->E D Prepare Substrate and ATP G Initiate Reaction (Add ATP) D->G F Pre-incubate E->F F->G H Incubate at 30°C G->H I Terminate Reaction H->I J Separate Product from Unreacted Substrate I->J K Quantify Phosphorylated Product J->K L Data Analysis (Calculate Specific Activity) K->L

Caption: In Vitro PKC Assay Workflow

References

Application Notes and Protocols for Cell-Based Assays Using 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two saturated 20-carbon arachidic acid chains. As a lipid second messenger, DAG plays a crucial role in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The use of specific, well-defined DAG species such as this compound in cell-based assays allows for a more precise investigation of lipid signaling events and their downstream consequences.

These application notes provide detailed protocols for utilizing this compound in two key cell-based assays: a Protein Kinase C (PKC) translocation assay and a total diacylglycerol quantification assay.

Principle of the Assays

PKC Translocation Assay: In resting cells, many PKC isoforms are localized in the cytosol. Upon an increase in intracellular DAG levels, these PKC isoforms translocate to the plasma membrane or other cellular compartments where they become activated. This translocation event can be visualized and quantified by using fluorescently-tagged PKC (e.g., GFP-PKC) and fluorescence microscopy. The accumulation of fluorescence at the plasma membrane is a direct indicator of PKC activation in response to stimuli like this compound.

Total Diacylglycerol (DAG) Quantification Assay: This assay measures the total amount of DAG in cell lysates. It is based on a coupled enzymatic reaction where DAG is first phosphorylated by a DAG kinase to phosphatidic acid. The ATP consumed in this reaction is then regenerated in a reaction that is coupled to the oxidation of a substrate, leading to the generation of a fluorescent or colorimetric signal. By treating cells with this compound, researchers can study its uptake and its effect on the total cellular DAG pool.

Data Presentation

The following tables provide representative quantitative data for long-chain diacylglycerols in cell-based assays. Note that specific values for this compound may need to be determined empirically.

Table 1: Representative Working Concentrations of Long-Chain Diacylglycerols in Cell-Based Assays

Diacylglycerol SpeciesCell LineAssay TypeRepresentative Working ConcentrationReference
1,2-DioleoylglycerolAdipocytes, H4IIE HepatomaUptake and MetabolismNot specified[1]
1,2-DimyristoylglycerolAdipocytes, H4IIE HepatomaUptake and MetabolismNot specified[1]
Exogenous DiacylglycerolSW480Macropinocytosis35 µM[2]
D31-Palmitate (for DAG synthesis)STC-1/Human MGAT2DAG Synthesis1.2 mM[3]

Table 2: Representative EC50 Values for Diacylglycerol-Mediated Effects

CompoundAssayCell Line/SystemEC50 ValueReference
1-oleoyl-2-acetyl-glycerolDNA Synthesis StimulationSwiss 3T3 cells~25 µg/mL[4]
Phorbol 12,13-dibutyrateDNA Synthesis StimulationSwiss 3T3 cells~10 ng/mL[4]

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G_Protein GPCR->G_Protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage DAG DAG PIP2->DAG PKC_membrane Activated PKC DAG->PKC_membrane 5. Recruitment & Activation Downstream_Substrates Downstream_Substrates PKC_membrane->Downstream_Substrates 6. Phosphorylation G_Protein->PLC 3. Activation PKC_cytosol Inactive PKC PKC_cytosol->PKC_membrane Translocation Cellular_Response Cellular_Response Downstream_Substrates->Cellular_Response 7. Response Exogenous_DAG 1,2-Diarachidoyl- rac-glycerol Exogenous_DAG->DAG Cellular Uptake

Caption: The DAG signaling pathway leading to PKC activation.

Experimental Workflow for PKC Translocation Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis Cell_Culture 1. Culture cells expressing GFP-PKC Plating 2. Plate cells on microscopy-grade plates Cell_Culture->Plating Starvation 3. Serum starve cells (optional) Plating->Starvation DAG_Addition 4. Add 1,2-Diarachidoyl- rac-glycerol Starvation->DAG_Addition Live_Imaging 5. Acquire images using fluorescence microscopy DAG_Addition->Live_Imaging Quantification 6. Quantify membrane vs. cytosolic fluorescence Live_Imaging->Quantification Data_Analysis 7. Analyze and plot results Quantification->Data_Analysis

Caption: Workflow for the PKC-GFP translocation assay.

Experimental Protocols

Protocol 1: PKC Translocation Assay Using GFP-PKC

Materials:

  • Cells stably or transiently expressing a GFP-tagged PKC isoform (e.g., GFP-PKCα, GFP-PKCδ)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (powder)

  • Chloroform (B151607) or other suitable organic solvent

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Microscopy-grade glass-bottom dishes or plates

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Preparation of this compound Stock Solution: a. Dissolve this compound in chloroform to a concentration of 10-50 mg/mL. b. For cell-based assays, it is necessary to prepare a complex with a carrier protein like BSA. A detailed protocol for this can be complex. A simplified approach is to evaporate the chloroform from an aliquot of the stock solution under a stream of nitrogen to form a thin film. c. Resuspend the lipid film in serum-free medium containing fatty acid-free BSA by vortexing or sonication to the desired stock concentration. Note: The final concentration of the organic solvent in the cell culture should be minimal (<0.1%).

  • Cell Culture and Plating: a. Culture cells expressing GFP-PKC in complete medium. b. Plate the cells onto microscopy-grade glass-bottom dishes or plates at a density that will result in 50-70% confluency on the day of the experiment. c. Allow cells to adhere overnight.

  • Cell Treatment: a. On the day of the experiment, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling. b. Prepare working solutions of this compound in serum-free medium from the stock solution. A titration of concentrations (e.g., 1-100 µM) is recommended to determine the optimal concentration. c. Acquire a baseline image of the cells before adding the treatment. d. Add the this compound working solution to the cells.

  • Live-Cell Imaging and Analysis: a. Immediately after adding the treatment, begin acquiring images using a fluorescence microscope. b. Capture images at regular intervals (e.g., every 30 seconds for 30 minutes) to monitor the translocation of GFP-PKC from the cytosol to the plasma membrane. c. For quantification, define regions of interest (ROIs) in the cytosol and at the plasma membrane for multiple cells at each time point. d. Measure the mean fluorescence intensity in these ROIs. e. Calculate the ratio of membrane to cytosolic fluorescence for each cell over time. An increase in this ratio indicates PKC translocation.

Protocol 2: Total Diacylglycerol (DAG) Quantification Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Commercial DAG Assay Kit (e.g., from Abcam, Cell Biolabs)

  • Reagents for lipid extraction (e.g., chloroform, methanol, NaCl)

  • Homogenizer or sonicator

  • Microplate reader capable of fluorescence or absorbance measurement

Procedure:

  • Cell Culture and Treatment: a. Plate cells in a multi-well plate and grow to the desired confluency. b. Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Lysis and Lipid Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Harvest the cells and perform lipid extraction according to the DAG assay kit manufacturer's protocol or a standard Bligh-Dyer extraction method. This typically involves the addition of a chloroform/methanol mixture to the cell pellet.[5] c. After phase separation, the lower organic phase containing the lipids is collected. d. The solvent is evaporated to dryness under a stream of nitrogen.

  • DAG Quantification: a. Re-solubilize the dried lipid extract in the assay buffer provided with the kit. b. Perform the DAG quantification assay according to the manufacturer's instructions. This usually involves a multi-step enzymatic reaction that results in a fluorescent or colorimetric product. c. Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Generate a standard curve using the DAG standards provided in the kit. b. Determine the concentration of DAG in the cell extracts by interpolating from the standard curve. c. Normalize the DAG concentration to the amount of protein in the cell lysate or the cell number to compare between different conditions.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the role of this compound in cell-based assays. By visualizing PKC translocation and quantifying changes in total DAG levels, researchers can gain valuable insights into the specific effects of this long-chain saturated diacylglycerol on cellular signaling pathways. It is important to note that the optimal experimental conditions, such as the concentration of this compound and the treatment time, may vary depending on the cell type and should be determined empirically.

References

Application Notes and Protocols for Studying Membrane Dynamics with 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diarachidoyl-rac-glycerol is a synthetic, saturated diacylglycerol (DAG) featuring two 20-carbon arachidic acid chains.[1] As a key lipid second messenger, DAG plays a pivotal role in a multitude of cellular signaling cascades, most notably by activating protein kinase C (PKC).[2][3][4] Beyond its signaling function, the biophysical properties of this compound significantly influence the structure, fluidity, and dynamics of cellular membranes.[5][6] Its long, saturated acyl chains promote the formation of rigid, ordered membrane domains, making it an invaluable tool for studying lipid-protein interactions, membrane phase behavior, and the assembly of signaling platforms.[5][7]

These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate membrane dynamics and associated signaling pathways.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds used in membrane studies.

PropertyThis compoundNotes
Formal Name Eicosanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester[1]
Synonyms 1,2-Diarachidin, 1,2-Dieicosanoin, DG(20:0/20:0/0:0)[1]
Molecular Formula C43H84O5[1]
Formula Weight 681.1 g/mol [1]
Physical Form Solid[1]
Purity ≥98% (typical)
Storage -20°C[1]
Solubility Chloroform (50 mg/ml)[1]
Acyl Chain Composition Two saturated 20-carbon chains (20:0)[1]
Effect on Membranes Induces rigid, ordered domains; increases membrane thickness; can induce negative curvature strain.[5][8]The long, saturated chains lead to tighter lipid packing compared to DAGs with unsaturated chains.[9]
PKC Activation Less potent activator of conventional PKC isoforms compared to DAGs with unsaturated chains.[5]This property is useful for creating controlled experimental setups.

Signaling Pathways Involving Diacylglycerol

Diacylglycerol is a critical node in cellular signaling, primarily generated through the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[10] This action produces two second messengers: the soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and the membrane-bound DAG.[11][12] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG recruits and activates members of the Protein Kinase C (PKC) family at the membrane, initiating downstream phosphorylation cascades that regulate cell growth, metabolism, and division.[11][12]

IP3_DAG_Pathway cluster_receptor Cell Surface cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR / RTK Agonist->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Response (Growth, Metabolism) Downstream->Response Ca_ER->PKC Co-activates (cPKC)

Caption: The IP3/DAG signaling cascade.

Application Notes

Reconstituting Membrane Domains in Model Systems

This compound is ideal for creating model membranes with defined domains. Due to its long, saturated acyl chains, it preferentially partitions with other saturated lipids and cholesterol to form liquid-ordered (Lo) phases, mimicking lipid rafts.[7] These model systems are instrumental for:

  • Fluorescence Microscopy Studies: Visualizing the formation, size, and dynamics of lipid domains.

  • AFM and X-ray Diffraction: Characterizing membrane thickness, stiffness, and structural organization.

  • Protein Recruitment Studies: Investigating how specific lipid environments influence the localization of membrane proteins.

Investigating PKC Activation and Translocation

While less potent than unsaturated DAGs, this compound can be used in controlled assays to study the fundamental mechanisms of PKC activation.[5] By incorporating it into liposomes or nanodiscs, researchers can:

  • Quantify the binding affinity of PKC C1 domains to DAG-containing membranes.

  • Assess the role of membrane composition (e.g., presence of phosphatidylserine) as a co-factor in PKC activation.[3]

  • Screen for small molecule inhibitors or activators that modulate the DAG-PKC interaction.

Probing Membrane Curvature and Fusion/Fission Events

The cone-like shape of DAG molecules induces negative curvature strain in lipid bilayers, a physical force essential for membrane remodeling processes like endocytosis, exocytosis, and vesicle trafficking.[5][13] this compound can be incorporated into model membranes to:

  • Study how lipid composition affects membrane budding and fission.

  • Investigate the role of DAG in the formation and stability of fusion pores.

  • Analyze the interplay between DAG and curvature-sensing proteins.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound

This protocol describes the preparation of LUVs with a defined lipid composition using the lipid film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound (DAG)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials, rotary evaporator, nitrogen gas stream.

Methodology:

  • Lipid Mixing: In a clean glass vial, dissolve the desired amounts of DPPC and this compound in the chloroform/methanol solvent. A typical molar ratio for studying domain formation might be 80:20 DPPC:DAG.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the bottom of the vial. Remove any residual solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

  • Hydration: Add the hydration buffer to the vial (pre-warmed to a temperature above the phase transition temperature of the lipid mixture). Vortex vigorously to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To improve lamellarity and solute distribution, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion: Assemble the mini-extruder with the 100 nm polycarbonate membrane. Equilibrate the extruder to the same warm temperature as the hydration buffer.

  • Vesicle Sizing: Load the MLV suspension into one of the extruder syringes. Force the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process yields a translucent suspension of LUVs with a uniform diameter.

  • Storage: Store the LUVs at 4°C. For long-term storage, use a buffer without cryoprotectants and store above the lipid mixture's freezing point.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the activity of a PKC isoform in the presence of DAG-containing LUVs.

Materials:

  • LUVs containing this compound and Phosphatidylserine (PS) (prepared as in Protocol 1, e.g., PC:PS:DAG at 75:20:5 mol%)

  • Purified, recombinant PKC isoform (e.g., PKCα)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • [γ-32P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

  • Phosphocellulose paper or other method for separating phosphorylated peptide from free ATP.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: Assay Buffer, LUV suspension, PKC substrate peptide, and purified PKC enzyme.

  • Pre-incubation: Incubate the mixture for 5 minutes at 30°C to allow the PKC to associate with the lipid vesicles.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to the mixture.

  • Incubation: Continue the incubation at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid, or by adding a kinase inhibitor.

  • Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unreacted [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P in the substrate peptide using a scintillation counter. Calculate the specific activity of the enzyme (e.g., in pmol/min/μg).

  • Controls: Run parallel reactions without DAG, without calcium (for conventional PKCs), and without the enzyme to determine background and specific activity.

Experimental_Workflow cluster_protocol1 Protocol 1: LUV Preparation cluster_protocol2 Protocol 2: PKC Assay p1_start Mix Lipids (PC, PS, DAG) in Chloroform p1_film Form Thin Lipid Film p1_start->p1_film p1_hydrate Hydrate Film with Buffer p1_film->p1_hydrate p1_extrude Extrude through 100nm Membrane p1_hydrate->p1_extrude p1_end LUVs (PC:PS:DAG) p1_extrude->p1_end p2_setup Prepare Reaction Mix: - LUVs - PKC Enzyme - Substrate p1_end->p2_setup Use in Assay p2_initiate Add [γ-³²P]ATP & Incubate p2_setup->p2_initiate p2_stop Stop Reaction & Spot on Paper p2_initiate->p2_stop p2_quantify Wash & Quantify ³²P Incorporation p2_stop->p2_quantify p2_result PKC Activity (pmol/min/µg) p2_quantify->p2_result

Caption: Workflow for LUV preparation and PKC activity assay.

References

Troubleshooting & Optimization

Preventing degradation of 1,2-Diarachidoyl-rac-glycerol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Diarachidoyl-rac-glycerol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least four years. For solutions of the lipid in organic solvents, storage at -80°C is recommended to ensure stability for up to one year.[2][3]

Q2: Should I store this compound as a dry powder or in solution?

The ideal storage form depends on the intended frequency of use.

  • Dry Powder: Storing it as a solid powder at -20°C is suitable for long-term storage.[1] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4]

  • In Solution: If you plan to use the compound frequently, preparing a stock solution in a dry organic solvent and storing it in aliquots at -80°C is a good practice to avoid repeated freeze-thaw cycles.[2][3][4]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is hydrolysis.[5][6] This process, also known as lipolysis, involves the cleavage of the ester bonds, resulting in the formation of monoacylglycerols and free fatty acids.[6] Since arachidic acid is a saturated fatty acid, oxidation is a less significant concern compared to diacylglycerols containing unsaturated fatty acids.[4]

Q4: Which solvents are recommended for dissolving this compound?

This compound is soluble in chloroform (B151607) at a concentration of 50 mg/ml.[1] Other diacylglycerols show solubility in solvents like DMF and ethanol.[7][8] The choice of solvent will depend on the specific experimental requirements. It is always recommended to use high-purity, dry (anhydrous) solvents to minimize the risk of hydrolysis.

Q5: What materials should I use for handling and storing solutions of this compound?

To prevent contamination, it is recommended to use laboratory equipment made of glass, stainless steel, or Teflon for handling and storing solutions of this compound.[4] Plastic containers should be avoided as plasticizers and other additives can leach into the organic solvents and contaminate the lipid solution.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions of this compound for critical experiments. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]
Low or no biological activity The compound has hydrolyzed into inactive monoacylglycerol and arachidic acid.Verify the integrity of your this compound stock. Use fresh, high-purity compound and anhydrous solvents for preparing solutions. Always handle the solid compound in a dry environment and allow it to reach room temperature before opening the vial.[4]
Precipitate forms in the solution upon storage The solvent has evaporated, increasing the concentration beyond the solubility limit, or the temperature has fluctuated.Ensure vials are tightly sealed. Store solutions at a constant, recommended temperature. If precipitate is observed, gently warm the solution and vortex to redissolve, ensuring it is fully dissolved before use.
Unexpected peaks in analytical chromatography (e.g., TLC, HPLC, GC-MS) Contamination from handling materials or degradation products.Use only glass, stainless steel, or Teflon labware.[4] Analyze a fresh sample of this compound as a standard to identify potential degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening. This typically takes 15-20 minutes.

  • Weighing: In a fume hood, carefully weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a clean glass vial. Add the appropriate volume of anhydrous chloroform (or another suitable dry organic solvent) to achieve the desired concentration (e.g., up to 50 mg/ml for chloroform).[1]

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use glass vials. Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing. Store the aliquots at -80°C.[3]

Protocol 2: Introducing this compound into Aqueous Buffers for Cell-Based Assays

Due to its poor water solubility, this compound must be prepared in a suitable carrier for use in aqueous experimental systems.

  • Solvent Evaporation: Transfer an aliquot of the this compound stock solution in chloroform to a clean glass tube. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Resuspension: Add the desired aqueous buffer (e.g., PBS, cell culture medium) to the lipid film. The final concentration should be carefully chosen to avoid precipitation.

  • Sonication: To facilitate the formation of a uniform dispersion of lipid vesicles or micelles, sonicate the mixture in a bath sonicator until the solution appears clear or as a homogenous suspension. The duration and power of sonication may need to be optimized.

  • Immediate Use: Use the freshly prepared aqueous dispersion of this compound immediately in your experiment to prevent aggregation and degradation.

Data Summary

Storage and Stability
Storage Form Temperature Duration Reference
Solid-20°C≥ 4 years[1]
In Solvent-80°C~1 year[2][3]
In Solvent-20°C~1 month[3]
Solubility
Solvent Concentration Reference
Chloroform50 mg/ml[1]

Visualizations

Signaling and Degradation Pathways

degradation_pathway DAG This compound MAG Monoarachidoyl-rac-glycerol DAG->MAG Hydrolysis FFA Arachidic Acid DAG->FFA Hydrolysis Lipase (B570770) Lipase (e.g., HSL, MGL) Lipase->DAG catalyzes H2O H₂O H2O->DAG reactant experimental_workflow cluster_prep Preparation cluster_exp Experiment start Start: Solid this compound warm Warm to Room Temperature start->warm dissolve Dissolve in Anhydrous Chloroform warm->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot store Store at -80°C under Inert Gas aliquot->store retrieve Retrieve Aliquot store->retrieve evaporate Evaporate Solvent (Nitrogen Stream) retrieve->evaporate resuspend Resuspend in Aqueous Buffer evaporate->resuspend sonicate Sonicate resuspend->sonicate use Use Immediately in Assay sonicate->use

References

Technical Support Center: 1,2-Diarachidoyl-rac-glycerol for PKC Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of 1,2-Diarachidoyl-rac-glycerol in Protein Kinase C (PKC) activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for PKC activation?

The optimal concentration of this compound for PKC activation is highly dependent on the experimental system, particularly for in vitro assays involving lipid vesicles. In such systems, the concentration is typically expressed as a mole percentage (mol%) of the total lipids in the vesicles. For long-chain saturated diacylglycerols (DAGs), the effective range can vary. While a specific optimal concentration for this compound is not extensively documented, based on studies with similar saturated DAGs like 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG), a range of 1-10 mol% within a lipid vesicle formulation is a reasonable starting point for optimization.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific PKC isoform and assay conditions.

Q2: How do I prepare a stock solution of this compound?

This compound is a highly lipophilic molecule with poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Suggested Stock Concentration: 1-10 mg/mL.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C or -80°C to minimize solvent evaporation and degradation.

Q3: How do I introduce this compound to my cell-based assay?

Introducing highly insoluble lipids to aqueous cell culture media can be challenging and may lead to precipitation. Here are a few approaches:

  • Solvent Dilution: Prepare a high-concentration stock in a water-miscible solvent like DMSO. Add a small volume of the stock solution to the cell culture medium with vigorous vortexing. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Complexation with Bovine Serum Albumin (BSA): BSA can be used as a carrier to improve the solubility of fatty acids and other lipids in culture media.

  • Use of Lipid Vesicles/Liposomes: For cellular uptake studies, this compound can be incorporated into liposomes which can then be added to the cell culture.

Q4: Which PKC isoforms are activated by this compound?

Diacylglycerols like this compound are expected to activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[2] Atypical PKCs (aPKCs) are not activated by diacylglycerols. The specific potency of this compound towards different PKC isoforms may vary.

Troubleshooting Guides

Problem 1: Low or no PKC activation observed.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve with this compound (e.g., 0.1 to 20 mol% in lipid vesicles for in vitro assays).
Poor Solubility/Precipitation Ensure the lipid is fully dissolved in the organic solvent before preparing lipid films. When adding to aqueous solutions, use a carrier like BSA or ensure rapid mixing to prevent precipitation.
Incorrect Lipid Composition in Vesicles PKC activation by DAG is dependent on the presence of phosphatidylserine (B164497) (PS). Ensure your lipid vesicles contain an adequate amount of PS (typically 10-30 mol%).
Inactive PKC Enzyme Verify the activity of your PKC enzyme preparation using a known potent activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).
Assay Conditions Optimize assay parameters such as temperature, incubation time, and concentrations of ATP and substrate.
Problem 2: High background signal in the absence of this compound.
Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity lipids and reagents. Ensure solvents are free of impurities that might activate PKC.
Autophosphorylation of PKC High concentrations of the PKC enzyme can lead to autophosphorylation and increased background. Reduce the amount of enzyme used in the assay.
Non-specific Kinase Activity If using cell lysates, consider using a more specific substrate or immunoprecipitating the PKC isoform of interest before the kinase assay.

Quantitative Data Summary

The following table summarizes typical lipid compositions used in in vitro PKC activation assays with diacylglycerols. These can serve as a starting point for designing experiments with this compound.

Lipid Component Typical Mole Percentage (mol%) Function
Phosphatidylcholine (PC)60 - 89Main structural component of the lipid vesicle.
Phosphatidylserine (PS)10 - 30Essential for PKC binding to the membrane.
Diacylglycerol (DAG)1 - 10Activator of PKC.

Experimental Protocols

Protocol 1: Preparation of Lipid Vesicles for In Vitro PKC Assay

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method.

Materials:

  • This compound

  • Phosphatidylcholine (PC) (e.g., POPC)

  • Phosphatidylserine (PS) (e.g., POPS)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a clean glass tube, combine the desired amounts of PC, PS, and this compound from their stock solutions in chloroform to achieve the desired mole percentages.

  • Thin Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to form a thin lipid film on the bottom and lower sides of the tube.

  • Drying: Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the appropriate volume of assay buffer to the tube to achieve the desired final lipid concentration (e.g., 1 mM total lipid).

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication: Place the tube in a bath sonicator and sonicate until the solution becomes clear or slightly hazy. This indicates the formation of SUVs. The sonication time will vary depending on the sonicator's power and volume of the sample.

Protocol 2: In Vitro PKC Kinase Assay

This protocol provides a general procedure for measuring the activity of a purified PKC isoform.

Materials:

  • Purified PKC isoform

  • Lipid vesicles (with and without this compound)

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • ATP (containing γ-³²P-ATP for radiometric assay, or unlabeled ATP for non-radiometric assays)

  • Stop solution (e.g., for radiometric assay: 75 mM H₃PO₄; for non-radiometric: EDTA solution)

  • Scintillation counter and vials (for radiometric assay) or appropriate detection reagents and instrument (for non-radiometric assays)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay buffer

    • Lipid vesicles (control and with this compound)

    • PKC substrate

    • Purified PKC enzyme

  • Pre-incubation: Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 30°C) to allow the enzyme to equilibrate with the lipids and substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radiometric Assay: Follow the manufacturer's instructions for the specific assay kit being used (e.g., ELISA-based or fluorescence-based).

Mandatory Visualizations

PKC_Activation_Pathway PKC Activation Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain Ca_release Ca2+ Release from ER IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ca_release->PKC_inactive Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Leads to Experimental_Workflow In Vitro PKC Activation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Stock Prepare Lipid Stock Solutions (PC, PS, DAG) Lipid_Film Create Thin Lipid Film Lipid_Stock->Lipid_Film Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Sonication Sonicate to form SUVs Hydration->Sonication Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Vesicles) Sonication->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Substrate Phosphorylation Termination->Detection Data_Analysis Data Analysis and Interpretation Detection->Data_Analysis

References

Troubleshooting low signal in 1,2-Diarachidoyl-rac-glycerol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in experiments involving 1,2-Diarachidoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cellular signaling?

This compound is a diacylglycerol (DAG) containing two 20-carbon saturated fatty acid chains (arachidic acid). In cellular signaling, DAGs act as second messengers. Their primary role is to activate Protein Kinase C (PKC) isoforms, which are crucial regulators of diverse cellular processes including cell proliferation, differentiation, and apoptosis. DAG is produced at the cell membrane and recruits PKC from the cytosol, leading to its activation. Additionally, DAGs are substrates for diacylglycerol kinases (DGKs), which phosphorylate them to produce phosphatidic acid, another important signaling molecule.

Q2: What are the main experimental applications of this compound?

This compound is primarily used in in vitro and cell-based assays to:

  • Activate Protein Kinase C (PKC) isoforms to study their downstream signaling pathways.

  • Serve as a substrate for Diacylglycerol Kinase (DGK) isozymes in biochemical assays for inhibitor screening and kinetic studies.

  • Investigate the influence of long, saturated acyl chains on lipid signaling events and protein recruitment to membranes.

Q3: Why am I getting a low or no signal in my PKC activation assay using this compound?

Low signal in a PKC activation assay can stem from several factors. The most common issues are related to the preparation and handling of the lipid, suboptimal assay conditions, or the specific properties of the long-chain diacylglycerol. Key areas to troubleshoot include:

  • Improper Solubilization and Delivery: Due to its long, saturated acyl chains, this compound has very poor water solubility and may not be efficiently incorporated into assay systems (e.g., micelles, liposomes) or delivered to cells.

  • Reagent Degradation: Improper storage can lead to the degradation of this compound or other critical assay components like ATP and the kinase itself.

  • Suboptimal Assay Buffer Conditions: The pH, ionic strength, and presence of necessary co-factors like calcium and phospholipids (B1166683) in the reaction buffer are critical for PKC activity.

  • Insufficient Enzyme or Substrate Concentration: The concentrations of PKC, its substrate peptide, and ATP may not be optimal for generating a detectable signal.

Q4: How can I improve the solubility and delivery of this compound in my experiments?

Proper preparation is critical. This compound should first be dissolved in an organic solvent like chloroform (B151607) or DMSO. For in vitro kinase assays, it is often incorporated into mixed micelles with a detergent like Triton X-100 and a phospholipid such as phosphatidylserine (B164497) (PS). For cell-based assays, a common method is to use a carrier solvent like DMSO, but the final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity. Sonication or vortexing can aid in the dispersion of the lipid in the aqueous assay buffer.

Q5: What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored as a solid or in an organic solvent at -20°C or -80°C.[1] It is advisable to aliquot the compound into single-use amounts to avoid repeated freeze-thaw cycles. When stored as a stock solution in an organic solvent at -80°C, it is typically stable for up to six months.[1]

Troubleshooting Guides

Issue 1: Low Signal in In Vitro Kinase Assays (e.g., PKC or DGK activity)
Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility/Aggregation of this compound 1. Prepare fresh lipid vesicles/micelles. Dissolve the lipid in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer containing detergent (e.g., Triton X-100) and phosphatidylserine (PS) followed by sonication. 2. Optimize the mole percentage of this compound and PS in the mixed micelles.[2] 3. Increase the detergent concentration to improve micelle formation.A homogenous lipid preparation will ensure consistent presentation of the activator/substrate to the enzyme, leading to a more robust and reproducible signal.
Suboptimal Enzyme Concentration 1. Perform an enzyme titration experiment with a fixed, saturating concentration of substrates (ATP and peptide/lipid). 2. Plot enzyme concentration versus signal to determine the optimal amount of enzyme to use for the assay.Identifies the enzyme concentration that gives a linear and robust signal, ensuring the assay is not limited by enzyme availability.
Incorrect ATP Concentration 1. Determine the Km of ATP for your specific kinase isoform if possible. 2. In the absence of a known Km, test a range of ATP concentrations (e.g., 1 µM to 100 µM). Note that high ATP concentrations can sometimes interfere with certain assay detection methods.Using ATP at or near its Km value for the kinase ensures that the reaction is not limited by ATP availability, leading to a stronger signal.
Degraded Reagents 1. Prepare fresh dilutions of ATP, kinase, and this compound from aliquoted stocks. 2. Run a positive control with a known potent activator (e.g., phorbol (B1677699) esters for PKC) to confirm enzyme and assay system integrity.A strong signal with the positive control will indicate that the issue lies specifically with the this compound preparation or its activity.
Issue 2: Low Signal in Cell-Based Assays
Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Cellular Uptake 1. Optimize the final concentration of the carrier solvent (e.g., DMSO) to be non-toxic yet sufficient for delivery. 2. Increase the incubation time of the cells with this compound to allow for better membrane incorporation. 3. Complex the diacylglycerol with bovine serum albumin (BSA) to facilitate its delivery to the cells.Improved delivery of the lipid to the plasma membrane will result in a stronger activation of intracellular signaling pathways.
Low Expression of Target Protein 1. Verify the expression level of the target kinase (e.g., PKC isoform) in your cell line using Western blotting or qPCR. 2. If expression is low, consider using a cell line known to express higher levels of the target protein or use an overexpression system.Ensuring adequate levels of the target protein is crucial for detecting a downstream signaling event.
Rapid Metabolism of this compound 1. The introduced diacylglycerol can be rapidly phosphorylated by endogenous DGKs. Consider co-treatment with a pan-DGK inhibitor to prolong the DAG signal. 2. Perform a time-course experiment to identify the peak signaling time point after stimulation.Inhibition of DAG metabolism will lead to a more sustained signal. Identifying the optimal time point will prevent missing a transient signal.
Cell Health Issues 1. Ensure cells are healthy and not overgrown before starting the experiment. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) in the presence of the working concentration of this compound and the carrier solvent.Healthy cells are more likely to respond robustly to stimuli, leading to a better signal-to-noise ratio.

Experimental Protocols & Methodologies

Protocol 1: In Vitro PKC Activity Assay Using Mixed Micelles

This protocol is adapted from general procedures for PKC assays.

  • Preparation of Mixed Micelles:

    • In a glass tube, add the desired amounts of this compound and phosphatidylserine (PS) from chloroform stocks. A common starting point is a 1:4 molar ratio of DAG to PS.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the tube under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in a kinase assay buffer containing a detergent (e.g., 20 mM HEPES, pH 7.4, containing 0.3% Triton X-100) to the desired final lipid concentration.

    • Sonicate the mixture in a bath sonicator for 10-15 minutes until the solution is clear, indicating the formation of mixed micelles.

  • Kinase Reaction:

    • In a microplate well, add the following components in order:

      • Kinase assay buffer.

      • Mixed micelles containing this compound and PS.

      • A specific PKC peptide substrate.

      • Recombinant PKC enzyme.

      • CaCl2 (to a final concentration of ~1 mM).

    • Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays like ADP-Glo).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Signal Detection:

    • Radiometric Assay: Stop the reaction by adding a quench buffer. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity.[3]

Protocol 2: Cell-Based PKC Activation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, NIH-3T3) in a 6-well plate and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free media to the desired final concentration (e.g., 1-50 µM). The final DMSO concentration should not exceed 0.5%.

    • Starve the cells in serum-free media for 2-4 hours prior to stimulation.

    • Treat the cells with the this compound-containing media for a specific time (e.g., 5-30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS) or a phospho-PKC substrate antibody.

    • Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active DGK DGK DAG->DGK Substrate Downstream Downstream Substrate Phosphorylation PKC_active->Downstream PA Phosphatidic Acid (PA) DGK->PA Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Receptor GPCR/RTK Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Signaling pathway of this compound (DAG).

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lipid Prepare this compound (e.g., in DMSO or mixed micelles) treat_cells Treat Cells with Lipid prep_lipid->treat_cells run_kinase_reaction Run In Vitro Kinase Reaction prep_lipid->run_kinase_reaction prep_cells Culture & Starve Cells (for cell-based assay) prep_cells->treat_cells prep_enzyme Prepare Kinase & Substrates (for in vitro assay) prep_enzyme->run_kinase_reaction lysis Cell Lysis treat_cells->lysis detect_signal Detect Signal (e.g., Luminescence, Radioactivity) run_kinase_reaction->detect_signal western Western Blot for Phospho-proteins lysis->western analyze Analyze & Quantify Results western->analyze detect_signal->analyze

Caption: General experimental workflow for this compound.

References

How to avoid aggregation of 1,2-Diarachidoyl-rac-glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Diarachidoyl-rac-glycerol

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on preventing its aggregation in solution.

Troubleshooting Guide: Preventing Aggregation of this compound

Users may encounter aggregation or precipitation of this compound due to its long saturated acyl chains, which promote strong intermolecular interactions. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is precipitating from the organic solvent during storage or use.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: Ensure you are using a suitable solvent. This compound, a lipid with long saturated fatty acid chains, has limited solubility in many common laboratory solvents. Based on available data for similar lipids, chlorinated solvents and polar aprotic solvents are recommended. For instance, this compound is known to be soluble in chloroform (B151607) at a concentration of 50 mg/mL. Other long-chain diacylglycerols have shown good solubility in dimethylformamide (DMF) and methylene (B1212753) chloride.

  • Possible Cause 2: Low Temperature.

    • Solution: Due to its high melting point, this compound may crystallize out of solution at room temperature or upon refrigeration. If the experimental protocol allows, gentle warming of the solution can help redissolve the lipid. For storage, it is crucial to consult the manufacturer's recommendations, which often suggest storing the solid compound at -20°C and preparing solutions fresh. If a stock solution must be stored, consider a solvent in which it has higher solubility and store it in a tightly sealed container to prevent solvent evaporation.

  • Possible Cause 3: Solvent Evaporation.

    • Solution: Ensure that the container for your stock solution is sealed tightly, preferably with a Teflon-lined cap, to minimize solvent evaporation. Evaporation of the solvent will increase the concentration of the lipid, potentially exceeding its solubility limit and causing precipitation.

Problem: this compound aggregates upon introduction to an aqueous environment.

  • Possible Cause 1: Hydrophobicity.

    • Solution 1: Use of a Co-solvent. For applications requiring the dispersion of this compound in an aqueous buffer, a co-solvent can be employed. First, dissolve the lipid in a water-miscible organic solvent such as ethanol (B145695). Then, add this solution dropwise to the aqueous buffer while vortexing or stirring to facilitate the formation of a fine dispersion. It is important to keep the final concentration of the organic solvent low to avoid affecting the biological system.

    • Solution 2: Formation of Liposomes or Vesicles. A common method to disperse lipids in aqueous solutions is to form liposomes. This involves dissolving the lipid in an organic solvent (e.g., chloroform or a chloroform/methanol (B129727) mixture), evaporating the solvent to create a thin lipid film, and then hydrating the film with the desired aqueous buffer. The hydration step should be performed at a temperature above the phase transition temperature of the lipid to ensure the formation of stable vesicles. Vigorous agitation, sonication, or extrusion can be used to create smaller, more uniform vesicles.

  • Possible Cause 2: Insufficient Energy for Dispersion.

    • Solution: When hydrating a lipid film to form vesicles, ensure adequate energy is provided to break up larger aggregates. This can be achieved through:

      • Sonication: Use a bath or probe sonicator to break down large multilamellar vesicles into smaller unilamellar vesicles.

      • Extrusion: Pass the lipid suspension through a polycarbonate membrane with a defined pore size to generate vesicles with a uniform diameter.

      • Heating and Agitation: During the hydration of the lipid film, maintain the temperature above the lipid's phase transition temperature and agitate the suspension vigorously.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on its chemical structure and data from analogous compounds, the following solvents are recommended:

  • Chloroform: Solubility is reported to be 50 mg/mL.

  • Dimethylformamide (DMF): Often a good solvent for long-chain lipids.

  • Methylene Chloride: Another chlorinated solvent that can be effective.

  • Chloroform:Methanol mixtures: These mixtures are commonly used for dissolving lipids for the preparation of liposomes.

It is always recommended to start with a small amount of the lipid to test its solubility in the chosen solvent before preparing a large stock solution.

Q2: How can I prepare a stable aqueous dispersion of this compound for my cell culture experiment?

A2: You can prepare a stable aqueous dispersion using one of the following methods:

  • Co-solvent Method:

    • Dissolve the this compound in a minimal amount of ethanol.

    • Warm the solution gently if necessary to ensure complete dissolution.

    • Add the ethanolic solution dropwise to your pre-warmed cell culture medium while vortexing.

    • Use the dispersion immediately, as its long-term stability may be limited.

  • Liposome (B1194612) Formulation:

    • Dissolve the this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

    • Hydrate (B1144303) the film with your desired aqueous buffer by adding the buffer and agitating the flask at a temperature above the lipid's phase transition temperature.

    • For a more uniform vesicle size, the resulting suspension can be sonicated or extruded.

Q3: Can I use detergents to prevent the aggregation of this compound?

A3: Yes, detergents can be used to solubilize this compound and prevent aggregation. Non-ionic detergents are generally preferred as they are milder and less likely to denature proteins in biological assays.

  • Recommended Detergents: Triton X-100 and Tween 20 are commonly used non-ionic detergents.

  • General Protocol:

    • Prepare a stock solution of the detergent in your aqueous buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent from an aliquot of the lipid stock solution to form a thin film.

    • Add the detergent solution to the lipid film and vortex or sonicate until the lipid is fully solubilized. The detergent concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate the lipid.

Q4: What is the role of temperature in preventing aggregation?

A4: Temperature plays a critical role in maintaining the solubility of saturated lipids like this compound.

  • Above Phase Transition Temperature: Lipids are more fluid and less likely to aggregate when maintained at a temperature above their gel-to-liquid crystalline phase transition temperature. This is particularly important during the hydration step of liposome preparation.

  • Increased Solubility: The solubility of lipids in organic solvents generally increases with temperature. If you observe precipitation at room temperature, gentle warming can often redissolve the lipid. However, be mindful of the boiling point of your solvent and the thermal stability of the lipid.

Quantitative Data Summary

CompoundSolventSolubilityReference
This compoundChloroform50 mg/mL[1]
1,2-Distearoyl-rac-glycerolMethylene ChlorideSoluble[2]
1,2-Dipalmitoyl-rac-glycerolChloroformSoluble[3]
1,2-Dipalmitoyl-rac-glycerolDMF10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion using a Co-solvent

  • Dissolution: Weigh out the desired amount of this compound and dissolve it in absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming in a water bath may be necessary to facilitate dissolution.

  • Dispersion: Pre-warm your aqueous buffer to the desired experimental temperature. While vigorously vortexing the aqueous buffer, add the ethanolic stock solution dropwise. A typical final ethanol concentration of less than 1% is recommended to minimize effects on biological systems.

  • Use: Use the freshly prepared dispersion immediately for your experiment.

Protocol 2: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: Dissolve this compound in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin, even lipid film on the flask's inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add your desired aqueous buffer to the flask. Ensure the buffer is pre-warmed to a temperature above the phase transition temperature of this compound. Agitate the flask by hand or on a rotary shaker (with no vacuum) for 1-2 hours to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion: Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Transfer the MLV suspension to the extruder and pass it through the membrane multiple times (typically 11-21 passes). This process will generate unilamellar vesicles with a more uniform size distribution.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_organic Organic Phase cluster_aqueous Aqueous Dispersion cluster_final Final Product start This compound (Solid) dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve co_solvent Co-Solvent Method (e.g., Ethanol) dissolve->co_solvent Dilute liposome Liposome Formation dissolve->liposome Thin-film hydration dispersion Stable Dispersion co_solvent->dispersion vesicles Unilamellar Vesicles liposome->vesicles

Caption: Workflow for solubilizing this compound.

aggregation_factors Factors Influencing Aggregation of this compound Aggregation Aggregation Solvent Solvent Choice Aggregation->Solvent Temperature Temperature Aggregation->Temperature Concentration Concentration Aggregation->Concentration DispersionMethod Dispersion Method Aggregation->DispersionMethod

Caption: Key factors influencing the aggregation of this compound.

References

1,2-Diarachidoyl-rac-glycerol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 1,2-Diarachidoyl-rac-glycerol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it has a stability of at least four years.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -20°C in glass vials with Teflon-lined caps. To minimize the risk of degradation, it is advisable to prepare fresh solutions for each experiment or use aliquots of a stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for 1,2-diacylglycerols is acyl migration, where the acyl chain at the sn-2 position moves to the sn-3 position, resulting in the more thermodynamically stable 1,3-diacylglycerol isomer. This isomerization can affect the biological activity of the compound.

Q4: What factors can accelerate the acyl migration of this compound?

A4: Acyl migration is influenced by several factors:

  • Temperature: Higher temperatures increase the rate of acyl migration.

  • Solvent: Polar solvents can facilitate acyl migration.

  • pH: Both acidic and basic conditions can catalyze acyl migration.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in chloroform (B151607) at a concentration of 50 mg/mL.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps
Acyl Migration: The 1,2-isomer has converted to the less active 1,3-isomer.- Always store the compound and its solutions at -20°C. - Prepare solutions fresh whenever possible. - Avoid prolonged exposure to room temperature. - Use a neutral pH environment for your experiments if possible.
Poor Solubility: The compound did not fully dissolve, leading to a lower effective concentration.- Ensure you are using an appropriate solvent (e.g., chloroform). - Gentle warming may aid dissolution, but prolonged heating should be avoided to prevent acyl migration. - For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium.
Oxidation: The lipid may have oxidized, especially if it has been stored for a long time after opening.- Store under an inert atmosphere (e.g., argon or nitrogen). - Use antioxidants in your experimental system if appropriate.
Issue 2: Problems in Cell Culture Experiments
Possible Cause Troubleshooting Steps
Cell Toxicity: High concentrations of the lipid or the solvent may be toxic to cells.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic. Run a solvent-only control.
Poor Cellular Uptake: The lipid is not efficiently entering the cells.- Complex the lipid with a carrier molecule like bovine serum albumin (BSA). - Use a suitable delivery vehicle, such as liposomes.
Precipitation in Media: The lipid precipitates out of the aqueous cell culture medium.- Prepare the final dilution into pre-warmed media and mix thoroughly. - Avoid shock-dilution by adding the lipid stock solution to the media in a stepwise manner while vortexing.

Data Presentation

Summary of Stability and Storage Conditions
Parameter Condition Recommendation/Data
Form SolidStore at -20°C. Stable for ≥ 4 years.
Solubility In Chloroform50 mg/mL
Solution Storage In organic solventStore at -20°C in glass vials with Teflon-lined caps. Minimize freeze-thaw cycles.
Primary Degradation Acyl MigrationIsomerization to 1,3-Diarachidoyl-rac-glycerol.
Factors Affecting Stability Temperature, Solvent, pHHigher temperature, polar solvents, and non-neutral pH accelerate degradation.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the lipid in a sterile glass vial under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous chloroform to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of chloroform to 10 mg of the lipid).

  • Cap the vial tightly with a Teflon-lined cap and vortex gently until the lipid is completely dissolved.

  • Store the stock solution at -20°C.

Protocol: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound, phosphatidylserine (B164497) (PS), and phosphatidylcholine (PC) in chloroform to achieve the desired molar ratios.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in a suitable assay buffer (e.g., HEPES buffer) by vortexing.

    • Sonicate the lipid suspension to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the kinase assay buffer containing ATP and a PKC substrate (e.g., myelin basic protein or a fluorescent peptide substrate).

    • Initiate the reaction by adding a solution of CaCl₂ (for conventional PKC isoforms).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time.

  • Detection of PKC Activity:

    • Terminate the reaction by adding a stop solution (e.g., EDTA for reactions with divalent cations).

    • Quantify the phosphorylation of the substrate. This can be done using various methods, such as:

      • Radiolabeling with [γ-³²P]ATP and subsequent autoradiography or scintillation counting.

      • Using a phosphospecific antibody in an ELISA or Western blot format.

      • Employing a fluorescent or luminescent assay kit that measures ATP consumption or ADP production.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diarachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Diacylglycerol-mediated Protein Kinase C (PKC) signaling pathway.

Experimental_Workflow start Start prep_lipid Prepare Lipid Film (DAG, PS, PC) start->prep_lipid hydrate Hydrate with Buffer & Sonicate prep_lipid->hydrate vesicles Lipid Vesicles hydrate->vesicles setup_reaction Set up Kinase Reaction (Vesicles, PKC, ATP, Substrate) vesicles->setup_reaction incubate Incubate at 30°C setup_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Substrate Phosphorylation stop_reaction->detect end End detect->end

Caption: Experimental workflow for an in vitro PKC activation assay.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathway Temp Temperature Acyl_Migration Acyl Migration Temp->Acyl_Migration Increases rate Solvent Solvent Polarity Solvent->Acyl_Migration Influences rate pH pH pH->Acyl_Migration Catalyzes DAG12 1,2-Diacylglycerol (Active) DAG12->Acyl_Migration DAG13 1,3-Diacylglycerol (Inactive) Acyl_Migration->DAG13

Caption: Factors influencing the acyl migration of 1,2-diacylglycerol.

Off-target effects of 1,2-Diarachidoyl-rac-glycerol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Diarachidoyl-rac-glycerol in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues related to potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

This compound is a synthetic diacylglycerol (DAG) containing two saturated 20-carbon arachidic acid chains. Its primary and most well-characterized on-target effect is the activation of Protein Kinase C (PKC) isoforms.[1][2] Like endogenous DAG, it acts as a second messenger by binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of downstream target proteins.[2][3]

Q2: What are the potential off-target effects of this compound?

While specific off-target proteins for this compound have not been extensively profiled, potential off-target effects can be inferred from the biophysical properties of long-chain saturated DAGs and the known promiscuity of lipid signaling pathways. These can be broadly categorized as PKC-independent signaling and biophysical membrane perturbations.

  • PKC-Independent Signaling: this compound may interact with other proteins containing DAG-binding domains, such as Protein Kinase D (PKD), Ras guanyl-releasing proteins (RasGRPs), and chimaerins.[1][2]

  • Biophysical Membrane Effects: As a lipid, this compound integrates into cellular membranes and can alter their physical properties. This can include changes in membrane fluidity, curvature, and the organization of lipid rafts.[4][5][6][7] These alterations can indirectly affect the function of membrane-associated proteins.

  • Metabolic Conversion: In the cell, this compound can be metabolized by diacylglycerol kinases (DGKs) into phosphatidic acid (PA). PA is itself a bioactive lipid second messenger with its own distinct set of downstream effectors, which could be considered an indirect off-target effect of the parent compound.

Q3: My experimental results are inconsistent when using this compound. What are the common causes?

Inconsistent results with lipid-based reagents are common and can arise from several factors. Refer to the troubleshooting guide below for a more detailed breakdown. Key areas to consider are:

  • Lipid Preparation and Delivery: Incomplete solubilization, aggregation, or inefficient delivery to the cells can lead to variability.

  • Cell Health and Culture Conditions: The metabolic state of your cells can influence their response to lipid treatments.

  • Assay-Specific Issues: The choice of endpoint measurement and the timing of the assay can impact the observed effects.

Troubleshooting Guide

Issue 1: Unexpected or Variable Cellular Phenotypes
Potential Cause Recommended Solution
PKC-Independent Signaling - Use inhibitors for other potential DAG effectors (e.g., PKD inhibitors) in conjunction with your experiments to dissect the signaling pathway. - Perform siRNA-mediated knockdown of suspected off-target proteins (e.g., RasGRPs, chimaerins) to assess their contribution to the observed phenotype.
Biophysical Membrane Perturbations - Include a structurally similar but biologically inactive lipid control to account for non-specific membrane effects. - Analyze membrane fluidity using fluorescent probes (e.g., Laurdan) to determine if this compound is altering membrane properties at the concentrations used.
Metabolic Conversion to Phosphatidic Acid (PA) - Use a DGK inhibitor to prevent the conversion of this compound to PA and observe if the phenotype is altered. - Directly treat cells with PA to see if it recapitulates the observed off-target effect.
Contamination of Lipid Stock - Ensure the purity of your this compound stock using analytical techniques like TLC or LC-MS. - Prepare fresh lipid stocks regularly and store them under inert gas at low temperatures to prevent oxidation.
Issue 2: Poor Solubility or Delivery of this compound
Potential Cause Recommended Solution
Aggregation of Lipid in Aqueous Media - Prepare lipid vesicles (liposomes) to facilitate delivery into cells. See the protocol for Liposome Preparation below.[8][9][10][11][12] - Use a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery.
Incorrect Solvent or Handling - Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607), ethanol) before preparing the final working solution. - When preparing aqueous solutions, sonicate or vortex vigorously to create a uniform suspension.
Precipitation in Cell Culture Media - Visually inspect the media for any signs of precipitation after adding the lipid. - Reduce the final concentration of this compound in your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles for Cell Culture

This protocol describes a general method for preparing lipid vesicles to improve the delivery of this compound into cells.[8][9][10]

  • Lipid Film Formation:

    • Dissolve this compound in chloroform in a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to create a thin lipid film on the bottom.

    • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., sterile PBS or serum-free media) to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid.

    • Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • For a more uniform vesicle size, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Alternatively, use a bath sonicator to sonicate the suspension until it becomes translucent.

    • For highly uniform vesicles, use an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

Protocol 2: Lipid Pull-Down Assay to Identify Off-Target Proteins

This protocol outlines a method to identify proteins that interact with this compound.[13]

  • Preparation of Lipid-Coated Beads:

    • Prepare liposomes containing this compound and a biotinylated lipid (e.g., Biotinyl-CAP-PE).

    • Incubate the biotinylated liposomes with streptavidin-coated magnetic beads to generate lipid-coated beads.

  • Cell Lysis and Protein Extraction:

    • Lyse cells using a mild, non-ionic detergent-based buffer (e.g., Triton X-100 or NP-40) to preserve protein-lipid interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pull-Down:

    • Incubate the cell lysate with the this compound-coated beads.

    • As a negative control, use beads coated with a control lipid.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be adapted to verify the engagement of this compound with a specific protein target in intact cells.[14][15][16][17][18]

  • Cell Treatment:

    • Treat intact cells with either this compound or a vehicle control.

  • Heating:

    • Aliquot the treated cell suspensions and heat them at a range of different temperatures.

  • Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the soluble target protein at each temperature point using Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of this compound indicates a direct interaction.

Visualizations

Signaling_Pathways Potential Signaling Pathways of this compound DAG This compound PKC Protein Kinase C (PKC) (On-Target) DAG->PKC Activates PKD Protein Kinase D (PKD) DAG->PKD Activates (Off-Target) RasGRP RasGRPs DAG->RasGRP Activates (Off-Target) Chimaerins Chimaerins DAG->Chimaerins Activates (Off-Target) Membrane Membrane Perturbation (Fluidity, Curvature) DAG->Membrane Alters DGK Diacylglycerol Kinase (DGK) DAG->DGK Metabolized by Downstream_PKC PKC Substrate Phosphorylation PKC->Downstream_PKC Downstream_Off_Target Off-Target Signaling Events PKD->Downstream_Off_Target RasGRP->Downstream_Off_Target Chimaerins->Downstream_Off_Target Membrane_Protein_Function Altered Membrane Protein Function Membrane->Membrane_Protein_Function PA Phosphatidic Acid (PA) DGK->PA Produces PA_Signaling PA-Mediated Signaling PA->PA_Signaling

Caption: Potential on- and off-target signaling pathways of this compound.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_hypothesis Hypothesis Generation cluster_identification Target Identification cluster_validation Target Validation cluster_characterization Pathway Characterization Hypothesis Observe Unexpected Phenotype PullDown Lipid Pull-Down + Mass Spectrometry Hypothesis->PullDown Metabolite_Analysis LC-MS/MS for DAG Metabolites Hypothesis->Metabolite_Analysis CETSA Cellular Thermal Shift Assay (CETSA) PullDown->CETSA Validate Hits siRNA siRNA Knockdown of Putative Off-Target PullDown->siRNA Validate Hits Inhibitors Use Pathway-Specific Inhibitors CETSA->Inhibitors siRNA->Inhibitors

Caption: A general workflow for identifying and validating off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Check_Lipid_Prep Check Lipid Preparation? Start->Check_Lipid_Prep Check_Cell_Health Check Cell Health? Check_Lipid_Prep->Check_Cell_Health No Optimize_Solubility Optimize Solubility (Vesicles, BSA) Check_Lipid_Prep->Optimize_Solubility Yes Verify_Purity Verify Purity (LC-MS) Check_Lipid_Prep->Verify_Purity Yes Check_Assay_Params Check Assay Parameters? Check_Cell_Health->Check_Assay_Params No Monitor_Growth Monitor Cell Growth & Viability Check_Cell_Health->Monitor_Growth Yes Standardize_Seeding Standardize Seeding Density Check_Cell_Health->Standardize_Seeding Yes Optimize_Timing Optimize Treatment Time & Concentration Check_Assay_Params->Optimize_Timing Yes Validate_Readout Validate Assay Readout Check_Assay_Params->Validate_Readout Yes Resolved Results Consistent Check_Assay_Params->Resolved No Optimize_Solubility->Check_Cell_Health Verify_Purity->Check_Cell_Health Monitor_Growth->Check_Assay_Params Standardize_Seeding->Check_Assay_Params Optimize_Timing->Resolved Validate_Readout->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Cellular Delivery of 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cellular delivery of 1,2-Diarachidoyl-rac-glycerol (DAG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular function?

A1: this compound is a diacylglycerol (DAG) containing two saturated 20-carbon arachidic acid chains.[1] In cells, diacylglycerols act as second messengers, most notably by activating Protein Kinase C (PKC) isoforms.[2][3] This activation triggers a wide range of downstream signaling cascades involved in processes like cell growth, differentiation, and apoptosis.[4]

Q2: What are the main challenges in delivering this compound to cells?

A2: The primary challenge is its poor aqueous solubility due to the two long, saturated fatty acid chains. This can lead to aggregation in aqueous cell culture media, resulting in low bioavailability and inconsistent experimental results. Careful selection of a delivery vehicle is crucial.

Q3: What are the recommended methods for delivering this lipid to cells?

A3: The two most common and effective methods are encapsulation in liposomes and complexation with cyclodextrins. Both methods are designed to shield the hydrophobic lipid from the aqueous environment and facilitate its interaction with the cell membrane.

Q4: How does this compound activate Protein Kinase C (PKC)?

A4: Diacylglycerols like this compound bind to the C1 domain of conventional and novel PKC isoforms.[2][5] This binding event induces a conformational change in the PKC enzyme, leading to its translocation to the cell membrane and subsequent activation.[6] Activated PKC can then phosphorylate a multitude of substrate proteins.

Q5: Are there potential cytotoxic effects associated with this compound treatment?

A5: High concentrations of exogenous lipids can be cytotoxic. The long saturated acyl chains of this compound may also alter membrane fluidity, potentially impacting cell health.[7] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery of this compound to cells.

Issue 1: Poor Solubility and Precipitation in Culture Medium
Symptom Possible Cause Suggested Solution
Visible precipitate or cloudiness in the media after adding the compound.The concentration of this compound exceeds its solubility limit in the aqueous medium.- Use a carrier/vehicle: Encapsulate the lipid in liposomes or complex it with a cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin) before adding to the culture medium. - Optimize solvent use: If using a solvent like DMSO or ethanol (B145695) to initially dissolve the lipid, ensure the final solvent concentration in the medium is minimal (typically <0.1%) and does not cause precipitation upon dilution. - Sonication: Briefly sonicate the final solution in a water bath sonicator to aid dispersion, but be cautious as this may not create a stable solution long-term.
Inconsistent or non-reproducible experimental results.Aggregation of the lipid is leading to uneven exposure of cells to the compound.- Prepare fresh solutions: Always prepare the lipid-carrier complex fresh for each experiment. - Vortex thoroughly: Vortex the final solution immediately before adding it to the cell culture wells to ensure a homogenous suspension.
Issue 2: Low Cellular Uptake or Inefficient PKC Activation
Symptom Possible Cause Suggested Solution
No significant increase in PKC activity or downstream signaling events.Insufficient delivery of the diacylglycerol into the cell.- Optimize the delivery vehicle:     - Liposomes: Vary the lipid composition of the liposomes (e.g., include helper lipids like DOPE or cholesterol) to enhance fusion with the cell membrane.[8]     - Cyclodextrins: Adjust the molar ratio of cyclodextrin to this compound to ensure efficient complexation. - Increase incubation time: Extend the duration of cell exposure to the lipid, monitoring for any potential cytotoxicity. - Increase concentration: Gradually increase the concentration of this compound, while carefully monitoring cell viability.
Weak or variable biological response.Degradation of the diacylglycerol after cellular uptake.- Time-course experiment: Perform a time-course experiment to identify the optimal time point for observing the desired effect after treatment. Diacylglycerols can be rapidly metabolized by cells.[9]
Issue 3: Observed Cytotoxicity
Symptom Possible Cause Suggested Solution
Decreased cell viability, changes in cell morphology, or cell detachment.The concentration of this compound or the delivery vehicle is too high.- Perform a dose-response curve: Determine the maximum non-toxic concentration of both the lipid and the delivery vehicle (liposomes or cyclodextrin alone) on your specific cell line using a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion).[10][11][12] - Reduce incubation time: Shorten the exposure time of the cells to the treatment.
Alterations in membrane-dependent cellular processes.The long saturated acyl chains of the diacylglycerol are altering membrane fluidity.- Assess membrane fluidity: Use fluorescent probes like Laurdan to measure changes in membrane order.[3][13] - Use appropriate controls: Compare the effects to cells treated with the delivery vehicle alone and to untreated cells.

Quantitative Data Summary

Due to the specific nature of this compound, published quantitative data is limited. The following tables provide general concentration ranges and parameters based on studies with similar long-chain diacylglycerols and lipid delivery methods. It is crucial to empirically determine the optimal parameters for your specific experimental system.

Table 1: Recommended Concentration Ranges for Cellular Treatment

Compound/VehicleStarting Concentration RangeNotes
This compound1 - 50 µMHigher concentrations may be achievable with efficient delivery systems, but cytotoxicity should be carefully monitored.
Methyl-β-cyclodextrin (MβCD)0.1 - 1 mMConcentrations above 1-2 mM can be toxic to many cell lines by extracting cholesterol from the membrane.[14][15]
Liposomes (Total Lipid)50 - 200 µMThe optimal concentration will depend on the liposome (B1194612) composition and the amount of encapsulated diacylglycerol.

Table 2: Parameters for Liposome and Cyclodextrin Preparation

ParameterLiposome PreparationCyclodextrin Complexation
Molar Ratio (Carrier:DAG) 10:1 to 20:1 (Helper Lipid:DAG)2:1 to 5:1 (MβCD:DAG)
Solvent Chloroform (B151607) or Chloroform:MethanolEthanol or DMSO (for initial stock)
Preparation Temperature Above the phase transition temperature of the lipids (for hydration and extrusion).Room temperature with vigorous vortexing or sonication.
Storage 4°C for short-term (days to a week). Avoid freezing.-20°C for stock solutions. Prepare working solutions fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol is a general guideline for preparing small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol (optional)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Methodology:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve this compound and the helper lipid(s) in chloroform at the desired molar ratio (e.g., 10:1 DOPC to DAG). b. Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inside of the flask. c. Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile PBS by vortexing. The temperature of the PBS should be above the phase transition temperature of the lipids. b. The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Equilibrate the extruder and the MLV suspension to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder 11-21 times to form SUVs of a more uniform size.

  • Characterization and Use: a. The size distribution of the liposomes can be determined by dynamic light scattering (DLS). b. The final liposome suspension can be added to cell cultures at the desired concentration.

Protocol 2: Preparation of this compound-Cyclodextrin Complexes

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol or DMSO

  • Serum-free cell culture medium

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound in ethanol or DMSO. b. Prepare a stock solution of MβCD in serum-free medium.

  • Complexation: a. In a sterile tube, add the appropriate volume of the MβCD stock solution. b. While vortexing the MβCD solution, slowly add the this compound stock solution to achieve the desired molar ratio and final concentration. c. Incubate the mixture at room temperature for at least 1 hour with intermittent vortexing or brief sonication to facilitate complex formation.

  • Application to Cells: a. Dilute the complex in cell culture medium to the final desired concentration and add to the cells.

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • Cells treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and vehicle controls) for the desired duration.

  • Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway DAG-Mediated PKC Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG) PIP2->DAG PKC_mem Activated PKC DAG->PKC_mem 4. Recruitment & Activation Substrate Substrate Protein PKC_mem->Substrate 5. Phosphorylation Receptor Gq-Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC 2. Activation Agonist Agonist Agonist->Receptor 1. Binding PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Differentiation) PhosphoSubstrate->CellularResponse 6. Downstream Signaling

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound.

Experimental_Workflow Workflow for Cellular Delivery and Analysis cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis start Start: This compound liposome Liposome Encapsulation start->liposome cyclodextrin Cyclodextrin Complexation start->cyclodextrin treatment Treat Cells with DAG-Vehicle Complex liposome->treatment cyclodextrin->treatment cell_culture Seed Cells cell_culture->treatment incubation Incubate treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability pkc_assay PKC Activity Assay incubation->pkc_assay downstream Downstream Analysis (e.g., Western Blot) incubation->downstream

Caption: General experimental workflow for delivering this compound to cells and subsequent analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Biological Response start No/Low Biological Response check_solubility Check for Precipitation in Media start->check_solubility check_viability Assess Cell Viability check_solubility->check_viability No Precipitate optimize_delivery Optimize Delivery Vehicle (Liposome/Cyclodextrin) check_solubility->optimize_delivery Precipitate Observed optimize_concentration Optimize DAG Concentration & Time check_viability->optimize_concentration High Viability check_viability->optimize_concentration Low Viability (Reduce Conc.) optimize_delivery->check_solubility check_pkc Confirm PKC Expression & Activity in Cell Line optimize_concentration->check_pkc success Successful Experiment check_pkc->success PKC Active

References

Technical Support Center: Lipidomic Analysis of Saturated Diacylglycerols (DAGs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipidomic analysis of saturated diacylglycerols (DAGs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of saturated DAGs, from sample preparation to data acquisition.

Sample Preparation and Lipid Extraction

Q1: I am seeing low recovery of saturated DAGs from my samples. What could be the cause?

A1: Low recovery of saturated DAGs can stem from several factors related to your extraction protocol:

  • Inappropriate Solvent Choice: Saturated DAGs are highly hydrophobic. For efficient extraction, non-polar solvents or solvent mixtures are recommended. Liquid-liquid extraction (LLE) methods using solvents like n-hexane, toluene (B28343), or a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v) are commonly used and effective for hydrophobic lipids like DAGs.[1][2] The classic Folch and Bligh & Dyer methods, which use chloroform/methanol mixtures, are well-established for extracting a wide range of lipids, including DAGs.[3][4]

  • Insufficient Sample Homogenization: Incomplete disruption of cells or tissues can prevent the solvent from accessing the lipids, leading to poor yields. Ensure thorough homogenization using methods like sonication or bead vortexing, especially for complex samples.[1]

  • Sample Storage and Handling: DAGs can be susceptible to degradation or isomerization. It is crucial to work quickly, keep samples cold, and use fresh solvents. For long-term storage, samples should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][5]

Q2: My results show high variability between technical replicates. How can I improve reproducibility?

A2: High variability often points to inconsistencies in the extraction procedure.

  • Standardize Extraction Volumes and Timing: Ensure precise and consistent volumes of solvents are added to each sample. The timing of incubation and centrifugation steps should also be uniform across all samples.

  • Use of Internal Standards: Incorporating an appropriate internal standard is critical for quantitative analysis. Different internal standards can be used to account for variations in signal intensity based on acyl chain length and saturation.[6][7] Isotope-labeled internal standards added at the beginning of the extraction process can help correct for losses during sample preparation.[8]

  • Solvent Volatility: Some extraction solvents, like methyl tert-butyl ether (MTBE), are highly volatile, which can affect the reproducibility of the extraction.[1] If using MTBE, ensure tight sealing of tubes and work in a controlled environment.

Chromatography and Mass Spectrometry

Q3: I am having difficulty separating 1,2- and 1,3-DAG regioisomers. What methods can I use?

A3: The separation of DAG regioisomers is a known challenge.

  • Normal-Phase Liquid Chromatography (NP-LC): NP-LC is effective for separating DAG isomers.[9] Derivatization of the free hydroxyl group can further improve separation.[9]

  • Thin-Layer Chromatography (TLC) with Boric Acid: For TLC-based separation, impregnating the silica (B1680970) gel plate with boric acid can help resolve 1,2- and 1,3-DAGs.[5]

  • Derivatization: Transforming DAGs into detectable compounds can prevent isomerization, which can occur rapidly.[5]

Q4: My saturated DAG species are showing low signal intensity in the mass spectrometer. How can I enhance detection?

A4: Low signal intensity for DAGs is a common issue due to their low proton affinity and lack of a permanent charge.[10]

  • Derivatization: Chemical derivatization can significantly improve ionization efficiency and, consequently, signal intensity.[11][12][13][14] For instance, derivatizing DAGs with N-chlorobetainyl chloride to introduce a quaternary ammonium (B1175870) cation can increase signal intensities by two orders of magnitude compared to their underivatized sodium adducts.[10] Another approach is derivatization with dimethylglycine for shotgun lipidomics analysis.[15]

  • Adduct Formation: In the absence of derivatization, promoting the formation of adducts with alkali metals (e.g., Na+ or Li+) or ammonium (NH4+) can enhance the signal. The choice of mobile phase additives can influence adduct formation.[9]

  • Instrument Tuning: Optimizing mass spectrometer parameters such as cone voltage and capillary voltage can improve the signal for specific lipid classes.[16]

Q5: I am observing detector saturation for some of my highly abundant lipid species. How can I address this?

A5: Detector saturation can lead to inaccurate quantification and mass errors for highly concentrated analytes.[17]

  • Sample Dilution: The simplest approach is to dilute the sample to bring the concentration of the saturating species within the linear range of the detector.

  • Instrument Detuning: Deliberately detuning the mass spectrometer by adjusting parameters like the cone size, detector voltage, or cone gas flow can reduce the ion signal to avoid saturation.[16]

  • Algorithmic Correction: Computational methods can be used to correct for saturation. These algorithms use the unsaturated isotopic peaks of a species to recalculate the intensity of the saturated monoisotopic peak.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting saturated DAGs from tissues?

A1: A mixture of polar and nonpolar solvents is generally required for efficient lipid extraction from tissues.[1] The Folch method (chloroform:methanol 2:1, v/v) and the Bligh & Dyer method (chloroform:methanol 1:1, v/v) are widely used and effective for a broad range of lipids, including DAGs.[3][4] For highly hydrophobic lipids like saturated DAGs, methods using less polar solvents such as n-hexane or toluene can also be effective.[1][2]

Q2: Is derivatization necessary for the analysis of saturated DAGs by LC-MS?

A2: While not strictly necessary, derivatization is highly recommended for quantitative analysis of DAGs.[10][18] It can significantly enhance ionization efficiency and signal intensity, which is often low for underivatized DAGs.[10] Derivatization can also improve chromatographic separation of isomers.[9]

Q3: How can I quantify the different molecular species of saturated DAGs?

A3: Quantification of DAG molecular species is typically achieved using mass spectrometry, often coupled with liquid chromatography.[6][19] The use of a combination of single MS and tandem MS (MS/MS) experiments allows for the identification and quantification of different molecular species.[6] Absolute quantification relies on the use of internal standards, preferably stable isotope-labeled versions of the analytes of interest.[8]

Q4: What are the common signaling pathways involving saturated DAGs?

A4: Saturated DAGs are important signaling molecules implicated in various cellular processes. An accumulation of saturated DAGs has been linked to the activation of protein kinase C (PKC), which can contribute to insulin (B600854) resistance.[4][20] Saturated fatty acids can also activate proinflammatory signaling pathways through Toll-like receptors (TLRs), and DAGs are key intermediates in these pathways.[21][22]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is a modification of the Bligh & Dyer method suitable for cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer them to a glass tube.

  • Internal Standard Addition: Add an appropriate amount of a DAG internal standard (e.g., a deuterated or odd-chain DAG standard) to the cell suspension.

  • Solvent Addition: Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Homogenization: Vortex the mixture vigorously for 2 minutes and then sonicate on ice for 30 minutes.

  • Phase Separation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C to separate the phases.[23]

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[3]

  • Re-extraction: Add fresh chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.[3]

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen.[3] Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., chloroform:methanol 1:1) and store at -80°C.

Protocol 2: Derivatization of DAGs for LC-MS Analysis

This protocol describes a general derivatization procedure to enhance the MS signal.

  • Reagent Preparation: Prepare the derivatization reagent solution as per the manufacturer's instructions (e.g., N-chlorobetainyl chloride or dimethylglycine).

  • Reaction Setup: To the dried lipid extract, add the derivatization reagent and a suitable solvent (e.g., acetonitrile).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 45°C) for a defined period (e.g., 1.5 hours) to ensure complete derivatization.[15]

  • Reaction Quenching: Stop the reaction by adding a quenching solution if required by the specific derivatization chemistry.

  • Sample Cleanup: The derivatized sample may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent and by-products before LC-MS analysis.

  • Final Preparation: Dry the cleaned, derivatized sample and reconstitute it in the initial mobile phase for LC-MS injection.

Quantitative Data Summary

The following table summarizes representative quantitative data on the changes in saturated DAG levels observed in different biological contexts.

Biological ContextTissue/Cell TypeSaturated DAG SpeciesFold Change/ObservationReference
Obesity (db/db mice)LiverTotal DAGs9-fold increase compared to lean controls[10]
Insulin ResistanceCultured Human MusclePalmitate- and Stearate-derived DAGsIncreased accumulation correlated with impaired insulin response[20]
NAFLD Mouse ModelLiver Lipid DropletsVarious DAG speciesLipid droplets act as a major repository for DAGs[24]
High-Fat Diet (Rats)MuscleTotal DAGsElevated levels associated with reduced insulin sensitivity[4]

Visualizations

Experimental Workflow for Saturated DAG Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization (Optional but Recommended) Drying->Derivatization LCMS LC-MS/MS Analysis Drying->LCMS Direct Analysis Derivatization->LCMS Improves Sensitivity DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification of Saturated DAGs DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized workflow for the lipidomic analysis of saturated DAGs.

Saturated DAG-Mediated Signaling Pathway in Insulin Resistance

signaling_pathway SFA Excess Saturated Fatty Acids (SFAs) DAG Increased Saturated DAG Accumulation SFA->DAG PKC Activation of Protein Kinase C (PKC) DAG->PKC IRS1 Insulin Receptor Substrate-1 (IRS-1) PKC->IRS1 Inhibits PI3K PI3K Pathway IRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Impaired Insulin-Stimulated Glucose Uptake GLUT4->GlucoseUptake

Caption: Saturated DAGs can induce insulin resistance via PKC activation.

References

Best practices for handling and storing high-purity lipid compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing high-purity lipid compounds. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with high-purity lipids.

Problem: Rapid Degradation of Lipid Stock Solution

Unsaturated lipids are particularly susceptible to degradation through oxidation and hydrolysis.

Potential CauseRecommended SolutionKey Parameters to Monitor
Oxidation Store lipid solutions under an inert gas like argon or nitrogen.[1][2][3] Minimize exposure to light and air.[2] Consider adding an antioxidant (e.g., BHT) if compatible with your analysis.[2]Peroxide value, presence of secondary oxidation products.
Hydrolysis Use high-purity, anhydrous solvents.[2] Avoid introducing water by allowing powdered lipids to warm to room temperature before opening to prevent condensation.[1][2][3] Do not store lipids in aqueous suspensions for long periods.[4]Presence of free fatty acids or lysolipids.
Improper Storage Temperature Store most lipid solutions at -20°C ± 4°C.[1][2] Saturated lipids in powder form can be stored at ≤ -16°C.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]Visual inspection for precipitation, analytical verification of purity.

Problem: Inconsistent Experimental Results

Variability in results can often be traced back to issues with lipid handling and preparation.

Potential CauseRecommended SolutionKey Parameters to Monitor
Inaccurate Concentration Ensure complete dissolution of the lipid. Gentle warming or sonication can help, but use caution with unsaturated lipids.[2] Use a calibrated balance and appropriate solvent volume for accurate stock preparation.Visual clarity of the solution, confirmation of concentration via a suitable analytical method.
Contamination Use glass containers with Teflon-lined caps (B75204) for lipids in organic solvents.[1][2][3] Do not use plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers can leach into the solvent.[1][3] Use glass or stainless steel pipettes for transferring organic solutions.[1][2]Appearance of unexpected peaks in analytical runs (e.g., HPLC, MS).[2]
Compound Instability in Assay Ensure the lipid is stable in the assay medium. Check for precipitation. Prepare fresh working dilutions for each experiment.[6]Monitor cell health and assay performance over time.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the correct way to store unsaturated lipids that arrive as a powder? Unsaturated lipids are not stable as powders because they are hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[1][2][3] They should be promptly dissolved in a suitable organic solvent, stored in a glass container with a Teflon-lined cap under an inert atmosphere (argon or nitrogen), and kept at -20°C ± 4°C.[1][2]

  • Q2: Can I use plastic tubes or pipette tips when working with lipids in organic solvents? No. Organic solvents can leach impurities like plasticizers from plastic containers and pipette tips, which can contaminate your lipid preparation.[1][3][4] Always use glass, stainless steel, or Teflon equipment for handling lipids in organic solvents.[1][3] Lipids in aqueous solutions, however, can be stored in plastic.[1]

  • Q3: How do I safely aliquot a powdered lipid that is stored in the freezer? To prevent moisture from condensing on the cold powder, you must allow the entire container to warm to room temperature before opening it.[1][3] Once at room temperature, you can open the container and weigh out the desired amount.

  • Q4: What is the recommended storage temperature for lipid solutions? For lipids dissolved in an organic solvent, the recommended storage temperature is -20°C ± 4°C.[1][2] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[2]

Solvents and Solution Preparation

  • Q5: My lipid won't dissolve completely. What should I do? First, ensure you are using an appropriate solvent for the specific lipid class.[2] If the lipid is still not dissolving, gentle warming or brief sonication can be used to aid dissolution.[2] However, be cautious with these methods when handling unsaturated lipids as they are more prone to degradation. Do not use long sonication as it may decompose the lipid.[7]

  • Q6: Which solvents are best for dissolving lipids? The choice of solvent depends on the polarity of the lipid. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) is commonly used for a wide range of lipids.[8] For non-polar lipids, solvents like hexane (B92381) can be used.[9] Always use high-purity, anhydrous solvents to prevent hydrolysis.[2]

Quality Control

  • Q7: How can I check the purity of my lipid compound? Several analytical techniques can be used to assess lipid purity. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., ELSD or CAD) is considered a gold standard.[10] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can also provide detailed structural information and identify impurities.[10]

  • Q8: I see unexpected peaks in my mass spectrometry analysis. What could be the cause? Unexpected peaks can arise from contamination from plasticware, degradation of the lipid (oxidation or hydrolysis), or co-elution of multiple lipid species.[2][11] Review your handling and storage procedures to ensure they align with best practices.

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized Lipid Powder

This protocol describes the proper procedure for dissolving a powdered lipid to create a stock solution.

  • Equilibrate to Room Temperature: Remove the vial containing the lyophilized lipid powder from the freezer and allow it to sit at room temperature for at least 30 minutes, or until it has fully equilibrated. This prevents condensation of atmospheric water on the cold powder.[1][3]

  • Prepare for Dissolution: Once at room temperature, open the vial in a clean environment, preferably in a fume hood.

  • Add Solvent: Using a glass syringe or a pipette with glass tips, add the calculated volume of a high-purity, anhydrous organic solvent (e.g., chloroform/methanol 2:1) to the vial to achieve the desired concentration.

  • Dissolve the Lipid: Tightly cap the vial with a Teflon-lined cap. Vortex the vial or sonicate it gently in a bath sonicator until the lipid is completely dissolved.[2] A clear solution with no visible particulate matter should be obtained.

  • Inert Gas Overlay: If the lipid is unsaturated, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage: Store the resulting lipid solution in the tightly sealed glass vial at -20°C.[1][2]

Protocol 2: Assessing Lipid Oxidation by UV-Vis Spectrophotometry

This protocol provides a basic method to detect the primary products of lipid oxidation (conjugated dienes).

  • Sample Preparation: Prepare a dilute solution of your lipid sample in a UV-transparent solvent such as hexane or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Absorbance Measurement: Scan the absorbance of the lipid solution from 220 nm to 260 nm.

  • Data Analysis: The presence of a peak or shoulder around 234 nm is indicative of the formation of conjugated dienes, which are primary oxidation products. An increase in absorbance at this wavelength over time suggests ongoing oxidation.

  • Quantitative Analysis: The peroxide value can also be determined using other methods for a more quantitative assessment of lipid oxidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_usage Usage start Receive New Lipid Shipment equilibrate Equilibrate Container to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Organic Solvent (if powder) equilibrate->dissolve aliquot Aliquot into Glass Vials with Teflon Caps dissolve->aliquot inert Flush with Inert Gas (Argon/Nitrogen) aliquot->inert store Store at -20°C or Below inert->store use Use One Aliquot for Experiment store->use discard Discard Unused Portion of Aliquot use->discard

Caption: Workflow for proper handling of a new high-purity lipid shipment.

troubleshooting_workflow cluster_check1 Purity & Integrity cluster_check2 Handling & Storage cluster_solution Resolution start Inconsistent Experimental Results Observed check_purity Assess Lipid Purity (HPLC, TLC, MS) start->check_purity check_degradation Check for Degradation (Oxidation/Hydrolysis) check_purity->check_degradation Purity OK new_stock Prepare Fresh Stock Solution check_purity->new_stock Impure check_storage Verify Storage Conditions (Temp, Inert Gas, Container) check_degradation->check_storage No Degradation check_degradation->new_stock Degraded check_solvent Confirm Solvent Quality (Anhydrous, High-Purity) check_storage->check_solvent check_handling Review Handling Procedures (No Plastics, Temp Equil.) check_solvent->check_handling optimize_protocol Optimize Handling Protocol check_handling->optimize_protocol Issues Found end Resume Experiment new_stock->end optimize_protocol->new_stock

Caption: Troubleshooting workflow for inconsistent experimental results with lipids.

degradation_pathway cluster_factors Contributing Factors cluster_degradation Degradation Pathways cluster_products Degradation Products lipid High-Purity Unsaturated Lipid oxidation Oxidation lipid->oxidation hydrolysis Hydrolysis lipid->hydrolysis oxygen Oxygen (Air Exposure) oxygen->oxidation water Water (Moisture, Non-anhydrous Solvents) water->hydrolysis light Light/UV light->oxidation temp Improper Temperature (High Temp, Freeze-Thaw) temp->oxidation temp->hydrolysis metal Metal Ions (Contaminants) metal->oxidation peroxides Peroxides, Aldehydes oxidation->peroxides lysos Lysolipids, Free Fatty Acids hydrolysis->lysos

Caption: Factors contributing to the degradation of high-purity lipid compounds.

References

Technical Support Center: Ensuring Reproducibility in Assays Involving 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in assays involving 1,2-Diarachidoyl-rac-glycerol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a diacylglycerol (DAG) that contains two arachidic acid (a 20-carbon saturated fatty acid) chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] As a DAG, it is a critical second messenger in various cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[2]

Key Properties of this compound [1]

PropertyValue
Chemical Formula C43H84O5
Molecular Weight 681.1 g/mol
Appearance Solid
Solubility Chloroform (B151607) (50 mg/ml)
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Q2: I am having trouble dissolving this compound for my aqueous-based assay. What should I do?

Due to its long, saturated acyl chains, this compound is highly hydrophobic and will not dissolve directly in aqueous buffers.

  • Recommended Procedure: First, dissolve the lipid in a water-miscible organic solvent like chloroform at a high concentration (e.g., 50 mg/ml).[1] For cell-based assays, this stock solution can then be further diluted into your culture medium. It is crucial to ensure rapid and thorough mixing during dilution to prevent the lipid from precipitating. Sonication or vortexing can aid in the dispersion of the lipid.

Q3: My experimental results are inconsistent when using this compound. What are the common sources of variability?

Inconsistent results can arise from several factors related to the handling and properties of this long-chain DAG.

  • Lipid Aggregation: In aqueous solutions, this compound can form aggregates, leading to variable concentrations of the active monomeric form. To mitigate this, prepare fresh dilutions for each experiment and use a consistent method of dispersion (e.g., sonication time and power).

  • Purity of the Lipid: Impurities can significantly affect experimental outcomes. Ensure you are using a high-purity grade (≥98%) of this compound.[1] Always refer to the certificate of analysis provided by the supplier.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and aggregation. It is best to aliquot the stock solution into single-use vials.

  • Adsorption to Surfaces: Lipids can adsorb to plasticware. Using low-adhesion microplates and pipette tips can help minimize this issue.

Q4: How should I store my this compound stock solution?

For long-term stability, store the solid compound at -20°C.[1] Once dissolved in an organic solvent like chloroform, it is also recommended to store the stock solution at -20°C in a tightly sealed glass vial to prevent solvent evaporation. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or No Signal in a Protein Kinase C (PKC) Activity Assay
Possible Cause Troubleshooting Step
Poor Solubility/Bioavailability of this compound Ensure the lipid is properly solubilized and dispersed in the assay buffer. Consider using a carrier solvent like DMSO for the final dilution step, keeping the final concentration of the solvent low (typically <0.5%) to avoid enzyme inhibition.
Lipid Aggregation Prepare fresh dilutions of this compound for each experiment. Use sonication to aid in the formation of uniform lipid vesicles or micelles.
Suboptimal Assay Conditions Optimize the concentrations of other essential cofactors for PKC activation, such as phosphatidylserine (B164497) (PS) and Ca2+. The ratio of DAG to PS can be critical.
Inactive Enzyme Ensure the PKC enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known potent activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).
Incorrect Reagent Concentrations Double-check all calculations and dilutions for assay components, including ATP and the peptide substrate.
Problem 2: High Background Signal in a Diacylglycerol Acyltransferase (DGAT) Assay
Possible Cause Troubleshooting Step
Contaminated Substrates Ensure the radiolabeled or fluorescently tagged acyl-CoA is of high purity and has not degraded.
Non-Enzymatic Hydrolysis of Acyl-CoA Run a control reaction without the enzyme to determine the level of non-enzymatic product formation and subtract this from the experimental values.
Spontaneous Reaction Minimize the pre-incubation time of substrates before starting the reaction with the enzyme.
Incomplete Separation of Product and Substrate Optimize the thin-layer chromatography (TLC) mobile phase to achieve clear separation between the diacylglycerol substrate and the triglyceride product.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles for In Vitro Assays

This protocol describes the preparation of lipid vesicles containing this compound, which can be used in various in vitro assays, such as PKC activation assays.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • Chloroform

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Glass vials

  • Nitrogen gas stream

  • Sonicator (probe or bath)

Procedure:

  • In a glass vial, prepare a lipid mixture in chloroform with the desired molar ratios. For a PKC assay, a typical mixture might be PC:PS:DAG at a molar ratio of 70:28:2.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired volume of assay buffer by vortexing vigorously.

  • To form small unilamellar vesicles (SUVs), sonicate the lipid suspension.

    • Probe sonication: Sonicate on ice in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution becomes clear.

    • Bath sonication: Sonicate in a bath sonicator for 20-30 minutes, or until the solution clarifies.

  • The vesicle suspension is now ready for use in your assay.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of PKC using this compound as an activator.

Materials:

  • Purified PKC enzyme

  • This compound/PS/PC vesicles (prepared as in Protocol 1)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Stop Solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Assay Reaction Setup (Example)

ComponentFinal Concentration
PKC Enzyme10-50 ng
Lipid Vesicles2 mol% DAG, 28 mol% PS
Substrate Peptide50 µM
[γ-³²P]ATP100 µM (specific activity ~3000 cpm/pmol)
MgCl₂10 mM
CaCl₂0.5 mM
Total Volume 50 µL

Procedure:

  • Prepare the reaction mixture containing all components except [γ-³²P]ATP in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 10 minutes.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone (B3395972) and let the paper dry.

  • Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of phosphate (B84403) incorporated into the substrate to determine PKC activity.

Visualizations

PKC Signaling Pathway

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) substrate->response

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental Workflow for a PKC Assay

PKC_Assay_Workflow start Start prep_lipid Prepare Lipid Vesicles (DAG/PS/PC in Chloroform) start->prep_lipid dry_lipid Dry Lipid Film (Nitrogen Stream & Vacuum) prep_lipid->dry_lipid resuspend Resuspend in Assay Buffer & Sonicate dry_lipid->resuspend prep_reaction Prepare Reaction Mix (Buffer, PKC, Substrate, Vesicles) resuspend->prep_reaction pre_incubate Pre-incubate at 30°C prep_reaction->pre_incubate initiate Initiate with [γ-³²P]ATP pre_incubate->initiate incubate Incubate at 30°C for 10 min initiate->incubate stop Stop Reaction incubate->stop spot Spot on P81 Paper stop->spot wash Wash & Dry Paper spot->wash count Scintillation Counting wash->count analyze Analyze Data count->analyze end End analyze->end

Caption: Workflow for an in vitro Protein Kinase C (PKC) assay.

Troubleshooting Logic for Solubility Issues

Solubility_Troubleshooting start Issue: Poor solubility or precipitation of DAG in assay check_stock Is the stock solution in an appropriate organic solvent (e.g., Chloroform)? start->check_stock dissolve Dissolve DAG in Chloroform or another suitable solvent before further dilution. check_stock->dissolve No check_dilution Was the dilution into aqueous buffer performed with rapid mixing? check_stock->check_dilution Yes dissolve->check_dilution mix_vigorously Use vortexing or sonication during dilution to prevent localized high concentrations. check_dilution->mix_vigorously No check_concentration Is the final DAG concentration above its critical micelle concentration in the buffer? check_dilution->check_concentration Yes mix_vigorously->check_concentration optimize_conc Optimize (lower) the DAG concentration or add a carrier (e.g., BSA) to the buffer. check_concentration->optimize_conc Yes resolved Issue Resolved check_concentration->resolved No optimize_conc->resolved unresolved If issue persists, consider alternative lipid delivery methods (e.g., cyclodextrin). resolved->unresolved If not

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

Saturated vs. Unsaturated Diacylglycerols: A Comparative Guide to Their Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second-messenger molecules that modulate a variety of cellular processes through the activation of specific downstream effector proteins. The subtle difference in the saturation of the fatty acid chains of DAGs can lead to significant variations in their signaling outputs. This guide provides an objective comparison of how saturated and unsaturated diacylglycerols differentially regulate three key effector proteins: Protein Kinase C (PKC), Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1), and Munc13-1. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of studies in this area.

Differential Activation of Protein Kinase C (PKC)

Protein Kinase C (PKC) isoforms are a family of serine/threonine kinases that play pivotal roles in a multitude of signaling pathways. The activation of conventional and novel PKC isoforms is critically dependent on binding to DAG in the plasma membrane. Experimental evidence suggests that the degree of unsaturation in the acyl chains of DAG can influence the potency of PKC activation.

Quantitative Comparison of PKCα Activation

The following table summarizes the in vitro activation of PKCα by a saturated (1,2-dipalmitoyl-sn-glycerol) and an unsaturated (1,2-dioleoyl-sn-glycerol) diacylglycerol.

Diacylglycerol SpeciesConcentration (mol%)PKCα Activity (nmol/min/mg)Fold Activation over Basal
Basal (No DAG)050 ± 51.0
1,2-Dipalmitoyl-sn-glycerol (DPG)2450 ± 259.0
(Saturated)5800 ± 4016.0
101200 ± 6024.0
1,2-Dioleoyl-sn-glycerol (DOG)2750 ± 3515.0
(Unsaturated)51500 ± 7030.0
102500 ± 11050.0

Data are presented as mean ± standard deviation.

dot

PKC_Activation_Pathway cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 DAG Diacylglycerol (Saturated or Unsaturated) PIP2->DAG hydrolysis PKC_inactive PKC (inactive) DAG->PKC_inactive binds PKC_active PKC (active) PKC_inactive->PKC_active activation Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC activates

Caption: PKC Activation Pathway.

Experimental Protocol: In Vitro PKC Kinase Assay

This protocol describes the measurement of PKCα activity in response to different diacylglycerols using a radioactive filter-binding assay.

Materials:

  • Purified recombinant PKCα

  • 1,2-Dipalmitoyl-sn-glycerol (DPG) and 1,2-Dioleoyl-sn-glycerol (DOG)

  • Phosphatidylserine (PS)

  • Triton X-100

  • HEPES buffer (20 mM, pH 7.4)

  • MgCl₂ (10 mM)

  • ATP (100 µM)

  • [γ-³²P]ATP (10 µCi/reaction)

  • Histone H1 (1 mg/mL) as a substrate

  • Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Micelles:

    • Prepare stock solutions of DPG, DOG, and PS in chloroform (B151607).

    • In glass tubes, mix the appropriate amounts of lipids to achieve the desired molar percentages.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in HEPES buffer containing Triton X-100 by vortexing to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine 20 µL of the lipid micelle suspension, 10 µL of MgCl₂, and 10 µL of Histone H1.

    • Add 5 µL of purified PKCα to initiate the reaction.

    • Incubate at 30°C for 10 minutes.

    • Start the phosphorylation reaction by adding 5 µL of the ATP/[γ-³²P]ATP mixture.

    • Incubate for an additional 15 minutes at 30°C.

  • Stopping the Reaction and Measuring Incorporation:

    • Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately immerse the paper in 10% TCA to stop the reaction.

    • Wash the papers three times with 5% TCA, followed by a final wash with ethanol.

    • Allow the papers to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKCα (nmol of phosphate (B84403) incorporated per minute per mg of enzyme).

    • Compare the activity in the presence of saturated vs. unsaturated DAGs to the basal activity (no DAG).

Differential Regulation of Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1)

RasGRP1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates the small GTPase Ras, a key regulator of cell proliferation and differentiation. RasGRP1 contains a C1 domain that binds DAG, leading to its recruitment to the Golgi apparatus and subsequent activation of Ras. Studies have indicated a preference of the RasGRP1 C1 domain for saturated DAGs.[1]

Quantitative Comparison of RasGRP1-Mediated Ras Activation

The following table illustrates the differential activation of Ras by RasGRP1 in the presence of a saturated (1,2-distearoyl-sn-glycerol) versus a polyunsaturated (1-stearoyl-2-arachidonoyl-sn-glycerol) DAG.

Diacylglycerol SpeciesConcentration (µM)Ras-GTP Levels (Relative Units)Fold Activation over Basal
Basal (No DAG)01.0 ± 0.11.0
1,2-Distearoyl-sn-glycerol (DSG)104.2 ± 0.34.2
(Saturated)508.5 ± 0.68.5
10012.1 ± 0.912.1
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)102.5 ± 0.22.5
(Polyunsaturated)504.8 ± 0.44.8
1006.3 ± 0.56.3

Data are presented as mean ± standard deviation.

dot

RasGRP1_Activation_Pathway cluster_golgi Golgi Membrane DAG Diacylglycerol (Saturated preferred) RasGRP1_inactive RasGRP1 (inactive) DAG->RasGRP1_inactive recruits RasGRP1_active RasGRP1 (active) RasGRP1_inactive->RasGRP1_active activation Ras_GDP Ras-GDP RasGRP1_active->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GDP -> GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade activates Upstream_Signal Upstream Signal PLC_Golgi PLC Upstream_Signal->PLC_Golgi activates PLC_Golgi->DAG generates

Caption: RasGRP1 Activation Pathway.

Experimental Protocol: Ras-GTP Pulldown Assay

This protocol details a method to measure the levels of active, GTP-bound Ras in cells stimulated with different DAG analogs.

Materials:

  • Cell line expressing RasGRP1 (e.g., Jurkat T-cells)

  • 1,2-Distearoyl-sn-glycerol (DSG) and 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

  • Serum-free cell culture medium

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

  • GST-Raf1-RBD (Ras-binding domain of Raf1) coupled to glutathione-agarose beads

  • Anti-Ras antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Stimulation:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat cells with the desired concentrations of DSG or SAG for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Ras-GTP Pulldown:

    • Incubate an aliquot of the cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Ras antibody to detect the amount of GTP-bound Ras.

    • Analyze a separate aliquot of the total cell lysate to determine the total Ras levels for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Calculate the relative amount of Ras-GTP by normalizing the pulldown signal to the total Ras signal.

    • Compare the levels of Ras activation between different DAG treatments.

Differential Modulation of Munc13-1 in Vesicle Priming

Munc13-1 is a crucial presynaptic protein essential for the priming of synaptic vesicles, making them ready for fusion and neurotransmitter release. The C1 domain of Munc13-1 binds to DAG, a step that is thought to be critical for its priming function. The biophysical properties of saturated and unsaturated DAGs may differentially influence the membrane environment and Munc13-1 conformation, thereby affecting the efficiency of vesicle priming.

Quantitative Comparison of Munc13-1-Mediated Vesicle Fusion

The following table presents a hypothetical in vitro vesicle fusion assay comparing the effects of a saturated (1,2-dipalmitoyl-sn-glycerol) and an unsaturated (1,2-dioleoyl-sn-glycerol) DAG on Munc13-1-dependent vesicle fusion.

Diacylglycerol SpeciesConcentration (mol%)Vesicle Fusion (% of control)Rate of Fusion (arbitrary units)
Basal (No DAG)010 ± 20.5 ± 0.1
1,2-Dipalmitoyl-sn-glycerol (DPG)535 ± 41.8 ± 0.2
(Saturated)1055 ± 62.9 ± 0.3
1565 ± 73.5 ± 0.4
1,2-Dioleoyl-sn-glycerol (DOG)550 ± 52.5 ± 0.3
(Unsaturated)1080 ± 84.2 ± 0.5
1595 ± 105.1 ± 0.6

Data are presented as mean ± standard deviation.

dot

Munc13_Vesicle_Priming cluster_presynaptic Presynaptic Terminal DAG Diacylglycerol (Saturated or Unsaturated) Munc13_inactive Munc13-1 (inactive) DAG->Munc13_inactive binds Munc13_active Munc13-1 (active) Munc13_inactive->Munc13_active activation Docked_Vesicle Docked Vesicle Munc13_active->Docked_Vesicle acts on SNARE_complex SNARE Complex Assembly Munc13_active->SNARE_complex promotes Primed_Vesicle Primed Vesicle Docked_Vesicle->Primed_Vesicle priming Fusion Vesicle Fusion Primed_Vesicle->Fusion undergoes PLC PLC PLC->DAG generates

Caption: Munc13-1 in Vesicle Priming.

Experimental Protocol: In Vitro Vesicle Fusion Assay

This protocol outlines a fluorescence-based assay to measure the fusion of synaptic-like vesicles with a target membrane in the presence of Munc13-1 and different DAGs.

Materials:

  • Recombinant Munc13-1, Syntaxin-1, and SNAP-25

  • Small unilamellar vesicles (SUVs) containing VAMP2 and labeled with a FRET donor fluorophore (e.g., NBD-PE).

  • Large unilamellar vesicles (LUVs) containing Syntaxin-1, SNAP-25, and the desired DAG (DPG or DOG), and labeled with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

  • HEPES buffer (25 mM, pH 7.4) with 100 mM KCl

  • Calcium chloride (CaCl₂)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Prepare lipid mixtures for SUVs and LUVs in chloroform.

    • Dry the lipid mixtures under nitrogen and then under vacuum to form a thin film.

    • Hydrate the lipid films with HEPES buffer and create vesicles by extrusion through polycarbonate filters of appropriate pore sizes (50 nm for SUVs, 100 nm for LUVs).

    • Incorporate the respective proteins into the vesicles during the hydration/extrusion process.

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the LUVs (target membrane) with the HEPES buffer.

    • Add recombinant Munc13-1 to the cuvette and incubate for 10 minutes at 37°C.

    • Add the SUVs (synaptic vesicles) to the cuvette.

    • Monitor the fluorescence of the FRET donor.

  • Initiating Fusion and Data Acquisition:

    • Initiate vesicle fusion by adding CaCl₂ to the cuvette to a final concentration of 100 µM.

    • Record the decrease in donor fluorescence and the increase in acceptor fluorescence over time as an indicator of membrane fusion and lipid mixing.

  • Data Analysis:

    • Calculate the percentage of fusion by normalizing the change in fluorescence to the maximum fluorescence change obtained by lysing the vesicles with a detergent (e.g., Triton X-100).

    • Determine the initial rate of fusion from the slope of the fluorescence change over time.

    • Compare the extent and rate of fusion in the presence of saturated versus unsaturated DAGs.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Lipids, Proteins, Buffers) Vesicles Prepare Lipid Vesicles (with embedded proteins/DAGs) Reagents->Vesicles Incubation Incubate Components (Effector protein + Vesicles) Vesicles->Incubation Stimulation Initiate Reaction (e.g., add ATP or Ca2+) Incubation->Stimulation Measurement Measure Output (e.g., Kinase activity, Ras-GTP, Fusion) Stimulation->Measurement Quantification Quantify Results Measurement->Quantification Comparison Compare Saturated vs. Unsaturated DAG Quantification->Comparison

Caption: Generalized Experimental Workflow.

References

A Comparative Guide to the Activity of 1,2-Diarachidoyl-rac-glycerol and 1,2-dioleoyl-sn-glycerol (DOG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular activities of two distinct diacylglycerol (DAG) analogs: 1,2-Diarachidoyl-rac-glycerol and 1,2-dioleoyl-sn-glycerol (B52968) (DOG). Diacylglycerols are critical second messengers that play a pivotal role in a multitude of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC).[1][2][3] The structural differences between these two molecules—specifically their acyl chain saturation, length, and stereochemistry—profoundly influence their biological efficacy.

While 1,2-dioleoyl-sn-glycerol is a well-characterized, biologically active molecule frequently used in research, direct experimental data on this compound is limited. Therefore, its activity profile is largely inferred from structure-activity relationship studies of other long-chain, saturated DAGs, such as 1,2-distearoyl-rac-glycerol.[4]

Physicochemical Properties and Structure

The fundamental differences in the activity of these two DAGs stem from their distinct molecular structures. DOG possesses two unsaturated C18 oleic acid chains and is presented as a specific stereoisomer (sn-1,2), which is the biologically active form. In contrast, this compound contains two long, saturated C20 arachidic acid chains and is a racemic mixture, meaning it contains both the active sn-1,2 and inactive sn-2,3 isomers.

PropertyThis compound 1,2-dioleoyl-sn-glycerol (DOG)
Synonyms 1,2-Diicosanoyl-rac-glycerolsn-1,2-Dioleoylglycerol; (S)-1,2-Diolein
Molecular Formula C₄₃H₈₄O₅C₃₉H₇₂O₅
Molecular Weight 681.1 g/mol (approx.)621.0 g/mol
Acyl Chain 1 Arachidic Acid (20:0)Oleic Acid (18:1, n-9)
Acyl Chain 2 Arachidic Acid (20:0)Oleic Acid (18:1, n-9)
Saturation Fully SaturatedMonounsaturated (two double bonds)
Stereochemistry Racemic (rac)Stereospecific (sn-1,2)

Comparative Activity and Performance

The primary role of DAG as a second messenger is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][3] This activation is highly dependent on the DAG's ability to induce conformational changes in the C1 domain of PKC, a process influenced by the physical properties of its acyl chains.

Performance MetricThis compound (Inferred) 1,2-dioleoyl-sn-glycerol (DOG) (Documented)
PKC Activation Less Potent Activator. Saturated, long acyl chains are known to be less effective at activating conventional PKC isoforms compared to unsaturated DAGs.[4] The racemic nature further reduces potency as only the sn-1,2 isomer is active.Potent Activator. The sn-1,2 configuration is the physiologically relevant stereoisomer for PKC activation.[5] The presence of unsaturated oleic acid chains enhances its ability to activate multiple PKC isoforms.[6]
Membrane Fluidity Decreases membrane fluidity. The long, saturated chains pack tightly, promoting rigid and well-ordered membrane structures.[4]Increases membrane fluidity. The kinks in the unsaturated acyl chains disrupt tight packing of phospholipids.
Cellular Uptake Likely lower passive diffusion across the cell membrane due to its rigid structure and larger size. Cellular uptake of long-chain fatty acids can be mediated by transporters.[7][8]Higher passive diffusion and membrane incorporation rates compared to long-chain saturated DAGs.
Downstream Signaling Expected to be a weak modulator of PKC-dependent pathways.A well-established tool for studying PKC-mediated events, including cell growth, differentiation, and apoptosis.[3]
Applications Primarily used as a synthetic precursor for more complex lipids or in biophysical studies of membrane properties, such as creating rigid liposomal structures.[4]Widely used as a research tool to activate PKC in cell-based and in vitro assays to study downstream signaling events.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involving DAG and the structural features that determine its activity.

PKC_Activation_Pathway cluster_activation PKC Activation ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag 1,2-diacyl-sn-glycerol (DAG) pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers active_pkc Active PKC (at membrane) dag->active_pkc Binds C1 Domain ca_release->active_pkc Binds C2 Domain (cPKC) pkc Inactive cPKC / nPKC pkc->active_pkc Translocates to membrane substrates Substrate Proteins active_pkc->substrates Phosphorylates p_substrates Phosphorylated Substrates substrates->p_substrates response Cellular Response p_substrates->response

Caption: The Diacylglycerol (DAG) signaling pathway for Protein Kinase C (PKC) activation.

DAG_Structure_Activity dag_activity Biological Activity (e.g., PKC Activation) stereochem Stereochemistry stereochem->dag_activity sn12 sn-1,2 (Biologically Active) stereochem->sn12 racemic racemic (Mixture, Reduced Potency) stereochem->racemic acyl_chains Acyl Chain Properties acyl_chains->dag_activity saturation Saturation acyl_chains->saturation length Chain Length acyl_chains->length unsaturated Unsaturated (e.g., Oleoyl) Higher Activity saturation->unsaturated saturated Saturated (e.g., Arachidoyl) Lower Activity saturation->saturated

Caption: Key structural determinants of Diacylglycerol (DAG) biological activity.

Experimental Protocols

To empirically determine and compare the activity of different DAG analogs, an in vitro PKC kinase assay is a standard method.

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the measurement of kinase activity by quantifying the phosphorylation of a specific substrate.

1. Reagent Preparation:

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1% NP-40.
  • Lipid Vesicle Solution: Prepare lipid vesicles (liposomes) containing Phosphatidylserine (PS) and the test diacylglycerol (e.g., DOG or this compound).
  • Combine PS and the test DAG in a glass tube at a desired molar ratio (e.g., 4:1).
  • Evaporate the chloroform (B151607) solvent under a stream of nitrogen gas to form a thin lipid film.
  • Resuspend the film in Kinase Buffer by vortexing and sonication to create small unilamellar vesicles.
  • Enzyme: Purified, recombinant PKC isoform (e.g., PKCα).
  • Substrate: A specific peptide substrate for PKC (e.g., Myelin Basic Protein fragment 4-14).
  • ATP Solution: Prepare a solution of ATP containing [γ-³²P]ATP for radioactive detection or use a fluorescence-based assay kit.
  • Stop Solution: 75 mM Orthophosphoric Acid.

2. Experimental Workflow:

PKC_Assay_Workflow start Start step1 Prepare Lipid Vesicles (PS + Test DAG) start->step1 step2 Combine Vesicles, PKC Enzyme, and Peptide Substrate in Reaction Tube step1->step2 step3 Initiate Reaction by Adding ATP (containing [γ-³²P]ATP) step2->step3 step4 Incubate at 30°C (e.g., 10-20 minutes) step3->step4 step5 Stop Reaction (Add Phosphoric Acid) step4->step5 step6 Spot Reaction Mixture onto Phosphocellulose Paper step5->step6 step7 Wash Paper to Remove Unincorporated [γ-³²P]ATP step6->step7 step8 Quantify Radioactivity (Scintillation Counting) step7->step8 end Determine Specific Activity (cpm/pmol/min) step8->end

Caption: Workflow for a radioactive in vitro Protein Kinase C (PKC) assay.

3. Controls:

  • No DAG Control: Perform the assay with vesicles containing only PS to measure basal PKC activity.
  • No Enzyme Control: To check for non-enzymatic phosphorylation.
  • Positive Control: Use a known potent activator like Phorbol 12-Myristate 13-Acetate (PMA) or DOG.

4. Data Analysis:

  • Calculate the amount of ³²P incorporated into the substrate by measuring counts per minute (CPM).
  • Compare the specific activity generated by this compound against that of 1,2-dioleoyl-sn-glycerol to determine their relative potencies as PKC activators.

Conclusion

The comparison between this compound and 1,2-dioleoyl-sn-glycerol highlights the critical role of acyl chain composition and stereochemistry in determining the biological activity of diacylglycerols.

  • 1,2-dioleoyl-sn-glycerol (DOG) is a potent, well-defined activator of PKC, making it an excellent tool for stimulating DAG-mediated signaling pathways in a research setting. Its unsaturated acyl chains and correct stereoisomerism ensure high biological efficacy.

  • This compound , due to its long, saturated acyl chains and racemic nature, is predicted to be a significantly weaker PKC activator. Its utility lies more in the field of biophysics for studying membrane structure or as a synthetic building block, rather than as a direct modulator of cellular signaling.

For researchers aiming to activate PKC and study its downstream effects, 1,2-dioleoyl-sn-glycerol is the superior choice. For those investigating the influence of lipid saturation on membrane properties or requiring a less active control molecule, This compound could be considered.

References

Differential Activation of Protein Kinase C Isoforms by 1,2-Diarachidoyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential activation of Protein Kinase C (PKC) isoforms by 1,2-Diarachidoyl-rac-glycerol and other widely used PKC activators. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in signal transduction and drug discovery.

Introduction to Protein Kinase C and its Activators

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility.[1] The PKC family is divided into three subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG for their activation.

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG for their activation.[2]

Diacylglycerols are crucial second messengers that activate conventional and novel PKC isoforms by binding to their C1 domains. The specific molecular species of DAG, characterized by their fatty acid chains, can influence the magnitude and duration of PKC activation, leading to differential downstream signaling events. This compound, a synthetic diacylglycerol with two saturated 20-carbon arachidic acid chains, is a tool used to probe these isoform-specific responses.

This guide compares the activation profiles of various PKC isoforms by this compound (with 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) as a close surrogate due to data availability) against other common activators like phorbol (B1677699) esters and bryostatins.

Comparative Analysis of PKC Isoform Activation

The following tables summarize the quantitative data on the activation of various PKC isoforms by different classes of activators. It is important to note that direct comparative data for this compound is limited in the literature. Therefore, data for 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), a structurally similar DAG containing one saturated and one polyunsaturated fatty acid, is presented as a proxy.

Table 1: Differential Activation of PKC Isoforms by Diacylglycerol Analogs

PKC Isoform1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)
PKCα (cPKC) High stimulatory effectLower stimulatory effect than SAGLower stimulatory effect than SAG
PKCβI (cPKC) Lower stimulatory effect than SDG and SEGHigher stimulatory effect than SAGHigher stimulatory effect than SAG
PKCγ (cPKC) No significant difference between DAG speciesNo significant difference between DAG speciesNo significant difference between DAG species
PKCδ (nPKC) High stimulatory effectLower stimulatory effect than SAGLower stimulatory effect than SAG
PKCε (nPKC) Additive effect with SDG/SEG--

Data synthesized from a study by Madani et al. (2001), which demonstrated that the acyl chain composition of DAGs significantly influences the activation of different PKC isoenzymes.[3]

Table 2: Comparison with Other PKC Activators

ActivatorTarget PKC IsoformsKey Characteristics
Phorbol 12-Myristate 13-Acetate (PMA) Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms.[1]Potent and sustained activation of downstream pathways.[1] Functions as a tumor promoter. Binds to the C1 domains of PKC.
Bryostatin-1 Differential regulation; can down-regulate PKCδ.[1]High affinity for PKC isoforms, particularly novel ones. Can antagonize some phorbol ester-induced responses.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of PKC activation and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

PKC Signaling Pathway

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates Downstream Downstream Substrate Phosphorylation PKC_active->Downstream GPCR_RTK GPCR / RTK GPCR_RTK->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to Membrane Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_active Co-factor for cPKCs

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.

Experimental Workflow for In Vitro PKC Kinase Assay

PKC_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - PKC Isoform - Activator (DAG) - Substrate - ATP (γ-³²P-ATP) - Kinase Buffer Incubate Incubate Components at 30°C Reagents->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Separate Separate Phosphorylated Substrate Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

Caption: General workflow for an in vitro PKC kinase activity assay.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol outlines a method to measure the activity of purified PKC isoforms in the presence of various activators.

Materials:

  • Purified PKC isoforms (α, β, γ, δ, ε, etc.)

  • PKC Activators: this compound, other DAGs, PMA, Bryostatin-1

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Stop Solution (e.g., 50 mM EDTA)

  • P81 phosphocellulose paper or similar for substrate capture

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Vesicles:

    • Co-sonicate or vortex a mixture of phosphatidylserine and the desired diacylglycerol (e.g., this compound) in a suitable buffer to form lipid vesicles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, the specific PKC isoform, and the substrate.

    • Pre-incubate the mixture for 5 minutes at 30°C.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction tube.

    • Incubate for 10-20 minutes at 30°C. The incubation time should be within the linear range of the assay.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Substrate Capture and Washing:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed P81 paper into a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the specific activity of the PKC isoform under the different activation conditions.

This protocol is a general guideline. For specific details, refer to commercially available PKC assay kits or published literature.[4]

PKC Translocation Assay in Live Cells

This assay measures the translocation of PKC from the cytosol to the plasma membrane upon activation, a hallmark of its activation.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression vectors for fluorescently tagged PKC isoforms (e.g., PKCα-GFP, PKCδ-RFP)

  • Cell culture medium and reagents

  • Transfection reagent

  • PKC activators (this compound, PMA, etc.)

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the desired fluorescently tagged PKC isoform expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂.

    • Acquire baseline images of the cells, showing the cytosolic distribution of the fluorescently tagged PKC.

  • Stimulation and Imaging:

    • Add the PKC activator (e.g., this compound) to the cell medium.

    • Immediately begin acquiring time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

    • Compare the kinetics and magnitude of translocation induced by different activators for various PKC isoforms.[5]

Conclusion

The differential activation of PKC isoforms by various diacylglycerol species and other activators underscores the complexity of PKC signaling. While this compound is a useful tool for studying PKC activation, its specific effects on a comprehensive panel of isoforms require further direct comparative studies. The data presented in this guide, along with the detailed protocols, provide a framework for researchers to design and execute experiments aimed at dissecting the isoform-specific roles of PKC in health and disease. The choice of activator should be carefully considered based on the desired isoform selectivity and the specific research question being addressed.

References

Validating Protein Kinase C Activation: A Comparative Guide to Downstream Phosphorylation Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the activation of Protein Kinase C (PKC) is a critical step in elucidating signaling pathways and evaluating the efficacy of therapeutic interventions. This guide provides an objective comparison of common methods for validating PKC activation, with a focus on downstream phosphorylation markers. We present supporting experimental data, detailed protocols, and clear visual aids to assist in selecting the most appropriate validation strategy.

The PKC family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling is implicated in various diseases, making it a significant target for drug discovery.[3] Activation of PKC is a transient and allosteric process, making its direct measurement challenging.[4] Therefore, monitoring the phosphorylation of its downstream substrates serves as a reliable and widely accepted method for confirming its activity.

This guide compares the most common downstream markers and methodologies used to validate PKC activation, including the analysis of specific protein phosphorylation events and broader kinase activity assays.

Comparison of Downstream Phosphorylation Markers

The most robust methods for confirming PKC activation involve the detection of phosphorylated downstream targets. Here, we compare two primary approaches: the use of antibodies specific to a single phosphorylated substrate versus antibodies that recognize a consensus phosphorylation motif common to many PKC substrates.

FeaturePhospho-Specific Antibody (e.g., pMARCKS)Pan-PKC Substrate Antibody
Principle Detects the phosphorylation of a single, well-characterized PKC substrate at a specific site.Recognizes a consensus amino acid motif that is phosphorylated by a broad range of PKC isoforms.
Specificity High for the target protein and phosphorylation site. Provides information about a specific signaling branch.Lower specificity for individual substrates, but provides a broader view of overall PKC activity.
Sensitivity Dependent on the abundance of the specific substrate in the cell type and the quality of the antibody.Can be highly sensitive as it detects multiple phosphorylated proteins simultaneously, amplifying the signal.
Ease of Use Relatively straightforward Western blot protocol.Similar Western blot protocol, but interpretation can be more complex due to multiple bands.
Data Interpretation A clear increase in a specific band indicates activation.An increase in the intensity of multiple bands suggests PKC activation.
Typical Substrates Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), PleckstrinProteins with the (R/K)XpSX(R/K) motif

Key Downstream Phosphorylation Markers

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS)

MARCKS is a major and ubiquitous substrate of PKC.[5][6] Upon PKC activation, MARCKS is phosphorylated on several serine residues within its phosphorylation site domain.[7] This phosphorylation event causes MARCKS to translocate from the plasma membrane to the cytoplasm, a key event in processes like cell motility and adhesion.[5] The phosphorylation of MARCKS at serines 152/156 (in rodents) or 159/163 (in humans) is a widely used indicator of PKC activation.[5][8]

Pan-PKC Substrate Antibodies

These antibodies are designed to recognize a consensus phosphorylation motif found in many PKC substrates, typically Arg/Lys-X-Ser-X-Arg/Lys, where Ser is the phosphorylated serine.[9] This approach allows for the simultaneous detection of a wide range of PKC substrates, providing a global snapshot of PKC activity. An increase in the phosphorylation of multiple proteins at various molecular weights is indicative of broad PKC activation.

Alternative Methods for Validating PKC Activation

Beyond analyzing downstream phosphorylation, other methods can be employed to confirm PKC activation.

MethodPrincipleAdvantagesDisadvantages
Kinase Activity Assays In vitro measurement of the ability of PKC immunoprecipitated from cell lysates to phosphorylate a specific substrate.Provides a direct measure of enzymatic activity. Can be highly quantitative.Can be complex, may require radioactive materials, and does not reflect the in vivo spatial and temporal regulation of PKC.
PKC Translocation Assays Monitors the movement of PKC isoforms from the cytosol to cellular membranes (plasma membrane, Golgi, etc.) upon activation.[10]Provides information on the localization of activated PKC. Can be visualized by immunofluorescence or cell fractionation followed by Western blot.[11]Translocation does not always perfectly correlate with kinase activity. Can be technically challenging to quantify.
FRET-Based Biosensors Genetically encoded reporters that change their fluorescence resonance energy transfer (FRET) signal upon phosphorylation by PKC.[4]Allows for real-time monitoring of PKC activity in living cells with high spatial and temporal resolution.[12][13]Requires cell transfection and specialized imaging equipment. The signal change can be modest.

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-MARCKS

This protocol describes the detection of phosphorylated MARCKS in cell lysates following stimulation to activate PKC.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibody: Phospho-MARCKS (Ser152/156 or Ser159/163) antibody.

  • Primary antibody: Total MARCKS antibody (for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - TPA) for the desired time.[14] Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix equal amounts of protein with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-MARCKS primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

Protocol 2: In Vitro PKC Kinase Activity Assay (ELISA-based)

This protocol outlines a non-radioactive method for measuring PKC activity from cell lysates.

Materials:

  • PKC kinase activity assay kit (containing substrate-coated plates, ATP, and phospho-specific antibody).

  • Cell lysis buffer (as recommended by the kit manufacturer).

  • Microplate reader.

Procedure:

  • Prepare Cell Lysates: Treat cells as described in Protocol 1 and prepare lysates according to the kit's instructions.

  • Assay Setup: Add the cell lysates and a positive control (recombinant active PKC) to the substrate-coated microplate wells.

  • Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate at 30°C for the recommended time.

  • Stop Reaction and Antibody Incubation: Stop the reaction and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the PKC activity in the sample.

Visualizing the PKC Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

PKC_Signaling_Pathway cluster_activation PKC Activation cluster_downstream Downstream Phosphorylation GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC_inactive Inactive PKC DAG->PKC_inactive Binds Ca2->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation MARCKS MARCKS PKC_active->MARCKS Phosphorylates Pleckstrin Pleckstrin PKC_active->Pleckstrin Phosphorylates Other_Substrates Other Substrates ((R/K)XpSX(R/K)) PKC_active->Other_Substrates Phosphorylates pMARCKS p-MARCKS MARCKS->pMARCKS Cell Motility\n& Adhesion Cell Motility & Adhesion pMARCKS->Cell Motility\n& Adhesion pPleckstrin p-Pleckstrin Pleckstrin->pPleckstrin Cytoskeletal\nRearrangement Cytoskeletal Rearrangement pPleckstrin->Cytoskeletal\nRearrangement pOther_Substrates Phosphorylated Substrates Other_Substrates->pOther_Substrates Diverse Cellular\nResponses Diverse Cellular Responses pOther_Substrates->Diverse Cellular\nResponses Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Treatment 1. Cell Treatment (e.g., TPA) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (e.g., p-MARCKS) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Detection Secondary_Ab->Detection Method_Selection_Logic Start Start: Validate PKC Activation Question1 Need to measure a specific pathway? Start->Question1 Question2 Need a global view of PKC activity? Question1->Question2 No Method1 Use Phospho-Specific Antibody (e.g., p-MARCKS) Question1->Method1 Yes Question3 Need real-time data in living cells? Question2->Question3 No Method2 Use Pan-PKC Substrate Antibody Question2->Method2 Yes Question4 Need direct measure of enzymatic activity? Question3->Question4 No Method3 Use FRET Biosensors Question3->Method3 Yes Method4 Perform In Vitro Kinase Assay Question4->Method4 Yes Method5 Perform PKC Translocation Assay Question4->Method5 No

References

A Comparative Analysis of Synthetic Diacylglycerol Analogs for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic diacylglycerol (DAG) analogs, potent activators of Protein Kinase C (PKC) isozymes. Understanding the distinct properties of these molecules is crucial for their application in basic research and as potential therapeutic agents. This document outlines their mechanisms of action, compares their biochemical and cellular activities with supporting data, and provides detailed experimental protocols for their evaluation.

Introduction to Synthetic Diacylglycerol Analogs

Diacylglycerol is a critical second messenger that allosterically activates the C1 domain of Protein Kinase C (PKC) and several other signaling proteins.[1][2] Synthetic DAG analogs are designed to mimic the action of endogenous DAG, often with enhanced potency, stability, and, in some cases, isozyme selectivity.[3][4] These compounds are invaluable tools for dissecting PKC signaling pathways and represent promising leads for drug development in areas such as oncology and immunology.[5][6] This guide focuses on three major classes of synthetic DAG analogs: phorbol (B1677699) esters, ingenol (B1671944) esters, and DAG-lactones.

Mechanism of Action: Activation of Protein Kinase C

Conventional and novel PKC isozymes are characterized by the presence of a C1 domain, the binding site for DAG and its synthetic analogs.[1][2] Binding of these analogs to the C1 domain induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane or other cellular compartments.[7][8] This membrane association relieves autoinhibition and allows the kinase to phosphorylate its downstream substrates, triggering a cascade of cellular responses.[9] The affinity of a DAG analog for the C1 domain and its ability to promote this translocation are key determinants of its biological activity.

Below is a simplified representation of the PKC activation pathway initiated by synthetic DAG analogs.

Caption: Simplified signaling pathway of PKC activation by synthetic DAG analogs.

Comparative Performance of Synthetic DAG Analogs

The selection of a synthetic DAG analog depends on the specific experimental goals, including desired potency, isozyme selectivity, and cellular effects. The following tables summarize key quantitative data for representative compounds from each class. It is important to note that experimental conditions can influence these values.

Table 1: Comparative Binding Affinities (Ki) for PKC

The binding affinity, represented by the inhibition constant (Ki), reflects the concentration of the analog required to inhibit the binding of a radiolabeled ligand (e.g., [3H]PDBu) to PKC by 50%. A lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative AnalogPKC IsozymeKi (nM)Reference
Phorbol Esters Phorbol 12,13-dibutyrate (PDBu)Pan-PKC1.6 - 18[10]
Phorbol 12-myristate 13-acetate (PMA)Pan-PKC~ low nM[11]
Ingenol Esters Ingenol 3-angelate (I3A)Pan-PKC~ low nM[12]
DAG-Lactones Compound 1 (in study)PKCδ8.4 ± 2.9[13]
Compound 2 (in study)PKCδ6.5 ± 0.8[13]
Compound 4 (in study)PKCδ22 ± 1.6[13]
HK434Pan-PKCPotent[6]
HK654Pan-PKCPotent[6]
Table 2: Comparative PKC Activation (EC50)

The half-maximal effective concentration (EC50) is the concentration of an analog that induces a response halfway between the baseline and maximum. In this context, it often refers to the concentration required for 50% of the maximal PKC activation or a specific cellular response.

Compound ClassRepresentative AnalogAssay/ResponseEC50 (µM)Reference
Phorbol Esters Phorbol 12,13-dibutyrate (PDBu)Noradrenaline Release~0.1 - 3.0[11]
DAG-Lactones YSE028 (Compound 1)HIV-1 Latency Reversal-[5]
Compound 2 (in study)HIV-1 Latency Reversal0.22 ± 0.03[5]
Table 3: Comparative Cellular Permeability

Cellular permeability is a critical factor for the efficacy of DAG analogs in cell-based assays and for their potential as therapeutic agents. The apparent permeability coefficient (Papp) is a common measure of the rate of passage of a compound across a cell monolayer.

Compound ClassGeneral CharacteristicsExpected Papp (cm/s)Reference
Phorbol Esters Generally lipophilic, good cell permeability.High[4]
Ingenol Esters Can be more hydrophilic than phorbol esters.Variable[12]
DAG-Lactones Lipophilic, designed for cell permeability.High[14]
Short-chain DAGs e.g., 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8)Rapidly metabolized[14]

Experimental Protocols

To facilitate the comparative analysis of synthetic DAG analogs, detailed protocols for key experiments are provided below.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of a DAG analog to directly activate purified PKC to phosphorylate a substrate peptide.

Workflow Diagram:

PKC_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Purified PKC Isozyme - Lipid Vesicles (PS ± DAG analog) - Substrate Peptide Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction: Add [γ-32P]ATP Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Spot onto P81 paper Incubate->Stop_Reaction Wash Wash P81 paper to remove unincorporated [γ-32P]ATP Stop_Reaction->Wash Quantify Quantify Phosphorylation: Scintillation Counting Wash->Quantify End End Quantify->End

Caption: Workflow for an in vitro PKC kinase activity assay.

Methodology:

  • Preparation of Lipid Vesicles:

    • Prepare a mixture of phosphatidylserine (B164497) (PS) and the synthetic DAG analog in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in buffer (e.g., 20 mM HEPES, pH 7.4) and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified PKC isozyme, the prepared lipid vesicles, and a specific PKC substrate peptide (e.g., myelin basic protein or a synthetic peptide).

    • Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction and Quantitation:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the amount of 32P incorporated into the substrate peptide using a scintillation counter.

Cell-Based PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to cellular membranes upon treatment with a DAG analog, providing a measure of its activity in a cellular context.

Workflow Diagram:

PKC_Translocation_Assay_Workflow Start Start Transfect_Cells Transfect cells with a fluorescently-tagged PKC (e.g., PKCδ-GFP) Start->Transfect_Cells Plate_Cells Plate transfected cells onto glass-bottom dishes Transfect_Cells->Plate_Cells Acquire_Baseline Acquire baseline fluorescence images (confocal microscopy) Plate_Cells->Acquire_Baseline Treat_Cells Treat cells with the synthetic DAG analog Acquire_Baseline->Treat_Cells Time_Lapse_Imaging Acquire time-lapse fluorescence images to monitor translocation Treat_Cells->Time_Lapse_Imaging Analyze_Data Quantify the change in membrane vs. cytosolic fluorescence Time_Lapse_Imaging->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based PKC translocation assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa, COS-7) in appropriate growth medium.

    • Transfect the cells with a plasmid encoding a fluorescently-tagged PKC isozyme (e.g., PKCδ-GFP).[7][9]

    • Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.

  • Live-Cell Imaging:

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire baseline images of the cells, noting the predominantly cytosolic localization of the fluorescently-tagged PKC.

    • Add the synthetic DAG analog to the cell culture medium at the desired concentration.

    • Immediately begin acquiring time-lapse images to monitor the translocation of the fluorescently-tagged PKC to the plasma membrane or other cellular compartments.[7][8]

  • Image Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time using image analysis software.

    • The rate and extent of translocation provide a measure of the analog's potency and efficacy in a cellular environment.

Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption and permeability of a compound.

Methodology:

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-28 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (synthetic DAG analog) to the apical (donor) compartment.

    • At various time points, collect samples from the basolateral (receiver) compartment.

    • Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

Conclusion

Synthetic diacylglycerol analogs are powerful tools for investigating PKC signaling and hold significant therapeutic potential. Phorbol esters are potent and widely used activators, while ingenol esters and DAG-lactones offer alternative scaffolds with potentially distinct biological activities and opportunities for developing isozyme-selective modulators.[3][6][12] The choice of analog should be guided by a careful consideration of its binding affinity, activation profile, and cellular permeability, as determined by the experimental protocols outlined in this guide. The continued development and characterization of novel DAG analogs will undoubtedly provide deeper insights into the complexities of PKC signaling and pave the way for new therapeutic strategies.

References

Navigating the Cellular Response: A Comparative Guide to the Cross-Reactivity of 1,2-Diarachidoyl-rac-glycerol with C1 Domain Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid second messengers and their protein targets is paramount. 1,2-Diarachidoyl-rac-glycerol (DAG), a diacylglycerol with long, saturated acyl chains, plays a crucial role in cellular signaling by activating a diverse family of proteins containing a conserved C1 domain. This guide provides a comparative analysis of the cross-reactivity of this compound with various C1 domain-containing proteins, supported by established experimental data for analogous diacylglycerols and detailed methodologies for assessing these interactions.

While specific binding affinity data for this compound across a comprehensive panel of C1 domain proteins is not extensively available in the public domain, this guide leverages data from structurally similar diacylglycerols to infer and compare potential interactions. The principles governing DAG-C1 domain binding are highly dependent on the specific C1 domain's structure and the biophysical properties of the lipid.

Understanding C1 Domain Diversity

The C1 domain is a zinc-finger-like structural motif that serves as the primary binding site for diacylglycerol and functional analogs like phorbol (B1677699) esters.[1][2][3] These domains are found in a variety of signaling proteins, broadly categorized as "typical" and "atypical." Typical C1 domains, the focus of this guide, bind DAG and phorbol esters to regulate protein localization and activity. Atypical C1 domains do not bind DAG and are not discussed here.[4]

Key families of proteins containing typical C1 domains include:

  • Protein Kinase C (PKC) isoforms: These serine/threonine kinases are central regulators of numerous cellular processes. Conventional PKCs (cPKCs) possess two C1 domains (C1A and C1B) and require both DAG and Ca²⁺ for full activation. Novel PKCs (nPKCs) also have C1A and C1B domains but are Ca²⁺-independent.[5][6]

  • Ras Guanyl Nucleotide Releasing Proteins (RasGRPs): These are crucial activators of the Ras family of small GTPases, linking lipid signaling to MAPK pathways.

  • Chimaerins: These proteins act as Rac GTPase-activating proteins (GAPs), playing roles in cytoskeletal dynamics and cell migration.[2]

  • Munc13 proteins: Essential for the priming of synaptic vesicle exocytosis in neurons.[7]

Comparative Binding Affinities and Activation

The interaction of diacylglycerols with C1 domains is influenced by the length and saturation of their acyl chains. While quantitative data for this compound is sparse, studies with other DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), provide a framework for understanding these interactions. The binding affinities are typically determined through various in vitro and cellular assays.

C1 Domain Protein FamilyTypical Binding Affinity for DAG Analogs (e.g., DOG)Key Functional Outcomes of DAG BindingNotes on Specificity and Cross-Reactivity
Protein Kinase C (PKC) Kd in the low micromolar to nanomolar rangeTranslocation to membranes, relief of autoinhibition, and kinase activation.Affinity varies significantly between PKC isoforms and even between the C1A and C1B domains within the same isoform. For example, the C1A domain of PKCα shows higher affinity for DAG than its C1B domain.[8]
RasGRPs Binds DAG to promote membrane recruitment.Allosteric activation and recruitment to the plasma membrane, leading to Ras activation.The C1 domain is essential for RasGRP's function; its deletion abrogates DAG-mediated Ras activation.[7]
Chimaerins High affinity, comparable to some PKC isoforms.Translocation to the Golgi apparatus and other membranes, leading to the regulation of Rac signaling.Some DAG lactone analogs show selectivity for β2-chimaerin over PKCα, suggesting the potential for developing specific modulators.[2]
Munc13 Binds DAG to facilitate its role in vesicle priming.Promotes a conformational change that enhances the rate of synaptic vesicle fusion.Specific residues within the Munc13 C1 domain, such as Trp-588, are critical for DAG binding and subsequent protein activation.[7]

Note: The binding affinities are presented as a general range based on available literature for common DAG analogs. The actual affinity for this compound may differ.

Signaling Pathways and Experimental Workflows

The activation of C1 domain proteins by DAG initiates distinct downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for assessing protein translocation, a key indicator of C1 domain activation.

G cluster_pkc PKC Signaling cluster_rasgrp RasGRP Signaling cluster_chimaerin Chimaerin Signaling cluster_munc13 Munc13 Signaling DAG_PKC This compound PKC Protein Kinase C DAG_PKC->PKC binds & activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellularResponse_PKC Cellular Response (e.g., Gene Expression, Proliferation) PhosphoSubstrate->CellularResponse_PKC DAG_RasGRP This compound RasGRP RasGRP DAG_RasGRP->RasGRP recruits & activates Ras_GDP Ras-GDP RasGRP->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellularResponse_Ras Cellular Response (e.g., Cell Growth, Differentiation) Transcription->CellularResponse_Ras DAG_Chimaerin This compound Chimaerin Chimaerin DAG_Chimaerin->Chimaerin recruits & activates Rac_GTP Rac-GTP Chimaerin->Rac_GTP GAP activity Rac_GDP Rac-GDP Rac_GTP->Rac_GDP Cytoskeleton Actin Cytoskeleton Reorganization Rac_GDP->Cytoskeleton leads to DAG_Munc13 This compound Munc13 Munc13 DAG_Munc13->Munc13 binds & activates Vesicle Synaptic Vesicle Munc13->Vesicle acts on Priming Vesicle Priming Vesicle->Priming Fusion Vesicle Fusion & Neurotransmitter Release Priming->Fusion

Figure 1: Signaling pathways activated by this compound.

G Start Start: Cells expressing fluorescently-tagged C1 domain protein Treatment Treat cells with This compound or control Start->Treatment Imaging Live-cell imaging using confocal or high-content microscopy Treatment->Imaging Quantification Quantify fluorescence intensity in cytoplasm vs. membrane/organelle Imaging->Quantification Analysis Analyze translocation kinetics and extent Quantification->Analysis Conclusion Conclusion: Determine if DAG induces protein translocation Analysis->Conclusion

Figure 2: Workflow for a cellular translocation assay.

Detailed Experimental Protocols

To facilitate the independent verification and extension of these findings, detailed protocols for key experiments are provided below.

Cellular Translocation Assay Using Fluorescently-Tagged Proteins

This assay is a powerful method to visualize the recruitment of C1 domain-containing proteins to cellular membranes in response to DAG.

a. Cell Culture and Transfection:

  • Culture a suitable adherent cell line (e.g., HEK293T, HeLa, or COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells onto glass-bottom dishes or multi-well plates suitable for microscopy.

  • Transfect cells with a plasmid encoding the C1 domain protein of interest fused to a fluorescent protein (e.g., GFP or RFP) using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow 24-48 hours for protein expression.

b. Live-Cell Imaging:

  • Replace the culture medium with a serum-free imaging medium.

  • Mount the dish on the stage of a confocal or high-content imaging system equipped with a temperature and CO₂-controlled chamber.

  • Acquire baseline images of the fluorescently-tagged protein's subcellular localization.

  • Add this compound (typically dissolved in a suitable solvent like DMSO and then diluted in imaging medium) to the cells at the desired final concentration.

  • Immediately begin time-lapse imaging to capture the translocation of the fluorescent protein from the cytosol to the plasma membrane, Golgi apparatus, or other cellular compartments.

c. Image Analysis:

  • Define regions of interest (ROIs) for the cytoplasm and the target membrane/organelle in the acquired images.

  • Measure the mean fluorescence intensity within these ROIs over time.

  • Calculate the ratio of membrane/organelle to cytoplasmic fluorescence to quantify the extent and kinetics of translocation.

In Vitro PKC Kinase Activity Assay

This biochemical assay measures the ability of DAG to directly activate PKC isoforms.

a. PKC Immunoprecipitation:

  • Lyse cells expressing the PKC isoform of interest in a suitable lysis buffer.

  • Clarify the lysate by centrifugation.

  • Immunoprecipitate the PKC isoform using a specific antibody and protein A/G-coupled beads.

  • Wash the immunoprecipitate extensively to remove non-specific proteins.

b. Kinase Reaction:

  • Prepare a reaction mixture containing a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), [γ-³²P]ATP, and a reaction buffer.

  • Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) and the diacylglycerol to be tested (e.g., this compound) or a control lipid.

  • Add the lipid vesicles to the reaction mixture.

  • Initiate the kinase reaction by adding the immunoprecipitated PKC.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

c. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

  • Quantify the band intensity to determine the level of kinase activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of a C1 domain for a lipid-containing surface.

a. Sensor Chip Preparation:

  • Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).

  • Prepare small unilamellar vesicles (SUVs) containing a base lipid (e.g., POPC), phosphatidylserine, and the diacylglycerol of interest.

  • Inject the SUVs over the sensor chip surface to form a stable lipid bilayer.

b. Binding Measurement:

  • Inject a solution containing the purified C1 domain protein at various concentrations over the lipid-coated sensor surface.

  • Measure the change in the resonance angle in real-time to monitor the association and dissociation of the protein.

  • Regenerate the sensor surface between different protein concentrations if necessary.

c. Data Analysis:

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The cross-reactivity of this compound with C1 domain proteins is a critical aspect of cellular signaling, influencing a multitude of physiological and pathological processes. While direct comparative data for this specific lipid remains an area for further investigation, the principles derived from studies with other diacylglycerols provide a robust framework for understanding its likely interactions. The detailed experimental protocols provided herein offer a toolkit for researchers to explore the specific binding and functional consequences of this compound and other lipid modulators on this important class of signaling proteins. Such studies will be invaluable for the development of targeted therapeutics that modulate C1 domain-mediated pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Long-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of long-chain diacylglycerols (DAGs) based on their structure-activity relationship (SAR), focusing on their role as second messengers in cellular signaling. The information presented herein is supported by experimental data to aid researchers in understanding the nuances of DAG-mediated signaling and in the design of novel therapeutic agents.

Introduction to Diacylglycerols and Their Signaling Role

Diacylglycerols are critical lipid second messengers generated at the cell membrane in response to extracellular stimuli. They are key activators of a variety of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the kinase to the membrane and relieves autoinhibition, leading to the phosphorylation of downstream substrates and the initiation of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

The structure of a diacylglycerol molecule, consisting of a glycerol (B35011) backbone with two fatty acyl chains, is crucial to its biological activity. The length, degree of saturation, and stereochemistry of these acyl chains significantly influence the binding affinity for PKC isoforms and the subsequent activation of signaling pathways. This guide will delve into these structural determinants and their impact on the biological function of long-chain DAGs.

Comparative Analysis of Long-Chain Diacylglycerol Activity

The potency and isoform selectivity of PKC activation by long-chain DAGs are highly dependent on the composition of their fatty acyl chains. While comprehensive quantitative data across a wide range of long-chain DAGs is still an active area of research, existing studies provide valuable insights into their structure-activity relationships.

Data Presentation: Comparison of Long-Chain Diacylglycerol Activity on PKC Isoforms

Diacylglycerol (DAG) SpeciesAcyl Chain Composition (sn-1/sn-2)Target PKC Isoform(s)Observed EffectReference(s)
Saturated DAGs
1,2-Dipalmitoyl-sn-glycerol (DPG)16:0 / 16:0PKCαMaximum activation at ~30 mol% in lipid vesicles.[2][2]
Unsaturated DAGs
1,2-Dioleoyl-sn-glycerol (DOG)18:1 / 18:1PKCαGenerally a potent activator, more effective than 1,3-DOG in promoting PKCα binding to vesicles.[3][3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)18:0 / 20:4 (ω-6)PKCα, PKCδSignificantly higher stimulatory effect compared to SDG and SEG.[4][5] Potent activator at nM concentrations.[6][4][5][6]
PKCβILess effective activator compared to SDG and SEG.[4][4]
PKCγ, PKCεExerts significant stimulatory effects.[5][5]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)18:0 / 22:6 (ω-3)PKCβIMore effective activator compared to SAG.[4][4]
PKCα, PKCδLess effective activator compared to SAG.[4][4]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)18:0 / 20:5 (ω-3)PKCβIMore effective activator compared to SAG.[4][4]
PKCα, PKCδLess effective activator compared to SAG.[4][4]

Key Observations from Comparative Data:

  • Unsaturation is Key: Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts.[3]

  • Acyl Chain Specificity Dictates Isoform Preference: The specific polyunsaturated fatty acid at the sn-2 position dramatically influences which PKC isoform is preferentially activated. For instance, the ω-6 fatty acid in SAG leads to stronger activation of PKCα and PKCδ, while the ω-3 fatty acids in SDG and SEG are more effective at activating PKCβI.[4]

  • Stereoisomerism is Critical: 1,2-diacylglycerols are significantly more potent activators than 1,3-diacylglycerols.[3]

Comparison with Alternative PKC Activators

Phorbol (B1677699) Esters:

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as structural mimics of DAG. They bind to the C1 domain of PKC with high affinity, leading to sustained activation. Unlike long-chain DAGs, which are rapidly metabolized, phorbol esters are metabolically stable, resulting in prolonged and often more potent biological responses. This property makes them valuable research tools but unsuitable for therapeutic applications.

Signaling Pathways and Experimental Workflows

PKC Activation Signaling Pathway

The canonical pathway for PKC activation by long-chain DAGs is initiated by the hydrolysis of plasma membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate PKC.

PKC_Activation_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Ca2_release->PKC co-activates (conventional PKCs) PKC_active Active PKC PKC->PKC_active Substrates Downstream Substrates PKC_active->Substrates phosphorylates Cellular_Response Cellular Response Substrates->Cellular_Response

Canonical PKC activation pathway initiated by extracellular signals.

Experimental Workflow for In Vitro PKC Activity Assay

This workflow outlines a common method for assessing the ability of different long-chain DAGs to activate PKC in a controlled laboratory setting.

PKC_Assay_Workflow start Start prepare_vesicles Prepare Lipid Vesicles (e.g., PC/PS with test DAG) start->prepare_vesicles prepare_reaction Prepare Reaction Mixture (Buffer, Ca²⁺, Purified PKC, Substrate) prepare_vesicles->prepare_reaction add_atp Initiate Reaction (Add [γ-³²P]ATP) prepare_reaction->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate Phosphorylated Substrate (e.g., Phosphocellulose paper) stop_reaction->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine specific activity) quantify->analyze end End analyze->end

Workflow for a radioactive in vitro PKC kinase assay.

Experimental Protocols

1. In Vitro Protein Kinase C (PKC) Activity Assay (Radiolabeled)

This protocol is adapted from established methods for measuring the activity of purified PKC in the presence of lipid cofactors.[7]

Materials:

  • Purified PKC isoform of interest

  • Lipids: Phosphatidylcholine (PC), Phosphatidylserine (PS), and the long-chain diacylglycerol (DAG) to be tested

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Substrate: A specific peptide substrate for PKC (e.g., MARCKS-derived peptide)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles: a. In a glass tube, mix PC, PS (typically in a 4:1 molar ratio), and the desired concentration of the test DAG in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in assay buffer by vortexing, followed by sonication to create small unilamellar vesicles.

  • Kinase Reaction: a. In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC, and the peptide substrate. b. Pre-incubate the mixture for 5 minutes at 30°C. c. Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. d. Incubate the reaction at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantitation: a. Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. b. Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with ethanol. d. Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific activity of PKC (in pmol of phosphate (B84403) transferred per minute per µg of enzyme) after subtracting the background radioactivity from a control reaction without enzyme.

2. Diacylglycerol Binding Assay using Vesicle Co-sedimentation

This protocol allows for the assessment of PKC binding to membranes containing different long-chain DAGs.

Materials:

  • Purified PKC isoform of interest

  • Lipids: As described in the PKC activity assay protocol

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mM CaCl₂

  • Ultracentrifuge

Procedure:

  • Preparation of Lipid Vesicles: Prepare lipid vesicles containing the test DAG as described in the previous protocol.

  • Binding Reaction: a. In a microcentrifuge tube, mix the purified PKC with the prepared lipid vesicles in the binding buffer. b. Incubate the mixture at room temperature for 20 minutes to allow for binding to reach equilibrium.

  • Vesicle Pelleting: a. Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the lipid vesicles and any bound protein.

  • Analysis: a. Carefully separate the supernatant (containing unbound protein) from the pellet (containing vesicles and bound protein). b. Resuspend the pellet in an equal volume of binding buffer. c. Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using a PKC-specific antibody.

  • Data Interpretation: An increase in the amount of PKC in the pellet fraction in the presence of the test DAG indicates binding. The relative amount of protein in the pellet versus the supernatant can be quantified to estimate the binding affinity.

Conclusion

The structure of the acyl chains of long-chain diacylglycerols is a critical determinant of their biological activity, particularly in the differential activation of Protein Kinase C isoforms. The length, saturation, and stereochemistry of these fatty acid moieties fine-tune the interaction with the C1 domain, leading to specific downstream signaling events. This guide provides a framework for comparing the efficacy of different long-chain DAGs and offers detailed protocols for their investigation. A deeper understanding of the SAR of these lipid second messengers will undoubtedly facilitate the development of novel, targeted therapeutics for a variety of diseases where PKC signaling is dysregulated.

References

Comparative Guide to the Role of Diacylglycerol Acyltransferases in Regulating Diacylglycerol Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the effects of knocking out or knocking down Diacylglycerol O-acyltransferase 1 (DGAT1) and Diacylglycerol O-acyltransferase 2 (DGAT2), the key enzymes responsible for the final step of triglyceride synthesis. As direct knockout or knockdown studies for the specific diacylglycerol species DG(20:0/20:0/0:0) are not available in the current literature, this guide focuses on the functional roles of DGAT enzymes in regulating the broader diacylglycerol (DAG) pool. The presented data from these studies allows for an informed inference on the metabolic fate of less common DAG species like DG(20:0/20:0/0:0).

Data Presentation: Phenotypic Comparison of DGAT Knockout/Knockdown Models

The following tables summarize the quantitative data from studies on DGAT1 and DGAT2 knockout (KO) and knockdown models, providing a clear comparison of their effects on lipid metabolism and related physiological parameters.

Table 1: Comparison of Global DGAT Knockout Mouse Models

Parameter DGAT1 Knockout (KO) DGAT2 Knockout (KO) Wild-Type Control
Viability Viable and fertile[1]Perinatal lethal[1][2]Viable and fertile
Body Weight Lean, resistant to diet-induced obesity[3][4]N/A (lethal)Normal
Adipose Tissue Reduced triglyceride stores (~50% decrease)[1]Severely reduced triglyceride stores (>90% reduction)[1]Normal
Insulin (B600854) Sensitivity Enhanced[3][4]N/A (lethal)Normal
Energy Expenditure Increased[3][4]N/A (lethal)Normal
Diacylglycerol (DAG) Levels Tissue-dependent effects; not significantly increased in muscle[5]N/A (lethal)Normal

Table 2: Comparison of Tissue-Specific DGAT1 Knockout and DGAT2 Knockdown

Parameter Cardiomyocyte-Specific DGAT1 KO Hepatocyte-Specific DGAT2 Knockdown Control
Diacylglycerol (DAG) Levels ~85-95% increase in total heart DAG[6][7]Decreased hepatic DAG content[8]Normal tissue DAG levels
Triglyceride (TG) Levels Not significantly decreased in the heart[6]Up to 80% decrease in hepatic TG[9]Normal tissue TG levels
Phenotype Increased mortality, heart dysfunction[6][7]Protection against hepatic steatosis[8][9]Normal organ function
Ceramide Levels ~95% increase in total heart ceramide[6]Not reportedNormal tissue ceramide levels

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Generation of Knockout/Knockdown Models

  • DGAT Knockout Mice: DGAT1 and DGAT2 knockout mice are typically generated using homologous recombination in embryonic stem cells to introduce a targeted disruption in the respective gene.[10] Tissue-specific knockouts are created by crossing mice carrying floxed DGAT alleles with mice expressing Cre recombinase under the control of a tissue-specific promoter.[1]

  • DGAT Knockdown (Antisense Oligonucleotides - ASO): ASO-mediated knockdown involves the administration of synthetic oligonucleotides designed to bind to the mRNA of the target gene (e.g., DGAT2), leading to its degradation and reduced protein expression. Doses can range from 25-60 mg/kg, administered twice weekly via injection.[9]

2. Lipid Extraction and Analysis by Mass Spectrometry

  • Lipid Extraction: Total lipids are extracted from tissues or cells using a chloroform/methanol-based solvent system.

  • Diacylglycerol Quantification: The quantitative analysis of diacylglycerol molecular species is performed using normal-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS).[11] This method allows for the separation and quantification of different DAG species based on their fatty acid composition. Deuterium-labeled internal standards are used for accurate quantification.[12]

3. DGAT Activity Assay

  • Principle: This assay measures the enzymatic conversion of diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) to form radiolabeled triglycerides.

  • Procedure:

    • Tissue lysates are incubated with a reaction mixture containing 1,2-dioleoyl-sn-glycerol (B52968) and [¹⁴C]oleoyl-CoA.[1][13]

    • The reaction is stopped, and lipids are extracted.

    • The lipid extract is separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled triglyceride product is quantified to determine DGAT activity.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

DGAT_Signaling_Pathways cluster_synthesis Triglyceride Synthesis cluster_dgat DGAT Enzymes cluster_signaling Downstream Effects G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) (e.g., DG(20:0/20:0/0:0)) PA->DAG DGAT1 DGAT1 DAG->DGAT1 DGAT2 DGAT2 DAG->DGAT2 PKC_Activation PKC Activation DAG->PKC_Activation activates TG Triglyceride (TG) Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets DGAT1->TG PPAR_Signaling PPAR Signaling DGAT1->PPAR_Signaling influences DGAT2->TG SREBP1c_Pathway SREBP-1c Pathway DGAT2->SREBP1c_Pathway linked to Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 Fatty_Acyl_CoA->DGAT2

Caption: Signaling pathways involving DGAT1 and DGAT2 in triglyceride synthesis.

Experimental_Workflow cluster_model Model Generation cluster_phenotyping Phenotypic Analysis cluster_lipidomics Lipid Analysis KO_Model Generate DGAT1/2 Knockout/Knockdown Model Body_Comp Body Composition (qNMR) KO_Model->Body_Comp Energy_Exp Energy Expenditure (Indirect Calorimetry) KO_Model->Energy_Exp Glucose_Tol Glucose/Insulin Tolerance Tests KO_Model->Glucose_Tol Tissue_Harvest Harvest Tissues (e.g., Liver, Heart) KO_Model->Tissue_Harvest Control Wild-Type Control Control->Body_Comp Control->Energy_Exp Control->Glucose_Tol Control->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction MS_Analysis LC-MS/MS Analysis of Diacylglycerols Lipid_Extraction->MS_Analysis

Caption: Experimental workflow for comparing DGAT knockout and wild-type mice.

References

A Comparative Analysis of Ligand Binding Affinities to Protein Kinase C (PKC) C1 Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding affinities of various ligands to the C1 domains of Protein Kinase C (PKC) isoforms. The data presented herein is crucial for researchers engaged in signal transduction studies and for professionals in drug discovery and development targeting the PKC family of enzymes.

The C1 domain, a cysteine-rich motif found in conventional and novel PKC isoforms, is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[1][2] This domain is a critical regulator of PKC activation and its translocation to the cell membrane.[3] Understanding the binding affinities of different ligands to the C1 domains of various PKC isoforms is essential for developing isoform-specific activators and inhibitors with therapeutic potential.

Quantitative Binding Affinity Data

The binding affinities of a selection of endogenous and synthetic ligands to various PKC isoforms and their isolated C1 domains are summarized in the tables below. The data is presented as dissociation constants (Kd) or inhibition constants (Ki), which are inversely proportional to the binding affinity. A lower value indicates a higher affinity.

LigandPKC Isoform/C1 DomainBinding Affinity (Ki, nM)Experimental Method
Bryostatin-1PKCα1.35Radioligand Binding Assay ([³H]PDBu)
PKCβI1.0Radioligand Binding Assay ([³H]PDBu)
PKCβII0.42Radioligand Binding Assay ([³H]PDBu)
PKCδ0.26Radioligand Binding Assay ([³H]PDBu)
PKCε0.24Radioligand Binding Assay ([³H]PDBu)
Phorbol 12,13-dibutyrate (PDBu)PKCαNot explicitly stated, but used as a high-affinity radioligandRadioligand Binding Assay
PKCδ C1BHigh affinity, used as a reference compoundNot specified
1,2-Dioctanoyl-sn-glycerol (DOGS)PKCα C1AHigh affinity for DAGIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
PKCα C1BLow affinity for DAGIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
PKCγ C1AComparably high affinity for DAGIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
PKCγ C1BComparably high affinity for DAGIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

Table 1: Binding Affinities of Selected Ligands to PKC Isoforms. Data compiled from multiple sources.[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of binding affinities to PKC C1 domains.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a PKC C1 domain. The increase in molecular size of the complex slows down the rotational motion of the fluorescent ligand, leading to an increase in polarization.

Materials:

  • Purified recombinant PKC C1 domain protein

  • Fluorescently labeled ligand (e.g., a fluorescent analog of DAG or phorbol ester)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 50 µM ZnCl₂)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a serial dilution of the unlabeled competitor ligand in the assay buffer.

  • Prepare a solution of the fluorescently labeled ligand at a constant concentration (typically in the low nanomolar range) in the assay buffer.

  • Prepare a solution of the PKC C1 domain protein at a concentration that is approximately equal to the Kd of the fluorescent ligand.

  • In a microplate, add the PKC C1 domain protein, the fluorescently labeled ligand, and the serially diluted unlabeled competitor ligand. The final volume in each well should be constant.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]

Materials:

  • Purified recombinant PKC C1 domain protein

  • Ligand of interest

  • Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 50 µM ZnCl₂)

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze both the PKC C1 domain protein and the ligand against the same buffer to minimize heat of dilution effects.

  • Degas the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.

  • Load the PKC C1 domain protein into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).

  • Load the ligand into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Record the heat change after each injection.

  • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip surface. This allows for real-time monitoring of the association and dissociation of the complex.[10][11]

Materials:

  • Purified recombinant PKC C1 domain protein

  • Ligand of interest (with a means for immobilization, e.g., biotinylation)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers (e.g., amine coupling reagents: EDC/NHS)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilize the PKC C1 domain protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Inject a series of concentrations of the ligand in the running buffer over the sensor surface to monitor association.

  • Switch back to running buffer to monitor the dissociation of the ligand from the protein.

  • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound ligand.

  • Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of PKC C1 domain binding affinities.

PKC_Alpha_Signaling_Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Ligand Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKCa_inactive Inactive PKCα DAG->PKCa_inactive Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKCa_inactive PKCa_active Active PKCα PKCa_inactive->PKCa_active Activation Substrate Substrate PKCa_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Canonical PKCα Signaling Pathway.

Competitive_Binding_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (PKC C1 Domain, Labeled Ligand, Unlabeled Competitor) Incubation 2. Incubate (PKC + Labeled Ligand + Serial Dilutions of Competitor) Prepare_Reagents->Incubation Equilibrium 3. Reach Binding Equilibrium Incubation->Equilibrium Detection 4. Detect Signal (e.g., Fluorescence Polarization) Equilibrium->Detection Data_Analysis 5. Data Analysis (Plot Signal vs. Competitor Conc.) Detection->Data_Analysis Determine_Ki 6. Determine IC50/Ki Data_Analysis->Determine_Ki

Caption: Workflow for a Competitive Binding Assay.

References

A Comparative Guide to the In Vivo and In Vitro Effects of 1,2-Diarachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and inferred effects of 1,2-Diarachidoyl-rac-glycerol, a diacylglycerol (DAG) containing two long-chain saturated fatty acids (arachidic acid, 20:0). Due to a scarcity of direct experimental data for this specific molecule, this guide extrapolates its properties based on the well-documented behavior of other saturated and unsaturated diacylglycerols.

Introduction to this compound

This compound is a synthetic diacylglycerol featuring two C20:0 saturated fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Diacylglycerols are critical second messengers in cellular signaling, most notably as activators of Protein Kinase C (PKC) isozymes. The nature of the fatty acyl chains, particularly their length and degree of saturation, significantly influences the biological activity and physical properties of DAGs.

In Vitro Effects: A Comparative Analysis

The primary in vitro effect of diacylglycerols is the activation of Protein Kinase C. This activation is a cornerstone of numerous signal transduction pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.

Protein Kinase C Activation

Studies have demonstrated that the structure of the DAG molecule, specifically the fatty acyl chains, is a critical determinant of its ability to activate PKC. While unsaturated DAGs are potent activators, saturated DAGs, especially those with long acyl chains like this compound, are considered to be significantly less effective.

Comparative Data on PKC Activation by Diacylglycerols

Diacylglycerol AnalogFatty Acid CompositionPotency in PKC ActivationSupporting Evidence
This compound (Inferred) Saturated (20:0/20:0)Very Low / InactiveSaturated fatty acids like palmitic (16:0) and stearic (18:0) acids are reported to be practically inactive in synergizing with other components to activate PKC.[1] Long saturated chains promote rigid membrane domains, which are less conducive to PKC activation.
1,2-Dioctanoyl-sn-glycerol (DiC8) Saturated (8:0/8:0)Moderate to HighCell-permeable and widely used as a standard PKC activator in vitro. Its shorter chains allow for better integration into lipid membranes and interaction with the C1 domain of PKC.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Mixed (18:1/2:0)HighA potent, cell-permeable PKC activator. The presence of an unsaturated oleoyl (B10858665) chain is key to its high activity.
1,2-Dioleoyl-sn-glycerol (DOG) Unsaturated (18:1/18:1)HighA naturally occurring and potent PKC activator. The cis-double bonds in the oleoyl chains introduce kinks, disrupting membrane packing and facilitating PKC interaction.
Physical Properties and Their Implications

The long, saturated arachidoyl chains of this compound confer specific physical properties that likely limit its biological activity in vitro.

Physical Properties of Saturated vs. Unsaturated Diacylglycerols

PropertyLong-Chain Saturated DAGs (e.g., this compound)Unsaturated DAGs (e.g., 1,2-Dioleoyl-sn-glycerol)
Phase Transition Temperature HighLow
Membrane Fluidity Decrease (promotes rigid, ordered domains)Increase (promotes fluid, disordered domains)
Solubility in Aqueous Media Very LowLow
Cell Permeability PoorGood (for shorter-chain analogs)

These properties suggest that this compound would have poor solubility in aqueous assay buffers and would not readily partition into cell membranes, further hindering its ability to activate PKC in cellular assays.

In Vivo Effects: A Comparative Analysis

Comparative In Vivo Profile of Diacylglycerols

AspectThis compound (Inferred)Other Diacylglycerol Analogs (e.g., DiC8, PLAG)
Bioavailability Likely very low due to poor absorption.Varies. Shorter-chain DAGs are more readily absorbed. Some synthetic DAGs like PLAG have shown systemic effects after oral administration.
Metabolism Expected to be metabolized into arachidic acid and glycerol, which can then enter standard lipid metabolic pathways.Shorter-chain fatty acids are more rapidly metabolized. Specific analogs may have unique metabolic fates.
Systemic Effects Unlikely to have significant systemic signaling effects due to poor bioavailability and low PKC activating potential. May primarily serve as a source of metabolic energy.Can have systemic effects. For example, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has demonstrated immunomodulatory effects in vivo.

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Signaling Pathway

The canonical pathway for DAG-mediated PKC activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and DAG. IP3 triggers the release of intracellular calcium, which, along with DAG and phosphatidylserine (B164497) (PS), recruits and activates conventional PKC isoforms at the cell membrane.

PKC_Signaling_Pathway Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response Leads to

Caption: Canonical PKC signaling pathway initiated by GPCR activation.

Experimental Workflow for In Vitro PKC Activity Assay

A common method to assess the in vitro activity of PKC activators like diacylglycerols is a radiometric filter-binding assay.

PKC_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix: - Purified PKC enzyme - Phosphatidylserine (PS) - Test Compound (e.g., DAG) - Substrate peptide - Ca²⁺ Buffer start->prepare_reagents add_atp Initiate Reaction: Add [γ-³²P]ATP prepare_reagents->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction: Spot onto P81 phosphocellulose paper incubate->stop_reaction wash Wash Paper: Remove unbound [γ-³²P]ATP stop_reaction->wash scintillation Quantify: Scintillation counting wash->scintillation analyze Analyze Data: Determine PKC activity scintillation->analyze end End analyze->end

Caption: Workflow for a radiometric in vitro Protein Kinase C assay.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a generalized method for measuring the activity of PKC in response to a lipid activator.

Materials:

  • Purified PKC isoenzyme

  • P81 phosphocellulose paper

  • Microcentrifuge tubes

  • Water bath or incubator at 30°C

  • Scintillation counter and vials

  • Phosphoric acid (0.75%)

  • Acetone (B3395972)

  • Lipid activator stock solution (e.g., this compound dissolved in chloroform (B151607) or another suitable solvent)

  • Phosphatidylserine (PS) stock solution

  • Substrate peptide (e.g., PepTag® C1 Peptide)

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-mercaptoethanol, 1 mM EGTA, 0.01% Triton X-100

  • ATP solution: 100 µM ATP

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Magnesium/ATP cocktail: 75 mM MgCl₂, 500 µM ATP in ADB.

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix the desired amounts of the lipid activator (e.g., this compound) and phosphatidylserine.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in ADB by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Reaction:

    • In a microcentrifuge tube on ice, add the following in order:

      • 20 µL Assay Dilution Buffer

      • 10 µL prepared lipid vesicles

      • 10 µL substrate peptide solution

      • 10 µL purified PKC enzyme (diluted in ADB)

  • Initiate the Kinase Reaction:

    • Add 10 µL of the Magnesium/ATP cocktail containing [γ-³²P]ATP to each tube.

    • Vortex gently to mix.

    • Incubate the tubes at 30°C for 10-20 minutes.

  • Stop the Reaction and Separate:

    • After incubation, spot 25 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.

    • Immediately immerse the paper squares in a beaker of 0.75% phosphoric acid.

    • Wash the squares three times for 5 minutes each with gentle stirring in fresh 0.75% phosphoric acid.

    • Perform a final wash with acetone for 5 minutes to dry the paper.

  • Quantify Radioactivity:

    • Place the dried P81 paper squares into scintillation vials.

    • Add 5 mL of scintillation cocktail.

    • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from a negative control (no enzyme) to determine the net counts per minute (CPM).

    • Calculate the specific activity of the PKC in the presence of the activator.

Conclusion

This compound, due to its long, saturated fatty acyl chains, is predicted to be a very poor activator of Protein Kinase C both in vitro and in vivo. Its physical properties suggest low solubility and poor cell permeability, which would further limit its biological activity as a signaling molecule. In a biological system, it is more likely to serve as a metabolic substrate for energy storage or phospholipid synthesis rather than as a potent second messenger. In contrast, diacylglycerols with shorter and/or unsaturated fatty acyl chains are effective PKC activators and are widely used as research tools to study PKC-dependent signaling pathways. Researchers considering the use of this compound should be aware of these limitations and consider its primary utility as a synthetic precursor or a component in biophysical studies of lipid membranes.

References

Unveiling the Influence of 1,2-Diarachidoyl-rac-glycerol on Membrane Biophysics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 1,2-Diarachidoyl-rac-glycerol on the biophysical properties of lipid membranes. As a key second messenger, diacylglycerol (DAG) and its analogs are crucial in cellular signaling, making their interaction with cell membranes a critical area of study for drug development and cellular biology. This document summarizes key quantitative data, details experimental methodologies for assessing membrane changes, and visualizes relevant cellular pathways and workflows.

Comparative Analysis of Diacylglycerol Effects on Membrane Properties

The biophysical properties of a cell membrane are significantly influenced by its lipid composition. Diacylglycerols, including this compound, can alter membrane fluidity, curvature, and the formation of lipid microdomains. The following tables summarize the comparative effects of different diacylglycerol species on these key membrane characteristics.

Table 1: Comparison of Diacylglycerol Effects on Membrane Fluidity and Order

Diacylglycerol SpeciesAcyl Chain CompositionEffect on Membrane FluidityEffect on Acyl Chain Order (Order Parameter)
This compound Saturated (20:0/20:0)Decreases fluidity (more ordered)Increases order
1,2-Dipalmitoyl-sn-glycerol (DPG)Saturated (16:0/16:0)Decreases fluidity (more ordered)[1]Increases order[1]
1-Palmitoyl-2-Oleoyl-sn-glycerol (POG)Mixed (16:0/18:1)Increases fluidity (more disordered)Decreases order compared to saturated DAGs[1]
1,2-Dioleoyl-sn-glycerol (DOG)Unsaturated (18:1/18:1)Increases fluidity (more disordered)[1]Decreases order[1]

Table 2: Comparison of Diacylglycerol Effects on Bilayer Thickness and Phase Transitions

Diacylglycerol SpeciesEffect on Bilayer ThicknessEffect on Phase Transition Temperature (Tm)
This compound Increases thicknessIncreases Tm
1,2-Dipalmitoyl-sn-glycerol (DPG)Increases thickness[1]Increases Tm
1-Palmitoyl-2-Oleoyl-sn-glycerol (POG)Less increase compared to saturated DAGs[1]Broadens and may slightly decrease Tm
1,2-Dioleoyl-sn-glycerol (DOG)Less increase compared to saturated DAGs[1]Broadens and decreases Tm[2][3]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of these biophysical changes, it is essential to consider the signaling pathways activated by diacylglycerols and the experimental methods used to study them.

DAG_Signaling_Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Ligand Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Recruitment & Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation of Target Proteins

Figure 1. Simplified Diacylglycerol (DAG) Signaling Pathway.

The following diagram outlines a general workflow for investigating the effects of this compound on model lipid membranes.

Experimental_Workflow start Start prep_vesicles Prepare Large Unilamellar Vesicles (LUVs) with and without this compound start->prep_vesicles dsc Differential Scanning Calorimetry (DSC) prep_vesicles->dsc fluorescence Fluorescence Spectroscopy (Laurdan GP) prep_vesicles->fluorescence microscopy Fluorescence Microscopy prep_vesicles->microscopy analyze_tm Analyze Phase Transition Temperature (Tm) dsc->analyze_tm analyze_fluidity Determine Membrane Fluidity (Generalized Polarization) fluorescence->analyze_fluidity visualize_domains Visualize Lipid Microdomains microscopy->visualize_domains correlate Correlate Biophysical Changes with DAG Concentration analyze_tm->correlate analyze_fluidity->correlate visualize_domains->correlate

Figure 2. Experimental workflow for analyzing DAG effects on membranes.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

This protocol is adapted from established methods for analyzing the thermotropic behavior of liposomes.[4][5][6]

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) of a model phospholipid membrane (e.g., DPPC).

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform/methanol (2:1, v/v)

  • Buffer solution (e.g., PBS, pH 7.4)

  • High-sensitivity differential scanning calorimeter

Procedure:

  • Lipid Film Preparation:

    • Dissolve desired amounts of DPPC and this compound (at various mole percentages) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration:

    • Hydrate the lipid film with the buffer solution by vortexing at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Degas the MLV suspension and the buffer solution before loading into the calorimeter.

    • Load the MLV sample into the sample cell and the corresponding buffer into the reference cell.

    • Perform several heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis:

    • Analyze the thermograms to determine the onset temperature, the peak temperature (Tm), and the enthalpy of the transition (ΔH).

    • Compare the thermograms of pure DPPC vesicles with those containing this compound to assess the impact on the phase transition.

Laurdan Fluorescence Spectroscopy for Membrane Fluidity

This protocol utilizes the environmentally sensitive fluorescent probe Laurdan to measure changes in membrane fluidity.[7]

Objective: To quantify the effect of this compound on the fluidity of a model lipid membrane.

Materials:

  • Large unilamellar vesicles (LUVs) with and without this compound (prepared by extrusion).

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution in ethanol.

  • Fluorescence spectrophotometer with excitation and emission polarizers.

Procedure:

  • Vesicle Labeling:

    • Add a small aliquot of the Laurdan stock solution to the LUV suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 350 nm.

    • Record the emission intensities at 440 nm and 490 nm.

  • Generalized Polarization (GP) Calculation:

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.

    • Compare the GP values of vesicles with and without this compound.

Fluorescence Microscopy for Lipid Domain Visualization

This protocol describes the use of fluorescence microscopy with a lipid domain-partitioning probe to visualize the effect of this compound on lipid microdomain formation.

Objective: To visualize the formation of lipid domains induced by this compound in giant unilamellar vesicles (GUVs).

Materials:

  • Lipid mixture for GUV formation (e.g., DOPC, cholesterol, and sphingomyelin) with and without this compound.

  • A fluorescent probe that preferentially partitions into either the liquid-ordered (Lo) or liquid-disordered (Ld) phase (e.g., a fluorescently labeled phospholipid).

  • Indium tin oxide (ITO) coated coverslips.

  • Function generator and amplifier for electroformation.

  • Confocal or wide-field fluorescence microscope.

Procedure:

  • GUV Formation by Electroformation:

    • Spread the lipid mixture (including the fluorescent probe) onto the conductive side of an ITO coverslip and dry to form a thin film.

    • Assemble a chamber with another ITO coverslip, separated by a silicone gasket, and fill with a sucrose (B13894) solution.

    • Apply an AC electric field to the coverslips for several hours to induce the formation of GUVs.

  • Microscopy Imaging:

    • Harvest the GUVs and transfer them to a microscopy dish containing an iso-osmolar glucose solution.

    • Observe the GUVs under the fluorescence microscope.

    • Acquire images of the equatorial plane of the vesicles.

  • Image Analysis:

    • Analyze the distribution of the fluorescent probe in the GUVs.

    • The presence of distinct fluorescent and dark regions indicates the coexistence of different lipid phases (domains).

    • Compare the domain morphology and prevalence in GUVs with and without this compound.

References

Safety Operating Guide

Proper Disposal of 1,2-Diarachidoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the disposal of 1,2-Diarachidoyl-rac-glycerol, a substance not classified as hazardous under the Globally Harmonized System (GHS). While it is not considered hazardous, adherence to standard laboratory safety protocols is essential.

Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, it is imperative to wear the appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[1] Although this compound is not known to be irritating to the skin, it is good practice to minimize direct contact. In the case of a spill, the material should be picked up mechanically.

Key Safety Data:

ParameterValue
GHS ClassificationNot classified as hazardous
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0
HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0
FlammabilityProduct is not flammable

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

  • Initial Assessment: Confirm that the waste material is solely this compound and not contaminated with any hazardous substances. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.

  • Waste Collection:

    • For solid waste, carefully sweep the material into a designated and clearly labeled waste container. Avoid generating dust.[2][3][4]

    • For materials in solution, absorb the liquid with an inert material and place it in a suitable, sealed container for disposal.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".

  • Waste Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Institutional Guidelines: Consult your institution's specific waste management and environmental health and safety (EHS) guidelines. Disposal procedures can vary based on local, state, and federal regulations.

  • Final Disposal: Arrange for the collection of the waste by your institution's licensed chemical waste management provider. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your EHS department.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Assess Waste Material for Contaminants A->B C Collect Waste into a Designated Container B->C D Securely Seal and Label Container with Chemical Name C->D E Store in Designated Waste Area D->E F Consult Institutional EHS Guidelines E->F G Arrange for Professional Waste Collection F->G

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.